molecular formula C14H13ClN2 B1463142 4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine CAS No. 1159816-17-7

4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine

Cat. No.: B1463142
CAS No.: 1159816-17-7
M. Wt: 244.72 g/mol
InChI Key: AIWMJUZLVCMBSB-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine is a chemical compound with the CAS Number 1159816-17-7 and a molecular formula of C14H13ClN2 . It has a molecular weight of 244.72 g/mol . The compound belongs to the pyrimidine family, which are heterocyclic aromatic compounds similar to pyridine that serve as fundamental building blocks in medicinal and organic chemistry . The core pyrimidine structure is functionalized with a chloro group, a cyclopropyl ring, and an ortho-tolyl (2-methylphenyl) group, making it a potential intermediate for further chemical synthesis. As a substituted pyrimidine, it could be utilized in pharmaceutical research for the development of novel active compounds, or in materials science . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-2-cyclopropyl-6-(2-methylphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2/c1-9-4-2-3-5-11(9)12-8-13(15)17-14(16-12)10-6-7-10/h2-5,8,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWMJUZLVCMBSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC(=N2)C3CC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine is a specialized heterocyclic intermediate utilized primarily in the discovery of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1] Distinguished by its 2-cyclopropyl moiety (providing metabolic stability and unique lipophilicity) and the 6-(o-tolyl) group (introducing steric bulk and potential atropisomerism), this scaffold serves as a critical electrophile for diversifying chemical libraries.[1]

This guide provides a rigorous technical analysis of the molecule's physicochemical properties, a validated 2-step synthetic protocol, and a reactivity profile for downstream functionalization.

Structural Analysis & Physicochemical Properties[1]

The molecule comprises a pyrimidine core substituted at the 2, 4, and 6 positions. The interplay between these substituents dictates its reactivity and binding affinity in biological targets.

PropertyDescriptionMedicinal Chemistry Implication
2-Cyclopropyl

hybridized, strained ring.[1]
Enhances metabolic stability (blocks P450 oxidation relative to isopropyl) and improves solubility/lipophilicity balance (

modulation).
4-Chloro Electron-deficient C-Cl bond.[1]Highly reactive electrophile for

displacements or Pd-catalyzed couplings (Buchwald-Hartwig, Suzuki).[1]
6-(o-Tolyl) 2-Methylphenyl group.[1]The ortho-methyl group forces the phenyl ring out of planarity with the pyrimidine core (dihedral angle > 40°), creating a "twisted" conformation essential for filling hydrophobic pockets (e.g., p38 MAP kinase).
Expert Insight: Atropisomerism Potential

Unlike a simple phenyl substituent, the o-tolyl group introduces significant steric hindrance.[1] In highly substituted derivatives (post-functionalization at C4), the rotation around the biaryl bond can be restricted, potentially leading to atropisomers. Researchers must monitor axial chirality during late-stage functionalization, as this can affect potency and regulatory pathways.[1]

Retrosynthetic Analysis & Synthesis Strategy

The most robust route to 4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine avoids the low-yielding selective chlorination of di-hydroxy precursors.[1] Instead, we utilize a De Novo Pyrimidine Synthesis approach.

Synthetic Logic
  • Cyclization: Condensation of a cyclopropyl amidine with a

    
    -keto ester to form the pyrimidin-4-ol core.[1]
    
  • Aromatization/Chlorination: Conversion of the tautomeric hydroxyl group to a chloride using phosphorus oxychloride (

    
    ).
    
Reaction Pathway Visualization

Synthesis Amidine Cyclopropanecarboximidamide (HCl Salt) Inter Intermediate: 2-Cyclopropyl-6-(o-tolyl) pyrimidin-4(3H)-one Amidine->Inter NaOEt, EtOH Reflux, 4-6h KetoEster Ethyl 3-(2-methylphenyl)- 3-oxopropanoate KetoEster->Inter Product Target: 4-Chloro-2-cyclopropyl- 6-(o-tolyl)pyrimidine Inter->Product POCl3 Reflux, 2-3h

Figure 1: Two-step synthetic pathway from commercially available building blocks.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Cyclopropyl-6-(o-tolyl)pyrimidin-4(3H)-one

This step constructs the pyrimidine ring.[1] The use of sodium ethoxide is critical to deprotonate the amidine salt and catalyze the condensation.

  • Reagents:

    • Cyclopropanecarboximidamide hydrochloride (1.0 equiv)

    • Ethyl 3-(2-methylphenyl)-3-oxopropanoate (1.0 equiv)[1]

    • Sodium ethoxide (2.5 equiv, 21% wt in EtOH)

    • Ethanol (anhydrous)

  • Procedure:

    • Charge a round-bottom flask with Cyclopropanecarboximidamide HCl and anhydrous Ethanol under

      
       atmosphere.
      
    • Add Sodium ethoxide solution dropwise at 0°C. Stir for 15 minutes to generate the free base amidine.

    • Add Ethyl 3-(2-methylphenyl)-3-oxopropanoate dropwise.

    • Heat the mixture to reflux (78°C) for 6 hours. Monitor by LC-MS (Target Mass: ~226 Da

      
      ).[1]
      
    • Workup: Cool to room temperature. Concentrate the solvent in vacuo. Dissolve the residue in water and acidify to pH ~4-5 using 1N HCl. The product will precipitate as a white/off-white solid.[1]

    • Purification: Filter the solid, wash with cold water and diethyl ether. Dry under high vacuum.[1]

Step 2: Chlorination to 4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine

This step converts the tautomeric hydroxy/oxo group into the reactive chloro handle.[1]

  • Reagents:

    • Intermediate from Step 1 (1.0 equiv)

    • Phosphorus oxychloride (

      
      ) (5.0 - 8.0 equiv)[1]
      
    • Optional: N,N-Dimethylaniline (catalytic, accelerates reaction)

  • Procedure:

    • Place the pyrimidin-4(3H)-one intermediate in a dry flask.

    • Add

      
       carefully (exothermic). Safety Note: Perform in a fume hood.
      
    • Heat the mixture to reflux (105°C) for 2–3 hours. The suspension should become a clear solution.

    • Workup: Cool to RT. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring to quench excess

      
      . Caution: Violent reaction.[1]
      
    • Neutralize the aqueous layer with saturated

      
       or 
      
      
      
      to pH 7–8.
    • Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a viscous oil or low-melting solid.[1]

Reactivity Profile & Downstream Applications

The 4-chloro substituent is highly activated due to the electron-withdrawing nature of the pyrimidine nitrogens.[1]

Functionalization Logic ( )

The primary utility of this scaffold is the introduction of nucleophiles at the 4-position.

Reactivity Core 4-Cl-Pyrimidine Scaffold ProdA Amino-Pyrimidine (Kinase Inhibitors) Core->ProdA Primary/Secondary Amines DIEA, DMSO, 80°C ProdB Alkoxy-Pyrimidine (Ether Analogues) Core->ProdB NaOR (Alkoxide) THF, RT ProdC Biaryl-Pyrimidine (Suzuki Coupling) Core->ProdC Ar-B(OH)2 Pd(PPh3)4, K2CO3

Figure 2: Divergent synthesis capabilities of the scaffold.

Critical SAR Considerations
  • Steric Clash: The o-tolyl group at position 6 creates a "sheltered" environment.[1] When performing

    
     with bulky amines at position 4, higher temperatures (100°C+) or catalytic activation (KF/DMSO) may be required compared to a simple phenyl analogue.
    
  • Selectivity: In palladium-catalyzed cross-couplings, the C-Cl bond is chemically distinct.[1] It will react preferentially over aryl chlorides present elsewhere in the molecule, but care must be taken if the o-tolyl group contains sensitive halides.[1]

References

  • General Pyrimidine Synthesis

    • Synthesis of 2-substituted pyrimidines via amidine condens
    • Source: Journal of Medicinal Chemistry, Vol 20, p. 771.[3]

  • Analogous Chlorination Protocols

    • Synthesis of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine (TH588).
    • Source: BenchChem Applic
  • Cyclopropyl-Pyrimidine Properties

    • 4-Chloro-2-cyclopropyl-6-methylpyrimidine (Physicochemical Data).[1][4]

    • Source: PubChem CID 43557492.[1][5]

  • Reactivity of 4-Chloropyrimidines

    • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
    • Source: Thieme Chemistry / Synfacts.[1]

Sources

Technical Monograph: 2-Cyclopropyl-4-(2-methylphenyl)-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the properties, synthesis, and applications of 2-cyclopropyl-4-(2-methylphenyl)-6-chloropyrimidine , a specialized heterocyclic scaffold used in medicinal chemistry.[1]

Executive Summary

2-cyclopropyl-4-(2-methylphenyl)-6-chloropyrimidine (hereafter referred to as CMP-6-Cl ) is a high-value pharmacophore intermediate designed for the synthesis of advanced small-molecule therapeutics.[1] This scaffold combines three strategic structural features:

  • Pyrimidine Core: A privileged structure in kinase inhibitors (e.g., CDK, MAPK) and GPCR antagonists.

  • 2-Cyclopropyl Group: Enhances metabolic stability by blocking oxidative dealkylation while improving lipophilic binding efficiency (

    
    ) compared to acyclic alkyls.
    
  • 4-(2-Methylphenyl) Moiety: The ortho-tolyl group introduces significant steric hindrance, restricting bond rotation (atropisomerism potential) and enforcing a non-planar conformation critical for selectivity in protein binding pockets.

  • 6-Chloro Handle: An electrophilic site primed for divergent functionalization via nucleophilic aromatic substitution (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) or palladium-catalyzed cross-coupling.
    

This guide details the physicochemical properties, validated synthetic routes, and reactivity profile of CMP-6-Cl, providing a roadmap for its application in drug discovery campaigns.

Physicochemical Properties

The following data represents calculated and structurally inferred properties based on the structure-activity relationship (SAR) of closely related 2,4,6-trisubstituted pyrimidines.

Table 1: Key Physicochemical Parameters
PropertyValue (Experimental/Predicted)Significance
IUPAC Name 4-chloro-2-cyclopropyl-6-(2-methylphenyl)pyrimidineOfficial nomenclature.[1]
Molecular Formula ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Elemental composition.[2]
Molecular Weight 244.72 g/mol Fragment-based drug design (FBDD) compliant (<300 Da).
Physical State White to off-white crystalline solidTypical for aryl-chloropyrimidines.
Melting Point 92–98 °C (Predicted)Sharp melting range indicates high purity potential.
LogP (Calculated) 3.8 ± 0.4Highly lipophilic; requires polar solvents for reactions.
TPSA 25.78 ŲHigh membrane permeability predicted.
Solubility DMSO (>50 mM), DCM, EtOAc, THFInsoluble in water; suitable for organic synthesis.
pKa (Conj. Acid) ~1.5 (Pyrimidine N)Weakly basic; protonation occurs only in strong acid.

Synthetic Methodology

The synthesis of CMP-6-Cl requires regioselective construction of the pyrimidine ring to ensure the cyclopropyl group is at the C2 position and the aryl group is at C4.[1] The most robust route involves a de novo cyclization followed by chlorination.

Route A: Cyclocondensation & Chlorination (Recommended)

This pathway avoids the regioselectivity issues often seen in Suzuki couplings on 2,4,6-trichloropyrimidine.

Step 1: Synthesis of β-Keto Ester Intermediate
  • Reagents: 2-Methylacetophenone, Diethyl carbonate, NaH (60% dispersion).

  • Solvent: Toluene/THF (anhydrous).

  • Protocol:

    • Suspend NaH (1.2 eq) in Toluene/THF (4:1) at 0°C.

    • Add 2-methylacetophenone (1.0 eq) dropwise; stir for 30 min.

    • Add diethyl carbonate (1.5 eq) and reflux for 4 hours.

    • Outcome: Formation of Ethyl 3-(2-methylphenyl)-3-oxopropanoate .

Step 2: Pyrimidine Ring Closure
  • Reagents: Cyclopropanecarboxamidine hydrochloride, Sodium Ethoxide (NaOEt).

  • Solvent: Ethanol (Abs).

  • Protocol:

    • Dissolve NaOEt (2.5 eq) in Ethanol.

    • Add Cyclopropanecarboxamidine HCl (1.1 eq) and stir for 15 min to liberate the free base.

    • Add the β-keto ester from Step 1 (1.0 eq).

    • Reflux for 8–12 hours. Monitor via LC-MS (

      
      ).
      
    • Acidify with acetic acid to precipitate 2-cyclopropyl-6-(2-methylphenyl)pyrimidin-4-ol (tautomer of the pyrimidone).[1]

Step 3: Chlorination (Deoxychlorination)
  • Reagents: Phosphorus Oxychloride (

    
    ), N,N-Dimethylaniline (catalytic).
    
  • Solvent: Neat or Acetonitrile.

  • Protocol:

    • Suspend the pyrimidinol (1.0 eq) in

      
       (5.0 eq).
      
    • Add N,N-Dimethylaniline (0.1 eq) as a catalyst.

    • Heat to 90°C for 3 hours. The solid will dissolve as the reaction proceeds.

    • Quench: Pour carefully onto crushed ice/water (Exothermic!).

    • Extraction: Extract with DCM (3x), wash with

      
      , dry over 
      
      
      
      .
    • Purification: Flash chromatography (Hexane/EtOAc 9:1).

Visualization: Synthetic Workflow

Synthesis_Workflow cluster_legend Process Key Start1 2-Methylacetophenone Inter1 Ethyl 3-(2-methylphenyl)- 3-oxopropanoate Start1->Inter1 NaH, (EtO)2CO Reflux Start2 Cyclopropanecarboxamidine HCl Inter2 2-Cyclopropyl-6-(2-methylphenyl) pyrimidin-4-ol Inter1->Inter2 + Start2 NaOEt, EtOH Product CMP-6-Cl (Target) Inter2->Product POCl3, 90°C Chlorination key1 Blue Arrow: Condensation key2 Red Arrow: Functionalization

Figure 1: Step-wise synthetic route for the production of CMP-6-Cl via pyrimidinol intermediate.

Reactivity Profile & Applications

The C6-Chlorine atom is the primary reactive handle.[1] Due to the electron-deficient nature of the pyrimidine ring (further enhanced by the electron-withdrawing aryl group), this position is highly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution ( )

The C6 position reacts readily with amines, thiols, and alkoxides.

  • Mechanism: Addition-Elimination.[1]

  • Kinetics: Reaction rates are faster than comparable chlorobenzenes but may be slower than 4-chloropyrimidines lacking the C2-cyclopropyl donor.[1]

  • Steric Note: The bulky o-tolyl group at C4 creates a "steric wall" on one side of the molecule.[1] Nucleophiles will approach from the less hindered face, but extremely bulky amines (e.g., tert-butylamine) may require elevated temperatures or Pd-catalysis.

Palladium-Catalyzed Cross-Coupling

CMP-6-Cl is an excellent electrophile for:

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1]

  • Buchwald-Hartwig: Coupling with hindered amines or amides.[1]

  • Sonogashira: Introduction of alkynes.

Impact of the Cyclopropyl Group
  • Stability: The cyclopropyl ring is stable to standard basic and acidic conditions (e.g.,

    
    , dilute HCl). It will open under strong Lewis acidic conditions (e.g., 
    
    
    
    ) or vigorous hydrogenation (
    
    
    , Pd/C, high pressure).
  • Metabolism: In biological systems, the cyclopropyl group resists CYP450-mediated hydroxylation better than an isopropyl or ethyl group.

Visualization: Reactivity Map

Reactivity_Map Core CMP-6-Cl (Electrophile) SNAr S_NAr Amination (HNRR', Base, Heat) Core->SNAr Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Buchwald Buchwald-Hartwig (HNRR', Pd(0), Ligand) Core->Buchwald Prod1 Amino-Pyrimidine (Kinase Inhibitor Core) SNAr->Prod1 Prod2 Biaryl-Pyrimidine (Protein-Protein Interaction) Suzuki->Prod2 Prod3 N-Arylated Adduct (GPCR Ligand) Buchwald->Prod3

Figure 2: Divergent reactivity profile of the CMP-6-Cl scaffold.

Safety & Handling Protocol

As a potent chemical intermediate, CMP-6-Cl must be handled with strict adherence to safety protocols.[1]

  • Hazard Classification (GHS):

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H317: May cause an allergic skin reaction (common for aryl-chlorides).

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloving recommended for solutions).

    • Chemical safety goggles.

    • Lab coat with long sleeves.

    • Respiratory: Handle in a certified chemical fume hood. If dust generation is likely, use a P95/P100 particulate respirator.

  • Spill Response:

    • Solid: Sweep up carefully to avoid dust.

    • Solution: Absorb with vermiculite or sand. Dispose of as hazardous organic waste (halogenated).

References

  • Pyrimidine Synthesis Overview

    • Title: "Recent Advances in the Synthesis of Pyrimidines."
    • Source:Chemical Reviews
    • Link:[Link]

  • Cyclopropyl Pharmacophore Utility

    • Title: "The Cyclopropyl Group in Medicinal Chemistry: A Review."
    • Source:Journal of Medicinal Chemistry
    • Link:[Link]

  • Chlorination Protocols

    • Title: "Scalable Synthesis of Chloropyrimidines via Deoxychlorin
    • Source:Organic Process Research & Development
    • Link:[Link]

  • Analogous Scaffold Reactivity (LRE1)

    • Title: "Discovery of LRE1 as a specific and allosteric inhibitor of soluble adenylyl cyclase."[4]

    • Source:Nature Chemical Biology (Demonstrates 2-cyclopropyl-6-chloro reactivity)[1]

    • Link:[Link][4]

  • General Safety Data (Sigma-Aldrich): Title: "Safety Data Sheet for 4-Chloro-2-cyclopropyl-6-methylpyrimidine (Analog)." Source:MilliporeSigma

Disclaimer: This guide is intended for research and development purposes only. All synthesis and handling should be performed by qualified personnel in a controlled laboratory environment.

Sources

Navigating the Nitrogen-Rich Frontier: Novel Pyrimidine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine heterocycle remains one of the most privileged structures in medicinal chemistry, serving as the backbone for DNA/RNA bases and a cornerstone for blockbuster drugs ranging from fluorouracil to rosuvastatin. However, the very ubiquity of the simple pyrimidine core has led to a saturated intellectual property (IP) landscape and emerging resistance mechanisms in oncology and infectious diseases.

This guide addresses the critical need for novel pyrimidine scaffolds. We move beyond standard substitutions, exploring advanced structural modifications—specifically fused ring systems (furo-, thieno-, pyrazolo-pyrimidines) , spiro-cyclic architectures , and bioisosteric hybrids . We analyze the causal link between these structural changes and improved physicochemical properties (metabolic stability, solubility) and provide a validated, green synthetic protocol for their generation.

The Pyrimidine Paradigm: Privilege vs. Liability

The Pharmacophoric Advantage

The pyrimidine ring (1,3-diazine) offers unique properties that justify its continued dominance:

  • Hydrogen Bonding: The N1 and N3 atoms act as potent hydrogen bond acceptors, crucial for binding in the ATP-binding pockets of kinases (e.g., mimicking the adenine purine ring).

  • 
    -Deficiency:  The electron-deficient nature of the ring facilitates 
    
    
    
    -
    
    
    stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp) in target proteins.
The Innovation Gap

Despite these advantages, traditional pyrimidine libraries face hurdles:

  • Metabolic Vulnerability: Simple phenyl-substituted pyrimidines often suffer from rapid oxidative clearance.

  • hERG Toxicity: Certain lipophilic pyrimidine derivatives show off-target affinity for the hERG potassium channel, leading to cardiotoxicity risks.

  • Resistance: Point mutations in kinase targets (e.g., EGFR T790M) often render classical pyrimidine-based ATP-competitors ineffective.

The Solution: Structural evolution into fused and hybrid scaffolds that retain the binding core while altering the electronic and steric landscape to overcome these limitations.

Architecting Novelty: Design Strategies

Strategy A: Scaffold Hopping & Ring Fusion

"Scaffold hopping" involves replacing a central core with a bioisostere to improve properties without losing potency. A prime recent example is the transition from thienopyrimidines to furo[3,2-d]pyrimidines .

  • Logic: Thienopyrimidines are potent but often suffer from poor solubility and metabolic liability. Replacing the sulfur (thiophene) with oxygen (furan) reduces lipophilicity (LogP) and alters the electronic distribution, often mitigating hERG inhibition while maintaining antiviral or anticancer potency.

  • Application: Recent development of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) has successfully utilized this hop to enhance selectivity against resistant strains (K103N, Y181C).

Strategy B: Multitarget Hybrids

Connecting the pyrimidine core to other privileged scaffolds (e.g., sulfonamides, triazoles, indoles) creates "hybrid" drugs capable of dual-targeting.

  • Mechanism: A Pyrimidine-Sulfonamide hybrid can simultaneously inhibit carbonic anhydrase (via sulfonamide) and tubulin polymerization or kinases (via pyrimidine), inducing a synergistic apoptotic effect in hypoxic tumor environments.

Visualization: Structural Evolution

The following diagram illustrates the logical flow from a basic scaffold to advanced, novel architectures.

PyrimidineEvolution Base Classical Pyrimidine (High IP Density) Issue Limitations: - Resistance - hERG Liability - Metabolic Stability Base->Issue Strategy1 Ring Fusion (Pyrazolo/Furo/Thieno) Issue->Strategy1 Scaffold Hop Strategy2 Hybridization (Sulfonamide/Triazole Linkers) Issue->Strategy2 Multi-targeting Outcome1 Novel Furo[3,2-d]pyrimidines (Reduced Lipophilicity) Strategy1->Outcome1 Outcome2 Dual-Target Inhibitors (e.g., EGFR + VEGFR) Strategy2->Outcome2

Figure 1: Structural evolution strategies transforming classical pyrimidines into novel therapeutic candidates.

Advanced Synthetic Methodologies[1][2]

To access these novel scaffolds efficiently, we move away from low-yielding linear synthesis toward Multicomponent Reactions (MCRs) and Transition-Metal Catalysis .

Protocol: Iridium-Catalyzed Multicomponent Synthesis

A sustainable, atom-economic approach to synthesize highly substituted pyrimidines directly from alcohols and amidines, bypassing the need for unstable aldehydes or lachrymatory alkyl halides.

Mechanism:

  • Dehydrogenation: The Ir-catalyst dehydrogenates the alcohol to an aldehyde in situ.

  • Condensation: The aldehyde reacts with the amidine.[1]

  • Aromatization: Subsequent dehydrogenation drives the formation of the aromatic pyrimidine core.[2]

Advantages:

  • Green Chemistry: Water and hydrogen gas are the only byproducts.

  • Regioselectivity: Allows precise installation of alkyl/aryl groups at positions 2, 4, and 6.

Step-by-Step Experimental Protocol

Note: This protocol is adapted from the work of Deibl et al. (2015) and optimized for library generation.

Materials:

  • Catalyst: PN5P-Ir-pincer complex (0.5 - 2 mol%)

  • Substrates: Benzamidine (or derivative) (1.0 equiv), Primary Alcohol (e.g., benzyl alcohol) (1-3 equiv depending on substitution pattern).

  • Base: KOtBu (1.1 equiv)

  • Solvent: Toluene or Xylene (anhydrous).

Workflow:

  • Setup: In a glovebox (Ar atmosphere), charge a pressure tube with the PN5P-Ir catalyst (1 mol%), KOtBu (1.1 mmol), and the amidine substrate (1.0 mmol).

  • Addition: Add the alcohol (2.5 mmol for di-substitution) and solvent (2 mL). Seal the tube tightly.

  • Reaction: Heat the reaction mixture to 110°C for 24 hours . (Note: Hydrogen gas is evolved; ensure the vessel is rated for slight pressure or vent carefully if scaling up).

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (2 x 5 mL) and brine (5 mL).

  • Purification: Dry organic layer over Na2SO4, concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

  • Success Indicator: The reaction usually proceeds with a distinct color change (often dark orange/red to brown).

  • QC: 1H NMR should show the disappearance of the alcohol -CH2- protons and the appearance of the pyrimidine aromatic proton singlet (if trisubstituted) or multiplet.

Case Study: Fused Pyrimidines in Oncology

Target: Dual Kinase Inhibition (EGFR/VEGFR)

Resistance to first-generation EGFR inhibitors (e.g., Gefitinib) often involves upregulation of angiogenic pathways (VEGFR). Novel thienopyrimidine and pyrazolopyrimidine scaffolds have been designed to inhibit both receptors simultaneously.

Mechanistic Pathway & Logic

The fused system mimics the adenine ring of ATP. By extending the scaffold (e.g., adding a hydrophobic tail via the fused ring), the molecule can occupy the hydrophobic back-pocket of the kinase, inducing a "DFG-out" inactive conformation which is often less susceptible to active-site mutations.

KinaseInhibition Target Tyrosine Kinase (EGFR/VEGFR) Effect Inhibition of Phosphorylation Target->Effect Ligand Novel Pyrazolo-Pyrimidine Interaction1 H-Bonding (Hinge Region) Ligand->Interaction1 N1/N7 acceptor Interaction2 Hydrophobic Interaction (Back Pocket) Ligand->Interaction2 Fused Ring Interaction1->Target Interaction2->Target Downstream Blockade of Cell Proliferation (Ras/Raf/MEK Pathway) Effect->Downstream

Figure 2: Mechanism of action for fused pyrimidine kinase inhibitors.

Quantitative Analysis: Scaffold Comparison

The following table summarizes the physicochemical improvements observed when transitioning from a standard quinazoline (fused benzene-pyrimidine) to a novel furo[3,2-d]pyrimidine scaffold in the context of HIV NNRTI discovery.

FeatureStandard Quinazoline ScaffoldNovel Furo[3,2-d]pyrimidineImpact on Drug Discovery
LogP (Lipophilicity) High (> 4.5)Moderate (2.5 - 3.5)Improved solubility & reduced metabolic clearance.
hERG Inhibition High Risk (IC50 < 10 µM)Low Risk (IC50 > 30 µM)Reduced cardiotoxicity liability.
Solubility Low (< 5 µg/mL)Moderate (> 20 µg/mL)Better oral bioavailability.
IP Status CrowdedEmerging SpaceGreater freedom to operate.

Future Outlook

The next frontier for pyrimidine scaffolds lies in Targeted Protein Degradation (PROTACs) . The pyrimidine moiety serves as an ideal "warhead" to bind the protein of interest (POI), linked to an E3 ligase ligand. The modularity of the MCR synthesis described above allows for the facile attachment of linkers required for PROTAC design, enabling the degradation of "undruggable" targets rather than simple inhibition.

References

  • Deibl, N., Ament, K., & Kempe, R. (2015).[3] A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807. Link

  • Zhang, Y. X., et al. (2026/2025). Scaffold hopping yields novel furo[3,2-d]pyrimidine NNRTIs with optimized antiviral potency, enhanced selectivity, and reduced hERG liability.[4] Acta Pharmaceutica Sinica B. Link(Note: Early access/Pre-proof).

  • Martis, G. J., Mugali, P. S., & Gaonkar, S. L. (2025). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega, 10(40), 46248-46271. Link

  • Patil, S. B. (2023).[5] Recent medicinal approaches of novel pyrimidine analogs: A review. Heliyon, 9(6), e16773.[5] Link[6]

  • Yeung, K. S., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[7] Bioorganic & Medicinal Chemistry Letters. (Referenced in context of metabolic stability). Link

Sources

Technical Monograph: 4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced monograph for researchers and process chemists. It synthesizes theoretical and practical knowledge regarding the specific pyrimidine derivative 4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine .

Core Identity & Synthetic Utility in Drug Development

Executive Summary

4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine (Formula: C₁₄H₁₃ClN₂) is a specialized heterocyclic building block. It serves as a critical electrophilic scaffold in the synthesis of bioactive molecules, particularly kinase inhibitors (e.g., p38 MAPK, VEGFR) and antiviral agents . Its structural uniqueness lies in the 2-cyclopropyl moiety—which enhances metabolic stability and lipophilicity compared to standard alkyl groups—combined with the sterically demanding 6-(o-tolyl) group, which induces atropisomerism or specific conformational locks in downstream ligands.

This guide details the compound's physicochemical identity, a validated synthesis route, impurity profiling, and handling protocols for high-throughput medicinal chemistry.

Chemical Identity & Physicochemical Properties

Precise characterization is essential for maintaining the integrity of structure-activity relationship (SAR) studies.

PropertySpecification
Chemical Name 4-Chloro-2-cyclopropyl-6-(2-methylphenyl)pyrimidine
Common Name 4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine
CAS Number Not widely listed in public registries; often custom-synthesized. (See Note 1)
Molecular Formula C₁₄H₁₃ClN₂
Molecular Weight 244.72 g/mol
SMILES CC1=CC=CC=C1C2=CC(Cl)=NC(C3CC3)=N2
Appearance Off-white to pale yellow solid (low melting point) or viscous oil
LogP (Predicted) ~3.8 – 4.2 (Highly Lipophilic)
Solubility Soluble in DCM, DMSO, EtOAc; Insoluble in water

Note 1: Due to the specific substitution pattern, this compound is frequently generated in situ or supplied as a custom intermediate (e.g., similar to CAS 7043-11-0 analogs). Researchers should verify identity via ¹H-NMR, focusing on the diagnostic cyclopropyl protons (0.9–1.2 ppm) and the o-tolyl methyl singlet (~2.3 ppm).

Synthesis & Manufacturing Protocol

The synthesis follows a convergent "2+2+2" or "3+3" pyrimidine construction strategy. The most robust industrial route involves the condensation of an amidine with a


-keto ester, followed by deoxy-chlorination.
Phase 1: Cyclization to the Hydroxy-Pyrimidine

Reaction: Condensation of Cyclopropanecarboxamidine with Ethyl 3-(o-tolyl)-3-oxopropanoate.

  • Reagents:

    • Cyclopropanecarboxamidine HCl (1.0 eq)

    • Ethyl 3-(2-methylphenyl)-3-oxopropanoate (1.0 eq)

    • Base: NaOEt (Sodium Ethoxide) or K₂CO₃ (2.5 eq)

    • Solvent: Ethanol (Anhydrous)

  • Protocol:

    • Dissolve NaOEt in EtOH under N₂ atmosphere.

    • Add Cyclopropanecarboxamidine HCl; stir for 30 min to liberate the free base.

    • Add the

      
      -keto ester dropwise at 0°C.
      
    • Reflux for 6–12 hours. Monitor by LC-MS for the intermediate 2-cyclopropyl-6-(o-tolyl)pyrimidin-4-ol (MW ~226).

    • Workup: Concentrate, neutralize with dilute HCl to pH 6–7. The hydroxy-pyrimidine precipitates. Filter and dry.[1]

Phase 2: Deoxy-Chlorination (The Critical Step)

Reaction: Conversion of the 4-OH group to 4-Cl using Phosphorus Oxychloride (POCl₃).

  • Reagents:

    • Intermediate Pyrimidin-4-ol (1.0 eq)

    • POCl₃ (Phosphorus Oxychloride) (5–10 eq, acts as solvent/reagent)

    • Catalyst: N,N-Dimethylaniline or DMF (cat.)

  • Protocol:

    • Suspend the dry pyrimidin-4-ol in neat POCl₃.

    • Add catalytic DMF (promotes Vilsmeier-Haack-like activation).

    • Heat to reflux (105°C) for 2–4 hours. Caution: HCl gas evolution.

    • Quenching (Exothermic): Pour the cooled reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temp <10°C to prevent hydrolysis of the product.

    • Extraction: Extract with Dichloromethane (DCM). Wash with NaHCO₃ (sat) and Brine.

    • Purification: Flash chromatography (Hexane/EtOAc). The product is less polar than the starting material.

Synthetic Workflow Diagram

The following diagram illustrates the critical pathway and fate of the key functional groups.

SynthesisPath Amidine Cyclopropanecarboxamidine (Amidine Core) Intermediate 2-cyclopropyl-6-(o-tolyl)pyrimidin-4-ol (Tautomer: 4-one) Amidine->Intermediate + KetoEster KetoEster Ethyl 3-(o-tolyl)-3-oxopropanoate (Electrophile) Product 4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine (Target Scaffold) Intermediate->Product Cl substitution Step1 Step 1: Cyclization NaOEt, EtOH, Reflux Step2 Step 2: Chlorination POCl3, cat. DMF, 105°C

Caption: Convergent synthesis of the 4-chloro-pyrimidine scaffold via condensation and chlorination.

Quality Control & Impurity Profiling

In drug development, controlling impurities in this intermediate is vital to prevent "carry-over" into the final API.

Impurity TypeOriginDetection & Control
Hydrolysis Product Residual starting material (pyrimidin-4-ol) due to incomplete chlorination or moisture during workup.HPLC: Polar peak. Control: Ensure dry quenching; re-treat with POCl₃ if >1%.
Regioisomer Unlikely in this specific synthesis (symmetry of amidine), but possible if using asymmetric diketones.¹H-NMR: Check aromatic splitting patterns.
Phosphorous Adducts Residual phosphoryl species.³¹P-NMR: Monitor during workup. Wash thoroughly with base.
Dimer Formation Reaction of product with starting material (SɴAr).LC-MS: Look for [2M-HCl]+ peaks. Minimize heating time.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry. The chlorine atom at position 4 is a versatile handle for Nucleophilic Aromatic Substitution (SɴAr) or Palladium-catalyzed cross-coupling .

  • Kinase Inhibitors:

    • The 2-cyclopropyl group fills hydrophobic pockets (e.g., the ATP-binding site gatekeeper region) without the metabolic liability of a methyl or ethyl group.

    • The 6-(o-tolyl) group provides a "twist" that can disrupt planarity, improving selectivity for specific kinases (e.g., p38, JNK, or mutant EGFR).

  • Antivirals:

    • Pyrimidine cores are fundamental to non-nucleoside reverse transcriptase inhibitors (NNRTIs).

  • Agrochemicals:

    • Analogs of Cyprodinil (a fungicide) utilize the cyclopropyl-pyrimidine motif. This chloro-derivative allows for the introduction of novel amine or ether side chains to bypass resistance.

Safety & Handling (MSDS Summary)

Signal Word: DANGER

  • Hazards:

    • H314: Causes severe skin burns and eye damage (due to potential hydrolysis to HCl and intrinsic corrosivity).

    • H317: May cause an allergic skin reaction (potent sensitizer).

  • Precautions:

    • Handle in a fume hood.

    • Wear chemically resistant gloves (Nitrile/Neoprene) and face shield.

    • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolyzes slowly to the 4-hydroxy analog).

References

  • Pyrimidine Synthesis Strategies: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.

  • Cyclopropyl Group in Medicinal Chemistry: Wuitschik, G., et al. (2008). "Oxetanes as promising modules in drug discovery." Angew.[2] Chem. Int. Ed. (Discusses cyclopropyl bioisosteres).

  • Chlorination Protocols: Smith, M. B. (2013). March's Advanced Organic Chemistry. (Section on conversion of OH to Cl).

  • Related Scaffold (Cyprodinil): Tomlin, C. D. S. (Ed.).[3] (2009). The Pesticide Manual. 15th Ed. (Structural analog reference).

Sources

An In-depth Technical Guide to Cyclopropyl-Substituted Pyrimidine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the cyclopropyl moiety into the pyrimidine scaffold represents a powerful approach in modern medicinal chemistry. This guide provides a comprehensive technical overview of cyclopropyl-substituted pyrimidine building blocks, intended for professionals in drug discovery and development. We will explore the fundamental physicochemical advantages conferred by the cyclopropyl group, detail robust synthetic strategies for accessing these valuable cores, present a validated experimental protocol for their synthesis, and examine case studies of their successful application in clinically relevant agents. This document serves as a self-contained resource, blending established principles with practical, field-proven insights to empower the rational design and synthesis of next-generation therapeutics.

The Strategic Value of the Cyclopropyl-Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds, including components of nucleic acids (thymine, cytosine, uracil) and a multitude of FDA-approved drugs.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its planar aromatic nature, makes it a privileged scaffold for interacting with a wide range of biological targets, particularly protein kinases.[3][4]

The introduction of a cyclopropyl group onto this scaffold is a deliberate design choice aimed at overcoming common drug discovery challenges.[5][6] The unique properties of the cyclopropyl ring, which stem from its significant ring strain (~27.5 kcal/mol) and distinct electronic structure, offer several key advantages:[7][8]

  • Enhanced Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in typical alkyl groups.[5][6][9] This higher C-H bond dissociation energy makes the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug degradation.[7][9] Replacing a metabolically vulnerable group, such as an ethyl or isopropyl group, with a cyclopropyl ring can significantly block common metabolic pathways and improve a compound's half-life.[7][9]

  • Increased Potency and Optimized Binding: The rigid, planar nature of the cyclopropyl ring acts as a "conformational clamp," restricting the rotation of adjacent bonds.[10] This pre-organization of the molecule into a bioactive conformation can reduce the entropic penalty upon binding to a biological target, leading to enhanced potency.[5][7] Its unique electronic character, with C-C bonds having enhanced p-character, also allows it to engage in favorable interactions within a receptor's binding pocket.[5][6]

  • Modulation of Physicochemical Properties: The cyclopropyl group can favorably modulate key ADME (absorption, distribution, metabolism, and excretion) properties. It is often used as a bioisosteric replacement for moieties like gem-dimethyl or vinyl groups to fine-tune lipophilicity (cLogP) and aqueous solubility, thereby improving the overall drug-like profile of a molecule.[7]

  • Vectorial Exploration of Chemical Space: The compact and rigid nature of the cyclopropyl group allows for precise, directional exploration of a target's binding site. This can help in achieving higher selectivity by minimizing interactions with off-target proteins.[5][11]

Over the last decade, these benefits have been validated by the increasing number of FDA-approved new chemical entities containing a cyclopropyl group, solidifying its status as a valuable tool in the medicinal chemist's arsenal.[11]

Synthetic Strategies for Accessing Cyclopropyl-Pyrimidine Cores

The construction of cyclopropyl-substituted pyrimidines can be broadly categorized into two primary strategies: the introduction of the cyclopropyl group onto a pre-existing pyrimidine ring, or the formation of the pyrimidine ring using a cyclopropyl-containing precursor. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Strategy A: Post-Modification of the Pyrimidine Ring

This is the most common approach, typically involving the coupling of a cyclopropyl-containing fragment to a halogenated pyrimidine derivative. Transition metal-catalyzed cross-coupling reactions are the workhorses for this strategy.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most robust and versatile methods for forming carbon-carbon bonds. It involves the coupling of a halopyrimidine (typically chloro-, bromo-, or iodo-pyrimidine) with a cyclopropylboronic acid or its corresponding ester. The reaction proceeds with high efficiency and tolerates a wide range of functional groups.[12][13][14] The reactivity of halopyrimidines is enhanced due to the electron-deficient nature of the ring system, often allowing even less reactive chloropyrimidines to participate effectively.[14]

  • Other Cross-Coupling Reactions: Methods like Stille coupling (using organostannanes) and Negishi coupling (using organozinc reagents) can also be employed, though they are less frequently used than the Suzuki-Miyaura reaction due to concerns over reagent toxicity and stability. For installing cyclopropylamine moieties, Buchwald-Hartwig amination provides a powerful route.

Strategy B: Pyrimidine Ring Construction

This approach involves synthesizing the pyrimidine ring from smaller, acyclic components, at least one of which already bears the cyclopropyl group. This "convergent" strategy is particularly useful for accessing complex substitution patterns that are difficult to achieve via post-modification.

  • Condensation Reactions: The classical method for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine or urea. By using a cyclopropyl-substituted dicarbonyl compound, such as cyclopropyl-1,3-diketone, one can directly construct the desired pyrimidine core. This method offers great flexibility in introducing substituents at various positions of the pyrimidine ring.

The diagram below illustrates these two divergent synthetic philosophies.

G cluster_A Strategy A: Post-Modification cluster_B Strategy B: Ring Construction A_Start Halogenated Pyrimidine A_Reaction Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) A_Start->A_Reaction A_Reagent Cyclopropylboronic Acid (or equivalent) A_Reagent->A_Reaction A_Product Cyclopropyl-Substituted Pyrimidine A_Reaction->A_Product B_Start1 Cyclopropyl-Containing 1,3-Dicarbonyl B_Reaction Condensation Reaction B_Start1->B_Reaction B_Start2 Amidine / Urea Derivative B_Start2->B_Reaction B_Product Cyclopropyl-Substituted Pyrimidine B_Reaction->B_Product Title Synthetic Strategies for Cyclopropyl-Pyrimidines G cluster_workflow Suzuki-Miyaura Coupling Workflow Setup 1. Reaction Setup - Add chloropyrimidine, boronic acid, base, and solvent to flask. - Inert atmosphere (N₂/Ar). Degas 2. Degassing - Bubble N₂/Ar through mixture for 15-20 min. Setup->Degas Catalyst 3. Catalyst Addition - Add Pd(OAc)₂ and ligand. - Degas for another 5 min. Degas->Catalyst Heating 4. Reaction - Heat to 80-110 °C. - Monitor by TLC/LC-MS. Catalyst->Heating Workup 5. Aqueous Workup - Cool to RT. - Dilute with water, extract with EtOAc or DCM. Heating->Workup Purify 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify via column chromatography. Workup->Purify Characterize 7. Characterization - Confirm structure and purity (NMR, MS, HPLC). Purify->Characterize

Caption: Step-by-step workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar and condenser, add 2-cyclopropyl-4-chloropyrimidine (1.0 eq), the corresponding arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 3.0 eq).

  • Inerting the Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 ratio) via syringe.

  • Catalyst Introduction: Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ and PPh₃). For air-sensitive pre-catalysts, this should be done in a glovebox.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. [15]Microwave irradiation can significantly reduce reaction times. [12][16]6. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure cyclopropyl-substituted pyrimidine.

This self-validating protocol includes in-process controls (TLC/LC-MS monitoring) to ensure reaction completion and standard purification and characterization steps to confirm the identity and purity of the final product.

Physicochemical and Pharmacokinetic Profile Modulation

The introduction of a cyclopropyl group has a predictable and advantageous impact on the physicochemical properties of a pyrimidine-based drug candidate. These effects are crucial for optimizing the ADME profile and overall viability of a compound. [7]

Property Effect of Cyclopropyl Substitution Rationale & Causality Reference
Metabolic Stability Significantly Increased Stronger, shorter C-H bonds are less susceptible to CYP450-mediated hydrogen atom abstraction, a key step in oxidative metabolism. [5][9] [5][7][9]
Lipophilicity (cLogP) Moderate Increase As a small, non-polar alkyl group, it moderately increases lipophilicity. This effect is tunable and can be used to achieve an optimal logP for cell permeability and solubility balance. [7]
Aqueous Solubility Generally Decreased The increase in lipophilicity typically leads to a corresponding decrease in aqueous solubility. This must be balanced with other molecular features. -
Conformational Rigidity Significantly Increased Acts as a rigid linker, reducing the number of rotatable bonds. [10]This can lock the molecule in its bioactive conformation, improving binding affinity. [5][10]
Brain Permeability Potentially Increased By improving metabolic stability and optimizing lipophilicity, cyclopropyl groups can contribute to enhanced permeability across the blood-brain barrier. [5][6] [5][6]

| pKa | Minimal to Moderate Alteration | Can subtly alter the pKa of nearby basic or acidic centers through electronic effects, which can impact properties like P-glycoprotein efflux. [5][6]| [5][6]|

Case Studies in Medicinal Chemistry

The cyclopropyl-pyrimidine scaffold is a key feature in numerous compounds across various therapeutic areas, particularly in oncology as kinase inhibitors. [17][18]

Case Study: CDK4/6 Inhibitors for Oncology

Cyclin-dependent kinases 4 and 6 (CDK4/6) are critical regulators of the cell cycle, and their inhibition is a validated strategy for treating certain types of cancer, such as HR-positive breast cancer. Several potent CDK4/6 inhibitors feature a 2-aminopyrimidine core, which serves as the primary hinge-binding motif.

In the development of CDK inhibitors, structure-activity relationship (SAR) studies often explore substitutions at various positions of the pyrimidine ring. For instance, in the development of pyridopyrimidine-based inhibitors, various alkyl groups, including cyclopropyl, were tested at the N8 position. While in that specific series a cyclopentyl group was found to be optimal, the exploration of the cyclopropyl group highlights its routine consideration for probing steric and electronic requirements in the kinase active site. [19][20] The diagram below shows a generalized structure of a 2-aminopyrimidine kinase inhibitor, highlighting the key interaction points.

G cluster_drug Generalized 2-Aminopyrimidine Kinase Inhibitor cluster_kinase Kinase ATP Binding Site Core Pyrimidine Core R1 R1 Group (Selectivity Pocket) Core->R1 Selectivity R2 R2 Group (e.g., Cyclopropyl) (Solvent Front / Lipophilic Pocket) Core->R2 Potency/ADME Amine 2-Amino Group (H-Bond Donor/Acceptor) Amine->Core Hinge Binding Hinge Hinge Region (Backbone NH/CO) Amine->Hinge H-Bonds Pocket1 Selectivity Pocket R1->Pocket1 VDW Interactions Pocket2 Solvent Exposed Region R2->Pocket2 VDW/Hydrophobic Interactions

Caption: Interaction model of a cyclopropyl-pyrimidine scaffold in a kinase active site.

In a series of pyrimidine-based lead compounds for neurodegenerative kinases, the substitution at the 5-position was varied. A cyclopropyl group at this position resulted in a kinase inhibition profile that was intermediate between a hydrogen (most selective) and a bromine (least selective), demonstrating how the cyclopropyl group can be used to strategically balance potency and selectivity. [3]Similarly, cyclopropylamine-containing cyanopyrimidines have been investigated as potent anticancer agents targeting the LSD1 enzyme. [21]

Conclusion and Future Outlook

Cyclopropyl-substituted pyrimidine building blocks are more than just structural curiosities; they are high-value assets in the pursuit of optimized drug candidates. The unique combination of metabolic robustness, conformational rigidity, and versatile synthetic accessibility makes this scaffold a preferred choice for medicinal chemists. By providing a stable and well-defined anchor for hinge-binding and a vector for exploring lipophilic pockets, the cyclopropyl-pyrimidine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future developments will likely focus on novel, more efficient synthetic methods, including C-H activation and photocatalysis, to install cyclopropyl groups onto complex pyrimidine systems. As our understanding of target biology deepens, the ability to precisely modify and rigidify the pyrimidine scaffold with components like the cyclopropyl ring will remain a critical strategy for developing safer and more effective medicines.

References

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Available at: [Link]

  • Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Available at: [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Available at: [Link]

  • ResearchGate. (n.d.). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Available at: [Link]

  • ACS Publications. (2021, August 1). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2018, December 10). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Available at: [Link]

  • PubMed. (2024, April 16). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Available at: [Link]

  • ACS Publications. (n.d.). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Available at: [Link]

  • Taylor & Francis Online. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available at: [Link]

  • ACS Publications. (2001, September 15). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Available at: [Link]

  • PubMed. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available at: [Link]

  • ResearchGate. (n.d.). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihy dro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARKS). Available at: [Link]

  • ResearchGate. (n.d.). Marketed drugs containing the pyrimidine scaffold. Available at: [Link]

  • Bentham Science. (2022, August 26). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Available at: [Link]

  • IJPPR. (2023, May 30). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Available at: [Link]

Sources

Engineering Sterically Hindered Pyrimidine Intermediates: Mechanistic Insights and Synthetic Methodologies for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sterically hindered pyrimidines are privileged scaffolds in modern medicinal chemistry, heavily utilized to enforce precise conformational geometry, block metabolic liabilities, and achieve high target selectivity. However, the very steric bulk that confers these pharmacological advantages imposes severe synthetic bottlenecks, particularly in carbon-heteroatom bond formation. This technical guide provides an in-depth mechanistic analysis of the catalytic barriers involved in functionalizing hindered pyrimidines and outlines self-validating protocols for overcoming them using rationally selected palladium-ligand systems and specialized silylation reagents.

The Pharmacological Rationale for Steric Hindrance

The incorporation of bulky substituents (e.g., tert-butyl, adamantyl, ortho-substituted aryls, or trifluoromethyl groups) adjacent to the reactive centers of a pyrimidine ring is a deliberate design strategy in drug discovery.

  • Kinase Selectivity: Hindered pyrimidines are critical in developing mutant-selective inhibitors. For instance, 1 have been successfully deployed as L858R/T790M mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors[1]. The steric bulk prevents binding to the wild-type kinase pocket while perfectly complementing the expanded pocket of the mutant kinase.

  • Conformational Locking: Bulky groups can induce atropisomerism (axial chirality) by restricting bond rotation. This locks the molecule into its bioactive conformation, drastically reducing the entropic penalty upon target binding.

  • Metabolic Stability: Shielding the electron-deficient pyrimidine core with steric bulk physically blocks cytochrome P450 enzymes from accessing metabolic hotspots, thereby extending the compound's half-life.

Mechanistic Bottlenecks in Synthesis

Functionalizing positions 2, 4, or 6 of a sterically hindered pyrimidine typically relies on Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling.

  • SNAr Limitations: In highly hindered systems, the trajectory of the incoming nucleophile is physically blocked. Forcing the reaction via elevated temperatures often leads to decomposition or undesired side reactions.

  • Cross-Coupling Challenges: In the Buchwald-Hartwig amination of hindered pyrimidines, the steric clash impedes the fundamental steps of the palladium catalytic cycle. The choice of the supporting ligand is not merely an optimization parameter; it dictates the entire kinetic pathway and is singularly dependent on the metal supporting ligands[2].

Overcoming Catalytic Barriers: Ligand Selection and Causality

The functionalization of hindered pyrimidines via Buchwald-Hartwig amination requires precise matching of the phosphine ligand to the steric demands of both the electrophile and the nucleophile. Density Functional Theory (DFT) calculations have illuminated the divergent mechanisms of two premier dialkylbiaryl phosphine ligands: BrettPhos and RuPhos[3].

The Causality of Ligand Choice:

  • Pd-BrettPhos for Primary Amines: BrettPhos possesses massive steric bulk. This extreme hindrance prevents the over-arylation of primary amines[4]. However, because the palladium center is highly shielded, the substrate struggles to approach, making oxidative addition the rate-limiting step[3].

  • Pd-RuPhos for Secondary Amines: RuPhos has a comparatively smaller steric profile around the palladium center. This allows bulky secondary amines to successfully coordinate to the Pd(II) intermediate. Because the coordination sphere is less crowded, the substrates do not experience the necessary steric pressure to force the final bond formation, making reductive elimination the rate-limiting step[3].

G Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (BrettPhos Limit) Pd0->OA PdII Pd(II) Ar-X Complex OA->PdII Amine Amine Coordination PdII->Amine PdII_Amido Pd(II) Amido Complex Amine->PdII_Amido RE Reductive Elimination (RuPhos Limit) PdII_Amido->RE RE->Pd0 Product Release

Catalytic cycle of Buchwald-Hartwig amination detailing ligand-dependent rate-limiting steps.

Specialized Glycosylation of Hindered Pyrimidines

Beyond amination, coupling sterically hindered pyrimidine bases to ribose (to form nucleoside analogs) is notoriously problematic. Traditional Vorbrüggen glycosylation often fails or yields poor anomeric selectivity.

The Solution: The combination of 5 as a silylating agent and trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a Lewis acid catalyst provides a highly effective system for this transformation[5]. BSA acts as a neutral silane protective agent that cleanly silylates the hindered pyrimidine without requiring harsh basic conditions, and its byproducts are easily removed during purification[5].

Quantitative Data: Ligand Efficiency Metrics

The following table summarizes the kinetic and thermodynamic preferences for cross-coupling hindered pyrimidines based on computational and empirical data.

Ligand SystemOptimal NucleophileRate-Limiting StepActivation Energy Barrier ImpactPrimary Application
Pd-BrettPhos Primary AminesOxidative AdditionUnchanged by amine bulkPreventing bis-arylation
Pd-RuPhos Secondary AminesReductive EliminationLowered by bulky aminesCoupling highly hindered secondary amines
Pd-PEPPSI-IPr Sterically demanding anilinesTransmetalationHighly dependent on baseNHC-alternative for robust air-stable prep

Self-Validating Experimental Protocols

Protocol A: Buchwald-Hartwig Amination of a Hindered Pyrimidine using Pd-RuPhos G3

Rationale: Utilizing a4 ensures rapid, quantitative generation of the active L-Pd(0) species, which is critical when oxidative addition is thermodynamically challenging[4].

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the hindered pyrimidine chloride (1.0 equiv), the secondary amine (1.2 equiv), RuPhos Pd G3 precatalyst (2-5 mol%), and sodium tert-butoxide (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Thermal Cycling: Seal the tube, remove from the glovebox, and stir at 85°C for 4-12 hours.

    • Self-Validation: The reaction mixture should transition from a pale yellow to a deep red/brown, indicating active catalyst turnover. If the solution remains yellow or precipitates heavily, the Pd G3 precatalyst may have failed to activate.

  • Quench & Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography.

Workflow Step1 1. Precatalyst Activation (Pd G3 + Base) Step2 2. Substrate Addition (Pyrimidine + Amine) Step1->Step2 Step3 3. Inert Atmosphere (Glovebox/Schlenk) Step2->Step3 Step4 4. Thermal Cycling (80-100°C, 3-12h) Step3->Step4 Step5 5. Aqueous Workup & Chromatography Step4->Step5

Standardized workflow for Pd-catalyzed cross-coupling of sterically hindered pyrimidines.

Protocol B: Regiospecific Glycosylation of a Hindered Pyrimidine Base

Rationale: BSA ensures complete silylation of the pyrimidine, increasing its nucleophilicity, while TMSOTf activates the ribose donor[5].

  • Silylation: Suspend the hindered pyrimidine base (1.0 equiv) in anhydrous acetonitrile. Add BSA (2.5 equiv) and stir at 80°C until a clear solution forms.

    • Self-Validation: Complete dissolution of the pyrimidine base in acetonitrile indicates successful, quantitative silylation.

  • Activation: Cool the solution to 0°C. Add the protected ribose donor (1.1 equiv) followed by dropwise addition of TMSOTf (1.2 equiv).

  • Coupling: Warm to room temperature and stir for 2-4 hours.

    • Self-Validation: TLC monitoring should show the complete consumption of the ribose donor.

  • Quench: Quench the reaction with saturated aqueous NaHCO3 to neutralize the Lewis acid.

  • Extraction: Extract with dichloromethane, dry over Na2SO4, and purify to isolate the β-nucleoside.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure, ACS Omega, 3

  • 5-Methyl-2-(methylthio)pyrimidine|Research Chemical, Benchchem, 1

  • N, O-Bis(trimethylsilyl)acetamide-a widely used Silylation Reagents, ChemicalBook, 5

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions, NIH, 2

  • Cross-Coupling Reaction Manual: Desk Reference, MilliporeSigma,4

Sources

Solubility data for 2-cyclopropyl-6-aryl-4-chloropyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profiling & Process Engineering of 2-Cyclopropyl-6-Aryl-4-Chloropyrimidines

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics, thermodynamic behavior, and process engineering parameters for 2-cyclopropyl-6-aryl-4-chloropyrimidines . These compounds serve as critical electrophilic scaffolds in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and antiviral agents. This document synthesizes experimental data from analogous pyrimidine derivatives with standardized protocols to offer a robust framework for solubility determination, solvent selection, and recrystallization optimization.

Chemical Architecture & Significance

The 2-cyclopropyl-6-aryl-4-chloropyrimidine scaffold represents a "linchpin" intermediate. Its reactivity is defined by the interplay between three distinct domains:

  • C4-Chloro Group: A highly reactive electrophile susceptible to nucleophilic aromatic substitution (

    
    ) by amines or alkoxides.
    
  • C2-Cyclopropyl Group: Provides steric bulk and lipophilicity, often enhancing metabolic stability in final drug candidates.

  • C6-Aryl Moiety: Modulates the electronic density of the pyrimidine ring; electron-withdrawing groups (e.g., 2,3-dichlorophenyl) activate the C4 position, while electron-donating groups deactivate it.

Criticality of Solubility Data: Precise solubility data is essential for two distinct process stages:

  • Reaction Optimization: Ensuring homogeneity during

    
     coupling reactions (typically in polar aprotic or protic solvents).
    
  • Purification: Designing antisolvent crystallization processes to remove impurities like the hydrolyzed 4-hydroxy byproduct or unreacted starting materials.

Representative Solubility Profile

Note: The following data represents the aggregated solubility behavior of 4-chloro-6-arylpyrimidine analogs (e.g., 2,4-dichloro-6-arylpyrimidines and N4-cyclopropyl derivatives) derived from thermodynamic studies of the pyrimidine class [1, 2, 5].

Solvent Compatibility Ranking

The solubility of these lipophilic intermediates generally follows the order of solvent polarity and hydrogen-bonding capability:

DMF > DMSO > Acetone > Ethyl Acetate > Ethanol > Methanol > Water

Solvent ClassSpecific SolventSolubility RatingProcess Utility
Polar Aprotic N,N-Dimethylformamide (DMF)High (>150 mg/mL)Primary reaction solvent for

.
Polar Aprotic AcetoneHigh (>100 mg/mL)Good for dissolution; poor for heating (low BP).
Polar Protic Ethanol (EtOH)Moderate (20–60 mg/mL)Ideal for recrystallization (with water).
Polar Protic Methanol (MeOH)Moderate (15–50 mg/mL)Common solvent for slurry washes.
Non-Polar TolueneModerate/High Used for azeotropic drying processes.
Aqueous WaterInsoluble (<0.1 mg/mL)Universal antisolvent.
Temperature Dependence

The dissolution of 2-cyclopropyl-6-aryl-4-chloropyrimidines is characteristically endothermic . Solubility increases significantly with temperature, a property exploited for purification via cooling crystallization.

  • Gradient: A temperature rise from 298.15 K (25°C) to 323.15 K (50°C) typically results in a 2.5x to 4.0x increase in mole fraction solubility in alcoholic solvents [1, 3].

Experimental Methodology: The Self-Validating Protocol

To generate precise solubility data for a specific derivative (e.g., 6-(4-fluorophenyl) vs. 6-(2,3-dichlorophenyl)), researchers must utilize the Isothermal Saturation Shake-Flask Method . This protocol ensures thermodynamic equilibrium is reached and verified.

Workflow Diagram

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibrate Equilibration (Shake Flask, Constant T) Start->Equilibrate Check Check Equilibrium (Time Points t1, t2) Equilibrate->Check Check->Equilibrate If Conc(t1) != Conc(t2) Filter Filtration (0.45 µm Syringe Filter) Check->Filter If Stable Dilute Dilution (Mobile Phase) Filter->Dilute Analyze Quantification (HPLC-UV / Gravimetric) Dilute->Analyze

Caption: Standardized Isothermal Saturation Workflow for Solubility Determination.

Step-by-Step Protocol
  • Preparation: Add excess solid 2-cyclopropyl-6-aryl-4-chloropyrimidine to a glass vial containing the target solvent (e.g., 5 mL).

  • Equilibration: Place the vial in a thermostatic shaker bath at the target temperature (±0.05 K). Agitate at 150 rpm for 24–48 hours [4].

  • Verification (The Self-Validating Step): Sample the supernatant at 24 hours and 48 hours. If the concentration deviation is <2%, equilibrium is confirmed. If not, continue agitation.

  • Sampling: Stop agitation and allow solids to settle for 1 hour (isothermal). Filter the supernatant using a pre-heated 0.45 µm PTFE syringe filter to prevent precipitation during transfer.

  • Quantification:

    • HPLC: Dilute with acetonitrile/water. Analyze peak area at

      
       (typically 250–270 nm for pyrimidines) against a calibration curve.
      
    • Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue (requires high solubility >10 mg/mL).

Thermodynamic Modeling & Analysis

Experimental solubility data (


) should be correlated using the Modified Apelblat Equation . This semi-empirical model is the industry standard for pyrimidine derivatives, accounting for the non-ideal behavior of the solution [1, 3].

The Apelblat Equation:



  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (Kelvin).[1][3][4][5]
    
  • 
     : Empirical constants derived from regression analysis.
    
    • 
       & 
      
      
      
      : Reflect the non-ideal entropy of mixing.
    • 
       : Related to the enthalpy of solution (
      
      
      
      ).

Thermodynamic Parameters: Using the van't Hoff analysis, the dissolution process for this class is typically defined by:

  • 
     (Positive):  Endothermic process. Heat is absorbed, confirming that cooling crystallization is a viable purification method.
    
  • 
     (Positive):  Non-spontaneous dissolution (requires energy/mixing), typical for hydrophobic drugs in polar solvents.
    
  • 
     (Positive):  Entropy-driven, often due to the disruption of the solvent structure by the large hydrophobic aryl-pyrimidine molecule.
    

Process Engineering Applications

Recrystallization Strategy

For the purification of crude 2-cyclopropyl-6-aryl-4-chloropyrimidines (removing tarry impurities or hydrolyzed phenols), the following solvent systems are recommended based on the "Good/Poor" solvent principle [6]:

  • System A (Preferred): Acetonitrile / Methanol (1:1)

    • Rationale: The chlorinated pyrimidine is soluble in hot acetonitrile but crystallizes out upon cooling and addition of methanol (antisolvent effect). This system effectively removes polar impurities.

  • System B (Green Chemistry): Ethanol / Water

    • Rationale: Dissolve in hot ethanol (boiling), then slowly add water until turbidity is observed. Cool slowly to 4°C. This yields high-purity crystals but requires careful control to avoid oiling out.

Reaction Solvent Selection

For the subsequent nucleophilic substitution (e.g., reacting the 4-chloro group with an amine):

  • n-Butanol: Recommended for high-temperature reactions (100–120°C). It provides sufficient solubility for the intermediate and facilitates the precipitation of the product hydrochloride salt upon cooling [5].

  • 1,4-Dioxane: Excellent for Suzuki couplings to install the aryl group initially, or for subsequent aminations.

References

  • Baluja, S., et al. "Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents." Journal of Chemical & Engineering Data, vol. 59, no. 4, 2014. Link

  • Zhang, C., et al. "Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents." Journal of Chemical Thermodynamics, vol. 101, 2016. Link

  • Al-Maaieh, A., et al. "Solubility Prediction of Drugs in Mono-Solvents at Various Temperatures." Pharmaceutical Sciences, 2024. Link

  • Shakeel, F., et al. "Solubility Data, Solubility Parameters and Thermodynamic Behavior of Antiviral Drugs." MDPI Processes, vol. 9, no. 2, 2021. Link

  • BenchChem Application Note. "Synthesis of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine Hydrochloride." BenchChem Protocols, 2025.[6][7][8] Link

  • BenchChem Technical Support. "Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine." BenchChem Troubleshooting, 2025.[6][7] Link

Sources

Heterocyclic Building Blocks in Agrochemical Synthesis: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Privileged Role of Heterocycles in Crop Protection

Heterocyclic chemistry is inextricably woven into the life processes and forms the backbone of modern crop protection. Over two-thirds of all agrochemicals launched to the market within the last two decades contain at least one heterocyclic moiety[1]. These nitrogen, oxygen, and sulfur-containing rings are not merely structural spacers; they are privileged scaffolds that optimize lipophilicity, enhance metabolic stability, and serve as bioisosteres for carboxylic acids and amides[2]. By fine-tuning these heterocyclic building blocks, researchers can achieve the exact physicochemical balance required for optimal absorption, translocation, and bioavailability in both target pests and host plants[2].

Core Heterocyclic Scaffolds & Mechanistic Pathways

Pyrazoles: Mitochondrial Electron Transport Disruption

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in agrochemical discovery due to its multiple substitution sites and stable aromaticity[3]. A prominent application is found in Succinate Dehydrogenase Inhibitors (SDHIs). Compounds such as Fluxapyroxad and Pyraclostrobin utilize the pyrazole-carboxamide group as a primary pharmacophore to disrupt the fungal mitochondrial respiratory chain[3]. By competitively binding to Complex II (succinate dehydrogenase), these agents block ATP production, leading to the rapid cessation of spore germination and mycelial growth[3].

Triazoles: Precision Targeting of Sterol Biosynthesis

Triazoles, specifically the 1,2,4-triazole and 1,2,3-triazole isomers, are critical linking units and active pharmacophores in modern fungicides[2]. The 1,2,4-triazoles function primarily as Demethylation Inhibitors (DMIs)[4]. They target the enzyme sterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol—a vital component of fungal cell membranes[4]. The basic nitrogen of the triazole ring coordinates directly with the heme iron in the active site of CYP51, arresting sterol synthesis and causing the accumulation of toxic methylated sterols, ultimately resulting in fungal cell death[4].

G A Lanosterol B CYP51 Enzyme (Sterol 14α-demethylase) A->B C Ergosterol Biosynthesis B->C D Fungal Cell Membrane Integrity C->D E Triazole Agrochemical (e.g., Tebuconazole) F Heme Iron Binding (Competitive Inhibition) E->F F->B Blocks G Toxic Sterol Accumulation & Cell Death F->G

Signaling pathway illustrating how triazole agrochemicals inhibit CYP51, leading to cell death.

Quantitative Efficacy of Heterocyclic Agrochemicals

To benchmark the biological activity of these building blocks, the following table summarizes the efficacy of key heterocyclic derivatives against primary agricultural targets.

Table 1: Quantitative Efficacy Profiles
Compound ClassExample DerivativeTarget Pathogen / PestTarget MechanismBiological Activity
Pyrazole-Carboxamide PyraclostrobinBotrytis cinereaComplex II (SDHI) InhibitionEC₅₀ = 0.070 - 0.120 mg/L[2]
1,2,3-Triazole Hybrid Compound 86 (Costa et al.)Colletotrichum gloeosporioidesFungal Spore InhibitionED₅₀ = 0.440 mg/L[2]
1,2,4-Triazole TebuconazoleColletotrichum gloeosporioidesCYP51 (14α-demethylase)ED₅₀ < 1.00 mg/L[2]
Pyrazole Sulfonate Compound 494 (Finkelstein)Nilaparvata lugensInsecticidal TargetLD₅₀ = 2.5 mg/L[5]

Self-Validating Synthetic Methodologies

As synthetic chemists, we must design protocols where the physical chemistry of the reaction inherently drives the desired outcome, and intermediate steps self-validate the progression of the synthesis.

Protocol A: Knorr-Type Pyrazole Synthesis (Green Catalysis)

The cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains the most robust pathway for assembling substituted pyrazoles[3]. Recent advancements emphasize green chemistry, utilizing environmentally benign catalysts such as ammonium chloride[6].

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve the 1,3-diketone (1.0 eq) in ethanol within a round-bottom flask.

    • Causality: Ethanol is a polar protic renewable solvent that solubilizes both the organic diketone and the polar hydrazine. Its relatively low boiling point allows for facile removal post-reaction without thermal degradation of the product[6].

  • Controlled Addition: Add the substituted hydrazine (1.0 eq) dropwise to the solution.

    • Causality: Dropwise addition controls the exothermic nature of the initial nucleophilic attack, preventing the formation of unwanted bis-hydrazone side products.

  • Acid-Catalyzed Activation: Add a catalytic amount of ammonium chloride (NH₄Cl) or glacial acetic acid.

    • Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbon center. This significantly lowers the activation energy for the nucleophilic attack by the hydrazine nitrogen[6].

  • Reflux & Cyclization: Heat the mixture to reflux for 2-4 hours.

    • Causality: Thermal energy drives the intramolecular cyclization (the second condensation step). The subsequent elimination of water is thermodynamically favored by the formation of the highly stable aromatic pyrazole ring[3],[6].

  • Work-up & Self-Validation: Cool to room temperature, remove the solvent under reduced pressure, and dissolve the residue in ethyl acetate. Wash with water and brine, then dry over anhydrous Na₂SO₄.

    • Causality: The biphasic wash selectively partitions the unreacted polar byproducts and the acid catalyst into the aqueous layer, self-validating the purity of the organic phase prior to column chromatography[3].

G A 1,3-Dicarbonyl Compound C Acid Catalyst (e.g., NH4Cl / AcOH) A->C B Hydrazine Derivative B->C D Intermolecular Condensation (Amine) C->D E Intramolecular Cyclization D->E -H2O F Substituted Pyrazole Core E->F -H2O

Logical workflow of the Knorr pyrazole synthesis detailing intermediate condensation and cyclization.

Protocol B: CuAAC Synthesis of 1,2,3-Triazoles

The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the premier method for synthesizing 1,4-disubstituted 1,2,3-triazoles with absolute regioselectivity[7],[2].

Step-by-Step Methodology:

  • Biphasic Solvation: Combine the terminal alkyne (1.0 eq) and organic azide (1.0 eq) in a t-BuOH/H₂O (1:1 v/v) solvent system.

    • Causality: The biphasic co-solvent system ensures the simultaneous solvation of highly lipophilic organic substrates and the water-soluble inorganic copper catalyst precursors.

  • In Situ Catalyst Generation: Add CuSO₄·5H₂O (0.05 eq) followed by sodium ascorbate (0.1 eq).

    • Causality: Sodium ascorbate serves as a mild reducing agent that reduces Cu(II) to the catalytically active Cu(I) species in situ. This continuous reduction prevents the disproportionation or oxidation of Cu(I) back to Cu(II), maintaining an active catalytic cycle[7],[2].

  • Regioselective Cycloaddition: Stir the reaction mixture at room temperature for 12-24 hours.

    • Causality: The Cu(I) catalyst inserts into the terminal alkyne to form a copper acetylide intermediate. This drastically lowers the activation energy of the[3+2] cycloaddition, allowing the reaction to proceed at room temperature and exclusively yielding the 1,4-disubstituted isomer[7].

  • Quenching & Metal Remediation: Dilute the mixture with water, extract with dichloromethane, and wash the organic layer extensively with an aqueous EDTA solution.

    • Causality: The EDTA wash chelates and removes residual copper ions. This is a critical self-validating step in agrochemical synthesis, as trace heavy metals can contaminate the final product and cause off-target phytotoxicity[7].

References

  • [3] Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis. Benchchem. 3

  • [4] Research progress of triazole derivatives in the discovery of agricultural chemicals. ResearchGate. 4

  • [1] Heterocyclic chemistry in crop protection. PubMed. 1

  • [5] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. 5

  • [7] Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. 7

  • [2] Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. ACS Publications. 2

  • [6] SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. 6

Sources

An In-depth Technical Guide to the Safe Handling and Properties of 4-chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Safety with Novel Chemical Entities

In the landscape of pharmaceutical research and development, novel chemical entities (NCEs) are the bedrock of innovation. 4-chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine represents such a molecule, a complex structure synthesized for specific, targeted applications in medicinal chemistry. As with any NCE, a comprehensive understanding of its potential hazards is not just a regulatory formality but a cornerstone of responsible scientific practice. This guide is designed to provide a deep dive into the anticipated safety profile of this compound, constructed from a critical analysis of its constituent chemical moieties: the chlorinated pyrimidine core, the cyclopropyl group, and the o-tolyl substituent. By understanding the known toxicities and reactivities of these components, we can build a robust framework for safe handling, risk mitigation, and emergency preparedness. This document moves beyond a standard MSDS by not only outlining what the hazards are, but why they are anticipated, providing researchers with the scientific rationale needed to work with this and similar molecules with confidence and, above all, safety.

Deconstructing the Hazard Profile: A Moiety-Based Analysis

The toxicological and safety profile of 4-chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine has not been exhaustively studied. Therefore, a predictive hazard assessment based on its structural components is the most prudent approach.

The Chlorinated Pyrimidine Core: A Reactive Electrophile

Chlorinated pyrimidines are a well-established class of heterocyclic compounds widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals. Their utility stems from the reactivity of the chlorine atom, which is susceptible to nucleophilic substitution. This reactivity, however, is also the source of their primary hazards.

The chlorine atom activates the pyrimidine ring, making it an electrophile that can potentially react with biological nucleophiles such as DNA and proteins. This reactivity is the underlying reason for the common irritant properties observed in this class of compounds.

  • Anticipated Hazards :

    • Skin and Eye Irritation : Direct contact is likely to cause irritation, redness, and pain. Similar compounds, such as 2-chloropyrimidine and 2,4-dichloropyrimidine, are known to cause skin and serious eye irritation.[1]

    • Respiratory Irritation : Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and shortness of breath.[1]

    • Potential for Sensitization : Some chlorinated pyrimidines have been shown to be skin sensitizers.[1]

The o-Tolyl Group: Concerns of a Probable Carcinogen

The presence of an ortho-tolyl group (a toluene molecule substituted at the second carbon) introduces a significant toxicological concern. The related compound, o-toluidine, is classified by the EPA as a Group B2, probable human carcinogen.[2] Occupational exposure to o-toluidine has been linked to an increased risk of bladder cancer.[2][3][4]

  • Anticipated Hazards :

    • Carcinogenicity : Due to the structural similarity to o-toluidine, 4-chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine should be handled as a potential carcinogen.

    • Methemoglobinemia : o-Toluidine is known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[2][4] This can lead to cyanosis (blueish skin), headache, dizziness, and fatigue.[4]

    • Organ Toxicity : Animal studies on o-toluidine have shown effects on the spleen, liver, and urinary bladder.[2]

The Cyclopropyl Group: A Modifier of Metabolism and Reactivity

The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability and improve potency.[5][6][7] Its strained three-membered ring can influence the electronic properties of the molecule.[8] While generally considered to be a metabolically stable group, there are instances where it can undergo NADPH-dependent oxidation by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites.[6][9]

  • Anticipated Effects :

    • Metabolic Stability : The cyclopropyl group may increase the metabolic stability of the compound.[7]

    • Potential for Bioactivation : In some contexts, the cyclopropyl ring can be opened to form reactive intermediates.[6][9] This is a less immediate hazard than the direct toxicity of the other moieties but is a critical consideration in drug development.

Quantitative and Physicochemical Data (Predicted)

As no specific experimental data for 4-chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine is available, the following table presents predicted data for a closely related analogue, 4-chloro-2-cyclopropyl-6-methylpyrimidine, to provide an estimation of its properties.

PropertyPredicted Value for AnalogueSource
Molecular Formula C8H9ClN2[10]
Molecular Weight 168.63 g/mol [11]
Physical Form Light-red to Brown Liquid[11]
Monoisotopic Mass 168.04543 Da[10]
Predicted XlogP 2.1[10]

Hazard Identification and Classification (GHS - Predicted)

Based on the analysis of the structural moieties, the following GHS classification is proposed for 4-chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation
Carcinogenicity Category 1BH350: May cause cancer
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation
Specific Target Organ Toxicity (Repeated Exposure) Category 2H373: May cause damage to organs (blood, liver, spleen, bladder) through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Acute Hazard Category 1H400: Very toxic to aquatic life

Experimental Protocols for Safe Handling

Given the predicted hazard profile, a stringent set of handling protocols is mandatory.

Engineering Controls and Personal Protective Equipment (PPE)

The primary principle is to minimize all routes of exposure.

  • Ventilation : All work with 4-chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine, including weighing and solution preparation, must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment :

    • Gloves : Double gloving with nitrile gloves is recommended. Change gloves immediately if contaminated.

    • Eye Protection : Chemical safety goggles and a face shield are required.

    • Lab Coat : A flame-resistant lab coat should be worn and buttoned.

    • Respiratory Protection : If there is a risk of generating aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Workflow for Safe Handling

The following diagram outlines the mandatory workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood Before Starting handling_weigh Weigh Compound in Fume Hood prep_fume_hood->handling_weigh Proceed to Handling handling_dissolve Prepare Solutions in Fume Hood handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Work Surfaces handling_dissolve->cleanup_decontaminate After Experiment cleanup_waste Dispose of Waste in Designated Hazardous Waste Containers cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE and Wash Hands Thoroughly cleanup_waste->cleanup_ppe

Caption: Workflow for Safe Handling of 4-chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine.

Storage and Disposal
  • Storage : Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal : All waste materials, including contaminated PPE and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

First-Aid Measures
  • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact : Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Response
  • Small Spills : Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

  • Large Spills : Evacuate the area and contact emergency services. Do not attempt to clean up a large spill without specialized training and equipment.

Conclusion: A Framework for Ongoing Vigilance

The safety and toxicological profile of 4-chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine, while not yet fully elucidated, can be prudently inferred from the well-documented hazards of its constituent moieties. The reactive chlorinated pyrimidine core, the potentially carcinogenic o-tolyl group, and the metabolically active cyclopropyl ring converge to define a compound that demands the utmost respect and caution in its handling. The protocols and data presented in this guide are intended to provide a robust framework for mitigating the risks associated with this novel chemical entity. It is incumbent upon every researcher and institution to not only adhere to these guidelines but to foster a culture of proactive safety, continuous learning, and open dialogue about the potential hazards of the materials that drive scientific discovery.

References

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Docentes FCT NOVA. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry.
  • J&K Scientific. (n.d.). 4-Chloro-2-cyclopropyl-6-methylpyrimidine. Retrieved from [Link]

  • National Toxicology Program (NTP). (1997). 2-Chloropyridine.
  • PubMed. (2018).
  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • U.S. Environmental Protection Agency (EPA). (n.d.). 2-Methylaniline (o-Toluidine).
  • CAMEO Chemicals - NOAA. (n.d.). O-TOLUALDEHYDE.
  • AChemBlock. (2026). 4-chloro-2-cyclopropyl-6-(trifluoromethyl)pyrimidine 95%.
  • AChemBlock. (2026). 4-chloro-6-cyclobutyl-2-cyclopropylpyrimidine 95%.
  • PubMed. (1969). [Pharmacology and toxicology of some substituted, partially hydrated pyrimidines, thiazines and thiazole pyrimidines].
  • MilliporeSigma. (n.d.). 4-Chloro-2-cyclopropyl-6-(pyrrolidino)pyrimidine.
  • PubMed Central (PMC). (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1.
  • ChemScene. (n.d.). 4-Chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine.
  • National Center for Biotechnology Information (NCBI). (n.d.). Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1)
  • PubChem. (n.d.). 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine.
  • Carl ROTH. (n.d.).
  • Centers for Disease Control and Prevention (CDC) Archive. (n.d.). Ortho-Toluidine | NIOSH.
  • Sigma-Aldrich. (n.d.). 4-Chloro-6-cyclopropyl-2-(methylsulfonyl)pyrimidine.
  • New Jersey Department of Health. (n.d.). o-Toluidine - Hazardous Substance Fact Sheet.
  • Fisher Scientific. (2023).
  • PubChemLite. (n.d.). 4-chloro-2-cyclopropyl-6-methylpyrimidine (C8H9ClN2).
  • BLDpharm. (n.d.). 1354754-10-1|4-Chloro-2-cyclopropyl-6-(p-tolyl)pyrimidine.
  • PubChemLite. (n.d.). 4-chloro-2-cyclopropyl-6-methoxypyrimidine (C8H9ClN2O).
  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
  • Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.

Sources

Methodological & Application

Synthesis of 4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine from 4-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the synthesis of 4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine , a specific scaffold often found in kinase inhibitors and antiviral agents.

Critical Scientific Note on Starting Materials: The user requested the synthesis "from 4-chlorobenzaldehyde." However, the target molecule contains an o-tolyl (2-methylphenyl) group, not a 4-chlorophenyl group.

  • Scenario A: If the target structure (o-tolyl) is correct, the required starting material is 2-methylbenzaldehyde (o-tolualdehyde) .

  • Scenario B: If the starting material (4-chlorobenzaldehyde) is correct, the resulting product will be the analog 4-Chloro-6-(4-chlorophenyl)-2-cyclopropylpyrimidine .

This guide prioritizes the Target Structure (o-tolyl) as the primary objective, using 2-methylbenzaldehyde as the corrected precursor. A "Variant Protocol" is included for the 4-chlorobenzaldehyde pathway.

Executive Summary & Retrosynthetic Analysis

The synthesis of 4-chloro-2,6-disubstituted pyrimidines is most reliably achieved via the chlorination of a pyrimidin-4(3H)-one intermediate. This intermediate is constructed through the condensation of a


-keto ester  with an amidine .

For this specific target:

  • C2-Position (Cyclopropyl): Introduced via Cyclopropanecarboximidamide (Cyclopropylamidine).

  • C6-Position (o-Tolyl): Derived from 2-Methylbenzaldehyde (converted to the

    
    -keto ester).
    
  • C4-Position (Chloro): Installed via nucleophilic aromatic substitution of the hydroxyl group using Phosphorus Oxychloride (POCl

    
    ) .
    
Synthetic Pathway Visualization

SynthesisPath Aldehyde 2-Methylbenzaldehyde (Starting Material) Acid 2-Methylbenzoic Acid Aldehyde->Acid Oxidation (KMnO4 or Pinnick) Meldrum Acyl Meldrum's Acid Intermediate Acid->Meldrum Meldrum's Acid EDC, DMAP BetaKeto Ethyl 3-(o-tolyl)-3-oxopropanoate (β-Keto Ester) Meldrum->BetaKeto EtOH, Reflux (Decarboxylation) Pyrimidone 6-(o-Tolyl)-2-cyclopropyl- pyrimidin-4(3H)-one BetaKeto->Pyrimidone Condensation + Amidine, NaOEt Amidine Cyclopropylcarbamidine HCl Amidine->Pyrimidone Target 4-Chloro-2-cyclopropyl- 6-(o-tolyl)pyrimidine Pyrimidone->Target Chlorination POCl3, Reflux

Caption: Step-wise synthetic route from aldehyde precursor to final chloropyrimidine target.

Detailed Experimental Protocols

Phase 1: Synthesis of the -Keto Ester

Objective: Convert the aldehyde to Ethyl 3-(o-tolyl)-3-oxopropanoate . Rationale: Direct condensation of aldehydes to


-keto esters (Roskamp reaction) can be sensitive to sterics (o-tolyl). The Meldrum's Acid  route is selected for its high reliability and scalability in drug development (Oikawa et al., 1978).
Step 1.1: Oxidation to Benzoic Acid

If starting from 2-Methylbenzaldehyde (or 4-chlorobenzaldehyde for the analog).

  • Dissolve 2-Methylbenzaldehyde (10.0 g, 83 mmol) in acetone (100 mL).

  • Cool to 0°C. Add Jones Reagent (CrO

    
    /H
    
    
    
    SO
    
    
    ) dropwise until the orange color persists.
  • Stir for 2 hours at room temperature.

  • Quench with isopropanol. Filter chromium salts.

  • Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Yield: ~90-95% 2-Methylbenzoic acid .

Step 1.2: Acylation of Meldrum's Acid
  • Reagents:

    • 2-Methylbenzoic acid (1.0 equiv)

    • Meldrum's acid (1.0 equiv)

    • EDC

      
      HCl (1.2 equiv)
      
    • DMAP (1.5 equiv)

    • Dichloromethane (DCM) (Solvent)

  • Procedure:

    • Dissolve acid and Meldrum's acid in dry DCM (0.5 M concentration) under N

      
      .
      
    • Add DMAP. Cool to 0°C.[1]

    • Add EDC

      
      HCl portion-wise over 30 mins.
      
    • Stir at 25°C for 4 hours (Monitor by TLC for disappearance of acid).

    • Wash organic layer with 1M HCl (2x) and Brine. Dry and concentrate.

    • Intermediate: Crude acylated Meldrum's acid (do not purify on silica).

Step 1.3: Alcoholysis to

-Keto Ester
  • Dissolve the crude intermediate in Anhydrous Ethanol (10 mL/g).

  • Reflux for 4 hours. (CO

    
     evolution will be observed).
    
  • Concentrate under vacuum.

  • Purification: Vacuum distillation or Flash Chromatography (Hexane/EtOAc 9:1).

  • Product: Ethyl 3-(o-tolyl)-3-oxopropanoate .

    • Note: If using 4-chlorobenzaldehyde, product is Ethyl 3-(4-chlorophenyl)-3-oxopropanoate.

Phase 2: Pyrimidine Ring Construction

Objective: Cyclization of the


-keto ester with Cyclopropylcarbamidine.
Reagents Table
ReagentEquiv.Role
Ethyl 3-(o-tolyl)-3-oxopropanoate1.0Electrophile (C4-C6 Fragment)
Cyclopropylcarbamidine HCl 1.2Nucleophile (N1-C2-N3 Fragment)
Sodium Ethoxide (NaOEt)2.5Base
Ethanol (EtOH)--Solvent
Protocol
  • Preparation of Base: Dissolve Sodium metal (2.5 equiv) in anhydrous EtOH to generate fresh NaOEt, or use a 21% wt solution.

  • Amidine Release: Add Cyclopropylcarbamidine HCl to the NaOEt solution. Stir for 15 min at RT to release the free base.

  • Condensation: Add the

    
    -keto ester  (from Phase 1) dropwise.
    
  • Reflux: Heat the mixture to reflux (78°C) for 6–12 hours.

    • Checkpoint: Monitor by LC-MS for the formation of [M+H]

      
       = 227 (for o-tolyl) or 247 (for 4-Cl-phenyl).
      
  • Work-up:

    • Cool to RT. Remove EtOH under reduced pressure.

    • Dissolve residue in water (minimal volume).

    • Acidification: Carefully acidify with Acetic Acid or 1M HCl to pH ~5. The product will precipitate.[2]

  • Isolation: Filter the solid, wash with cold water and Et

    
    O.
    
  • Product: 6-(o-Tolyl)-2-cyclopropylpyrimidin-4(3H)-one .

    • Appearance: White to off-white solid.

Phase 3: Chlorination (The Target Synthesis)

Objective: Convert the 4-hydroxy (tautomeric oxo) group to 4-chloro via Deoxy-chlorination.

Protocol
  • Setup: Place 6-(o-Tolyl)-2-cyclopropylpyrimidin-4(3H)-one (1.0 equiv) in a round-bottom flask equipped with a reflux condenser and a CaCl

    
     drying tube.
    
  • Reagent: Add POCl

    
      (Phosphorus Oxychloride) (5–10 volumes).
    
    • Optional: Add N,N-Dimethylaniline (1.0 equiv) as a catalyst if the reaction is sluggish.

  • Reaction: Heat to reflux (105°C) for 2–4 hours.

    • Mechanism:[3][2][4][5][6] Formation of dichlorophosphate intermediate followed by nucleophilic attack of chloride.

  • Quenching (Critical Safety Step):

    • Cool the reaction mixture to RT.

    • Concentrate to remove excess POCl

      
       (use a rigorous cold trap).
      
    • Pour the thick residue slowly onto Crushed Ice/Water with vigorous stirring. (Exothermic!).

    • Neutralize with saturated NaHCO

      
       or NH
      
      
      
      OH to pH 7–8.
  • Extraction: Extract with DCM (3x). Dry over MgSO

    
    .
    
  • Purification: Flash Chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

  • Final Product: 4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine .

Analytical Data & Validation (Expected)

ParameterSpecification (o-Tolyl Target)Specification (4-Cl-Phenyl Analog)
Formula C

H

ClN

C

H

Cl

N

MW 244.72 g/mol 265.14 g/mol
Appearance Colorless oil or low-melting solidWhite solid

H NMR (CDCl

)

7.2-7.4 (m, 4H, Ar-H), 7.1 (s, 1H, Pyr-H5), 2.3 (s, 3H, CH

), 2.1 (m, 1H, Cp-CH), 1.0-1.2 (m, 4H, Cp-CH

)

7.9 (d, 2H), 7.4 (d, 2H), 7.2 (s, 1H), 2.1 (m, 1H), 1.1 (m, 4H)
Key Shift o-Methyl group at ~2.3 ppm Absence of methyl; AA'BB' aromatic pattern

Variant Note: If you utilized 4-chlorobenzaldehyde as the starting material, your product is the column on the right . To obtain the target on the left , you must switch to 2-methylbenzaldehyde .

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters. The Journal of Organic Chemistry, 43(10), 2087–2088. Link

  • Holmquist, C. R., & Roskamp, E. J. (1989). A selective method for the direct conversion of aldehydes into beta-keto esters with ethyl diazoacetate catalyzed by tin(II) chloride. The Journal of Organic Chemistry, 54(14), 3258–3260. Link

  • Bhat, B. A., et al. (2017). Synthesis and biological evaluation of novel pyrimidine derivatives. Journal of Heterocyclic Chemistry.
  • Sigma-Aldrich. (n.d.). Cyclopropanecarboximidamide hydrochloride Product Page. Link

Sources

Suzuki-Miyaura coupling protocols for sterically hindered pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Suzuki-Miyaura Coupling Protocols for Sterically Hindered Pyrimidines

Executive Summary

Pyrimidine motifs are ubiquitous in kinase inhibitors and bioactive small molecules. However, functionalizing sterically hindered pyrimidines (e.g., 2,4,6-trisubstituted systems) via Suzuki-Miyaura coupling presents a dual challenge: steric impedance inhibiting the transmetallation step and Lewis-basic nitrogen poisoning of the active Palladium(0) species.

Standard protocols (


, 

) frequently fail due to slow oxidative addition cycles and rapid protodeboronation of heteroaryl boronic acids. This guide details three field-validated protocols utilizing Buchwald G4 precatalysts , PEPPSI-IPent complexes , and MIDA-boronate slow-release strategies . These methods are selected to bypass the "transmetallation bottleneck" and ensure high turnover frequencies (TOF) even with tetra-ortho-substituted systems.

Technical Background: The Transmetallation Bottleneck

In sterically hindered systems, the catalytic cycle does not fail at oxidative addition (often fast for electron-deficient pyrimidines) but at transmetallation or reductive elimination .

  • The Steric Wall: Bulky ligands (L) are required to force reductive elimination, but excessive bulk can prevent the approach of the boronate nucleophile during transmetallation.

  • The Electronic Trap: Pyrimidines are electron-deficient. If the pyrimidine is the boronic acid partner, the C-B bond is highly labile, leading to rapid protodeboronation before coupling can occur. If the pyrimidine is the halide, its N-atoms can displace ligands on Pd, forming inactive "Pd-black" aggregates.

Mechanism & Failure Points

SuzukiMechanism Figure 1: Mechanistic bottlenecks in hindered pyrimidine couplings. Red nodes indicate high-risk steps for steric failure. cluster_cycle Catalytic Cycle & Steric Clash Points cluster_side Off-Cycle Failures Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Hindered Pyrimidine-Cl BaseStep Base Activation (Pd-OH or Boronate) OxAdd->BaseStep + Base Poison N-Coordination (Pd Deactivation) OxAdd->Poison Pyrimidine N-binding TransMet Transmetallation (CRITICAL FAILURE POINT) BaseStep->TransMet + Ar-B(OH)2 Proto Protodeboronation (Hydrolysis of C-B bond) BaseStep->Proto Unstable 2-Py Boronates RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->Pd0

Critical Parameter Optimization

Success relies on matching the ligand architecture to the specific steric profile of the substrate.

Table 1: Ligand & Precatalyst Selection Matrix

Substrate ClassPrimary ChallengeRecommended CatalystLigand ClassBase/Solvent
Hindered Halide (e.g., 2-chloro-4,6-dimethylpyrimidine)Oxidative Addition & Reductive EliminationXPhos Pd G4 Dialkylbiaryl Phosphine

/ THF:Water
Extremely Hindered (Tetra-ortho substituted)Transmetallation GeometryPd-PEPPSI-IPent NHC (Bulky)KOtBu / Dioxane
Unstable Nucleophile (2-Pyrimidinyl boronic acid)ProtodeboronationXPhos Pd G3 or Pd(OAc)2/SPhos Dialkylbiaryl Phosphine

/ n-BuOH
General Screening Baseline ActivityAmphos Pd G4 Bis-phosphine

/ Toluene:Water

Experimental Protocols

Protocol A: The "Workhorse" Method (Buchwald G4)

Best for: General hindered pyrimidine couplings where the boronic acid is relatively stable.

Rationale: The G4 precatalyst contains a methylated backbone that ensures rapid reduction to Pd(0) at low temperatures, preventing catalyst decomposition before the reaction starts. XPhos provides the necessary steric bulk to force reductive elimination of the hindered product.

Materials:

  • Hindered Pyrimidine Halide (1.0 equiv)

  • Boronic Acid (1.2 - 1.5 equiv)[1]

  • Catalyst: XPhos Pd G4 (2-4 mol%)

  • Base:

    
     (0.5 M aqueous solution, 2.0 equiv)
    
  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step:

  • Inert Setup: Charge a reaction vial equipped with a stir bar with the Pyrimidine Halide, Boronic Acid, and XPhos Pd G4. Cap with a septum.

  • Atmosphere Exchange: Evacuate and backfill with Argon (x3). Note: Oxygen is the primary killer of active Pd-phosphine complexes.

  • Solvent Addition: Add degassed THF (concentration ~0.2 M relative to halide) via syringe.

  • Base Addition: Add degassed 0.5 M aqueous

    
    .
    
    • Why Aqueous? Water is essential for the boronate pathway activation.

  • Reaction: Heat to 60°C for 2-12 hours.

    • Self-Validation: The solution should turn from pale orange/yellow to a dark tea color. If it turns black (precipitated Pd) within 10 minutes, the catalyst has died; check oxygen levels or switch to Protocol B.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: The "Bulldozer" Method (PEPPSI-IPent)

Best for: Extremely hindered "tetra-ortho" systems or electron-poor substrates prone to poisoning.

Rationale: The PEPPSI-IPent (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalyst utilizes a bulky NHC ligand with isopentyl groups. This "flexible bulk" wraps around the metal center, preventing pyrimidine nitrogen coordination while allowing the approach of the boronic acid.

Materials:

  • Hindered Pyrimidine Halide (1.0 equiv)

  • Boronic Acid (1.5 equiv)[1][2]

  • Catalyst: Pd-PEPPSI-IPent (2-5 mol%)

  • Base: KOtBu (2.0 equiv) or

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (Anhydrous)[3]

Step-by-Step:

  • Glovebox/Schlenk: In a glovebox or under strict Argon flow, combine Halide, Boronic Acid, Base, and Pd-PEPPSI-IPent.

  • Solvent: Add anhydrous 1,4-Dioxane.

    • Note: Unlike Protocol A, this system often performs better under strictly anhydrous conditions if KOtBu is used, as this drives the formation of the reactive alkoxy-palladium species.

  • Activation: Heat to 80°C.

  • Monitoring: Monitor via LCMS.

    • Self-Validation: PEPPSI catalysts are robust.[4] If conversion stalls at 50%, add a second charge of boronic acid (0.5 equiv), as the nucleophile may have degraded.

Protocol C: The "Slow-Release" Method (MIDA Boronates)

Best for: Unstable 2-pyrimidinyl boronic acids that protodeboronate instantly.

Rationale: MIDA (N-methyliminodiacetic acid) boronates are protected and do not transmetallate. Under hydrolytic conditions, they slowly release the active boronic acid. This keeps the concentration of free boronic acid low, favoring cross-coupling over decomposition.

Materials:

  • Aryl Halide (1.0 equiv)[1]

  • Nucleophile: 2-Pyrimidinyl MIDA Boronate (1.5 equiv)[1]

  • Catalyst: XPhos Pd G3 (2 mol%)

  • Base:

    
     (3.0 equiv, anhydrous solid)
    
  • Solvent: 1,4-Dioxane : Water (5:1 ratio)

Step-by-Step:

  • Combine Aryl Halide, MIDA Boronate, Precatalyst, and

    
     in a vial.[5]
    
  • Add Dioxane and Water (degassed).[3]

  • Heat to 60°C .

    • Critical Control: Do not overheat. The hydrolysis rate of the MIDA ester is temperature-dependent. 60°C is the "Goldilocks" zone for matching release rate to coupling rate.

Troubleshooting & Decision Tree

Use the following logic flow to diagnose failures and select the correct optimization path.

OptimizationTree Figure 2: Troubleshooting decision tree for hindered Suzuki couplings. Start Start: Low Yield CheckSM Check Remaining SM Start->CheckSM HalideLeft Oxidative Addition Failure CheckSM->HalideLeft Halide Intact HalideGone Side Reaction? CheckSM->HalideGone Halide Consumed BlackPd BlackPd CheckSM->BlackPd Pd Black Precipitate Sol1 Sol1 HalideLeft->Sol1 Switch to Pd-G4 (More active Pd0) Sol2 Sol2 HalideLeft->Sol2 Check N-Poisoning (Use PEPPSI) Deboron Deboron HalideGone->Deboron Protodeboronation (Boron gone) Dehal Dehal HalideGone->Dehal Hydrodehalogenation (Reduction) Sol3 Sol3 Deboron->Sol3 Use MIDA Boronate or Anhydrous Protocol Sol4 Sol4 Dehal->Sol4 Use Non-Protic Solvent (Toluene vs Alcohol) Sol5 Sol5 BlackPd->Sol5 O2 Leak? Degas better. Sol6 Sol6 BlackPd->Sol6 Ligand too small? Switch to XPhos/BrettPhos

References

  • Buchwald Precatalysts G3/G4: Title: G3 and G4 Buchwald Prec
  • PEPPSI-IPent for Hindered Substrates

    • Title: Bulky Yet Flexible Pd-PEPPSI-IPentAn for the Synthesis of Sterically Hindered Biaryls in Air.[6][7]

    • Source: J. Org.[7][8][9] Chem. (ACS Publications).[7]

    • URL:[Link][7]

  • MIDA Boronate Strategy

    • Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[10]

    • Source: J. Am. Chem. Soc.[8][11]

    • URL:[Link]

  • Mechanism of Transmetallation

    • Title: Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail.[12][13]

    • Source: Chemical Science (RSC).
    • URL:[Link]

Sources

Application Note: Strategic Optimization of Nucleophilic Aromatic Substitution (SNAr) on 4-Chloropyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold is a privileged structure in medicinal chemistry and drug development. Functionalizing this core via Nucleophilic Aromatic Substitution (SNAr) of 4-chloropyrimidines is a cornerstone synthetic strategy. This application note provides an authoritative, in-depth guide to the mechanistic rationale, reaction variables, and validated protocols for optimizing SNAr amination on 4-chloropyrimidines. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical quantum mechanics and practical benchtop execution.

Mechanistic Rationale & Regioselectivity

The substitution of 4-chloropyrimidines proceeds via a classic two-step addition-elimination SNAr mechanism[1]. The highly electron-withdrawing nature of the two ring nitrogen atoms significantly lowers the electron density of the pyrimidine ring, making it highly susceptible to nucleophilic attack.

  • Addition (Rate-Determining Step): The nucleophile attacks the electron-deficient C-4 position. This temporarily disrupts the aromaticity of the ring, forming a negatively charged, high-energy intermediate known as a Meisenheimer-like complex[1].

  • Elimination (Fast Step): Aromaticity is rapidly restored by the expulsion of the chloride leaving group[1].

Regioselectivity (C-4 vs. C-2): In substrates like 2,4-dichloropyrimidine, SNAr is overwhelmingly C-4 selective. Quantum Mechanics (QM) analyses demonstrate that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized at the C-4 position, with almost no distribution at C-2[2]. Because the nucleophile attacks the largest LUMO lobe, C-4 substitution is kinetically favored[2].

SNAr_Mechanism Start 4-Chloropyrimidine + Amine Nucleophile Attack Nucleophilic Attack at C-4 (LUMO Driven) Start->Attack Activation Energy Intermediate Meisenheimer Complex (Stabilized by Ring N) Attack->Intermediate Rate-Determining Step Elimination Chloride Elimination (Fast) Intermediate->Elimination Rearomatization Product 4-Aminopyrimidine + HCl Elimination->Product

Fig 1. Addition-elimination mechanism of SNAr on 4-chloropyrimidines via a Meisenheimer complex.

Critical Reaction Parameters: Causality & Control

Successful SNAr reactions require precise control over the reaction microenvironment. The causality behind these choices dictates the yield and purity of the final product.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, Dioxane, Toluene) are traditionally used because they solvate the nucleophile without hydrogen-bonding to it, thereby increasing its nucleophilicity[3]. Recently, green chemistry protocols utilizing water have proven highly effective for highly activated substrates[4].

  • Base Selection: A base is strictly required to scavenge the HCl generated during amination, preventing the protonation and subsequent deactivation of the amine nucleophile. Strong bases (e.g., NaOtBu) can drive sluggish reactions but risk side reactions, whereas mild bases (e.g., K₂CO₃, KF) offer superior functional group tolerance[3],[4].

  • Thermal Activation: The formation of the Meisenheimer complex requires overcoming a significant activation energy barrier. Consequently, SNAr reactions on chloropyrimidines typically require heating (80–120 °C) to proceed at a synthetically useful rate[1],[3].

Quantitative Performance Data

The following table synthesizes quantitative yield data across various reaction conditions, illustrating the impact of solvent and base selection on the amination of chloropyrimidines.

Table 1: Comparative Yields for SNAr Amination of Chloropyrimidines

SubstrateNucleophileSolventBaseTemp (°C)Yield (%)Ref
4-ChloropyrimidineMorpholineTolueneNaOtBu10092[3]
4-ChloropyrimidineMorpholineTolueneCs₂CO₃11085[3]
4-ChloropyrimidineMorpholineDioxaneK₃PO₄11078[3]
4-ChloropyrimidineMorpholineDMFK₂CO₃12065[3]
2-Chloropyrimidine4-MethoxyanilineWaterKF10080[4]
4-ChloroquinazolineMorpholineWaterKF10093[4]

Experimental Protocols

Workflow Setup 1. Reagent Setup Substrate + Amine Solvent 2. Solvent & Base DMF/K2CO3 or H2O/KF Setup->Solvent Heat 3. Thermal Activation 80-120 °C Solvent->Heat Monitor 4. IPC Monitoring LC-MS / TLC Heat->Monitor Workup 5. Aqueous Workup Phase Extraction Monitor->Workup Purify 6. Isolation Chromatography Workup->Purify

Fig 2. Standard experimental workflow for the SNAr amination of 4-chloropyrimidines.

Protocol A: Standard SNAr Amination in Polar Aprotic Solvent[3]

This protocol is ideal for standard library synthesis and substrates with moderate reactivity.

  • Reaction Setup: In an oven-dried round-bottom flask, dissolve the 4-chloropyrimidine derivative (1.0 mmol) in anhydrous DMF (5 mL).

  • Reagent Addition: Add the amine nucleophile (1.5 mmol) followed by K₂CO₃ (2.0 mmol). Causality: An excess of amine ensures kinetic driving force, while K₂CO₃ acts as an insoluble heterogeneous base to sponge HCl without reacting with the electrophile.

  • Thermal Activation: Heat the reaction mixture to 80–120 °C under continuous stirring.

  • In-Process Control (IPC): Monitor the reaction progress via LC-MS. Self-Validation: The reaction is deemed complete when the UV trace (254 nm) shows <5% of the starting material peak, and the MS spectra confirms the dominant presence of the [M+H]+ product mass.

  • Aqueous Workup: Cool the reaction to room temperature and pour it into 20 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 × 15 mL). Causality: Water quenches the reaction and forces the highly polar DMF and inorganic salts into the aqueous phase, partitioning the organic product into the ethyl acetate layer.

  • Isolation: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Green SNAr Amination in Aqueous Media[4]

This protocol is highly recommended for scaling up and reducing organic solvent waste.

  • Reaction Setup: In a pressure-rated reaction vessel, combine the 4-chloropyrimidine (1.0 mmol) and the amine (1.0 mmol).

  • Solvent and Base: Add deionized water (10 mL) followed by Potassium Fluoride (KF, 2.0 mmol). Causality: KF acts as a mild, green base that facilitates the amination in water without causing competitive hydroxide-driven hydrolysis of the pyrimidine ring.

  • Thermal Activation: Seal the vessel and heat to 100 °C for 17 hours.

  • Workup & Isolation: Cool the mixture to room temperature. Self-Validation: The aminated product will typically precipitate out of the aqueous solution upon cooling due to its lower aqueous solubility compared to the starting materials. Collect the product by vacuum filtration and wash with cold water.

Troubleshooting & Process Optimization

Even with validated protocols, specific substrate electronics can cause deviations. Use the following logic to troubleshoot:

  • Issue: Significant formation of 4-hydroxypyrimidine side product.

    • Cause: Hydrolysis of the 4-chloropyrimidine. This occurs when adventitious water is present alongside strong bases (e.g., NaOH, KOH), generating highly nucleophilic hydroxide ions that outcompete the amine[1].

    • Solution: Ensure strictly anhydrous conditions and dry solvents if using Protocol A. Alternatively, switch to Protocol B (KF/Water), as KF is not nucleophilic enough to drive hydrolysis[1],[4].

  • Issue: Low conversion or sluggish reaction rates.

    • Cause: The pyrimidine ring may not be sufficiently electron-deficient (e.g., due to electron-donating groups at C-5 or C-6), failing to stabilize the Meisenheimer complex. Alternatively, the amine nucleophile may be sterically hindered or electronically deactivated (e.g., ortho-substituted anilines)[1].

    • Solution: Incrementally increase the reaction temperature[1]. If thermal degradation occurs before conversion, transition from conventional heating to microwave irradiation (120–140 °C for 15–30 minutes) to rapidly overcome the activation barrier[1]. If SNAr fails entirely, pivot to a Palladium-catalyzed Buchwald-Hartwig cross-coupling[3].

References

  • [2] WuXi Biology: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines URL:[Link]

  • [4] National Center for Biotechnology Information (PMC): Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? URL:[Link]

Sources

Application Note: Cyclization of Chalcones with Cyclopropylguanidine for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for the synthesis of N-cyclopropyl-4,6-diarylpyrimidin-2-amines via the cyclocondensation of chalcones with N-cyclopropylguanidine.

Abstract & Scope

This protocol details the synthetic methodology for converting


-unsaturated ketones (chalcones) into 2-(cyclopropylamino)pyrimidine derivatives using N-cyclopropylguanidine. This transformation is a critical tool in medicinal chemistry, particularly for developing kinase inhibitors and GPCR ligands where the cyclopropyl moiety serves to improve metabolic stability and lipophilicity. The method utilizes a base-mediated Michael addition-cyclocondensation sequence, optimized for regioselectivity and yield.

Scientific Foundation & Mechanism

Reaction Logic

The formation of the pyrimidine core follows a [3+3] atom fragment approach . The chalcone provides a 3-carbon electrophilic backbone (C-C-C), while the cyclopropylguanidine provides the N-C-N amidine unit.

  • Activation: The reaction requires a strong base (typically alkali metal hydroxides or alkoxides) to deprotonate the guanidine, increasing its nucleophilicity.

  • Michael Addition (1,4-Addition): The free base of the guanidine attacks the

    
    -carbon of the chalcone. This is the rate-determining step and is sensitive to steric bulk at the 
    
    
    
    -position.
  • Cyclization & Dehydration: The resulting enolate attacks the guanidine carbonyl-like carbon (or the intermediate imine), followed by the elimination of water.

  • Aromatization: Unlike reactions with saturated ketones, chalcones possess the necessary unsaturation to yield a dihydro-intermediate that rapidly oxidizes (often spontaneously via air or disproportionation) to the fully aromatic pyrimidine.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Chalcone Chalcone (Electrophile) MichaelAdduct Michael Adduct (Intermediate) Chalcone->MichaelAdduct 1,4-Addition Guanidine N-Cyclopropylguanidine (Nucleophile) Guanidine->MichaelAdduct + Base Dihydro Dihydropyrimidine MichaelAdduct->Dihydro Cyclocondensation (-H₂O) Pyrimidine 2-(Cyclopropylamino) pyrimidine Dihydro->Pyrimidine Oxidative Aromatization (-2H) Base Base Catalyst (KOH/NaOH) Base->Guanidine Deprotonation

Figure 1: Mechanistic flow from reagents to aromatic heterocycle.[1]

Experimental Protocol

Reagents & Materials
ReagentEquiv.RoleNotes
Chalcone Derivative 1.0SubstratePre-synthesized via Claisen-Schmidt condensation.[2][3]
N-Cyclopropylguanidine HCl 1.2 - 1.5ReagentThe HCl salt is hygroscopic; store in desiccator.
Potassium Hydroxide (KOH) 2.5 - 3.0BasePellets, crushed. NaOH is a viable alternative.
Ethanol (Absolute) SolventMediumMethanol or DMF can be used for solubility issues.
Step-by-Step Methodology

Phase 1: Reagent Activation

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolve N-cyclopropylguanidine HCl (1.5 mmol) in Absolute Ethanol (10 mL).

  • Add KOH (3.0 mmol) to the solution. Stir at room temperature for 10–15 minutes.

    • Expert Insight: This pre-stirring step generates the free guanidine base in situ and precipitates KCl, ensuring the nucleophile is ready before the electrophile is introduced.

Phase 2: Cyclization 4. Add the Chalcone (1.0 mmol) to the reaction mixture. 5. Heat the mixture to Reflux (78–80 °C) . 6. Monitor the reaction via TLC (Mobile phase: 20-30% EtOAc in Hexanes).

  • Checkpoint: The chalcone spot (usually fluorescent yellow/UV active) should disappear. Expected reaction time: 6–12 hours .

Phase 3: Workup & Isolation 7. Cool the reaction mixture to room temperature. 8. Pour the mixture onto Crushed Ice (~50 g) with vigorous stirring. 9. Neutralize slightly with dilute HCl (1M) if the solution is extremely basic, bringing pH to ~8-9. Do not over-acidify, as this may protonate the pyrimidine nitrogen. 10. The product typically precipitates as a solid.

  • If Solid: Filter via Buchner funnel, wash with cold water (3 x 10 mL), and dry under vacuum.
  • If Oily: Extract with Dichloromethane (DCM) (3 x 20 mL), dry organics over Na₂SO₄, and concentrate in vacuo.

Phase 4: Purification 11. Recrystallization: For solids, recrystallize from hot Ethanol or Ethanol/Water (9:1). 12. Chromatography: If necessary, purify via silica gel column chromatography (Gradient: 0% → 30% EtOAc in Hexanes).

Optimization & Troubleshooting

Solvent & Base Screening

The choice of solvent/base system dramatically impacts yield, particularly for sterically hindered chalcones.

SystemTemp (°C)Yield ProfileApplication Note
KOH / EtOH 80High (70-90%)Standard protocol. Best for unhindered substrates.
NaOEt / EtOH 80High (75-95%)Anhydrous conditions; reduces side reactions.
NaOH / H₂O / PTC 100Moderate (50-70%)Phase Transfer Catalysis (TBAB) for scale-up cost reduction.
t-BuOK / DMF 120High (80-95%)For extremely unreactive/hindered chalcones.
Troubleshooting Guide
  • Issue: Incomplete Conversion.

    • Cause: Guanidine decomposition or insufficient base.

    • Fix: Add an additional 0.5 equiv of Guanidine and Base; extend reflux time.

  • Issue: Oily Product.

    • Cause: Presence of unreacted chalcone or solvent impurities.

    • Fix: Triturate the oil with cold diethyl ether or hexane to induce crystallization.

  • Issue: Cyclopropyl Ring Opening.

    • Risk: Low. The cyclopropyl group is stable to base. Avoid strong acids during workup.

Characterization Standards

A successful synthesis is validated by the following spectral signatures:

  • ¹H NMR (DMSO-d₆):

    • Pyrimidine Proton (H-5): Singlet at

      
       7.0 – 7.5 ppm. This confirms the formation of the aromatic ring.
      
    • Cyclopropyl Methine: Multiplet at

      
       2.5 – 3.0 ppm.
      
    • Cyclopropyl Methylenes: Two multiplets at

      
       0.5 – 0.9 ppm (distinctive high-field signals).
      
    • NH Signal: Broad singlet at

      
       5.0 – 8.0 ppm (exchangeable with D₂O).
      
  • MS (ESI+): [M+H]⁺ peak corresponding to the Chalcone MW + 97 Da (Guanidine fragment) - 2 Da (Oxidation).

References

  • BenchChem. (2025).[2] Application Notes: Synthesis of Chalcone and Pyrimidine Derivatives. Retrieved from

  • Asian Journal of Research in Chemistry. (2024). Synthesis of Some Chalcone and Their Heterocyclic Derivatives as Potential Antimicrobial Agents. Retrieved from

  • National Institutes of Health (PMC). (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, and Biological Evaluation. Retrieved from

  • Der Pharma Chemica. (2015). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Retrieved from

  • Organic Chemistry Portal. (2023). Pyrimidine Synthesis via Chalcones. Retrieved from

Sources

Application Note: High-Efficiency Buchwald-Hartwig Amination of 4-Chloro-6-(o-tolyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aminolysis of chloropyrimidines is a cornerstone transformation in the synthesis of Type II kinase inhibitors. While nucleophilic aromatic substitution (


) is effective for simple substrates, the introduction of a bulky ortho-tolyl group at the C6 position of 4-chloro-6-(o-tolyl)pyrimidine  creates a steric and electronic environment that often stalls 

pathways, particularly with electron-poor or sterically hindered amines.

This guide details a robust Buchwald-Hartwig amination protocol designed to overcome these barriers. By transitioning from classical nucleophilic displacement to Palladium-catalyzed cross-coupling, researchers can achieve near-quantitative yields under milder conditions. This protocol prioritizes Dialkylbiaryl Phosphine ligands (Buchwald 3rd/4th Generation) to facilitate the difficult reductive elimination step characteristic of electron-deficient heteroaryls.

Scientific Foundation & Mechanistic Insights

The Substrate Challenge

The substrate, 4-chloro-6-(o-tolyl)pyrimidine , presents a dichotomy of reactivity:

  • Electronic Activation: The pyrimidine ring is electron-deficient, facilitating the Oxidative Addition (OA) of the C–Cl bond to Pd(0). This step is generally fast.

  • Steric Deactivation: The o-tolyl group at C6 exerts remote steric pressure. While not adjacent to the reaction center (C4), it forces the pyrimidine ring out of planarity with the aryl substituent, affecting the solubility and the bite angle required for the catalyst. Furthermore, the electron-deficient nature of the resulting Pd(II)-amido complex stabilizes the intermediate, making Reductive Elimination (RE) the rate-determining step (RDS).

Ligand Selection Strategy

To drive the RDS, we utilize bulky, electron-rich phosphine ligands.

  • XPhos / tBuXPhos: Excellent for general coupling; the bulk promotes RE.

  • BrettPhos: Specifically designed for primary amines; prevents catalyst poisoning by preventing the formation of stable

    
    -amidopalladium complexes.
    
  • RuPhos: Optimal for secondary amines due to its specific steric pocket.

Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle adapted for this specific pyrimidine scaffold, highlighting the critical Reductive Elimination bottleneck.

BuchwaldCycle PreCat Pd(II) Precatalyst (Activation) Pd0 L-Pd(0) Active Species PreCat->Pd0 Reduction OxAdd Oxidative Addition (Fast) Pd0->OxAdd + Substrate Substrate 4-Chloro-6-(o-tolyl)pyrimidine Substrate->OxAdd PdII_Cl L-Pd(II)(Ar)-Cl Complex OxAdd->PdII_Cl PdII_Amido L-Pd(II)(Ar)-N(R)R' Amido Complex PdII_Cl->PdII_Amido + Amine + Base - Base-HCl BaseStep Base Exchange (NaOtBu / Cs2CO3) BaseStep->PdII_Amido RedElim Reductive Elimination (Rate Determining Step) PdII_Amido->RedElim Ligand Bulk Promotes RedElim->Pd0 Regeneration Product Aminated Pyrimidine RedElim->Product Release

Figure 1: Catalytic cycle emphasizing the critical Reductive Elimination step facilitated by bulky ligands.

Experimental Protocols

Protocol A: Micro-Scale Ligand Screening (Self-Validating)

Purpose: Rapidly identify the optimal Ligand/Base combination for your specific amine partner.

Reagents:

  • Substrate: 4-chloro-6-(o-tolyl)pyrimidine (0.1 mmol per well).

  • Catalyst Source: Pd(OAc)₂ or Pd₂(dba)₃ (2 mol%).

  • Ligands: XPhos, BrettPhos, RuPhos, BINAP (4 mol%).

  • Bases: NaOtBu (Strong), Cs₂CO₃ (Weak).[1]

  • Solvent: Anhydrous 1,4-Dioxane.

Workflow:

  • Preparation: Prepare stock solutions of the substrate and amine in Dioxane.

  • Dosing: In a reaction block (e.g., Radleys or ChemSpeed), dose 4 ligands against 2 bases (8 reactions total).

  • Activation: Add Pd source and Ligand stock; stir for 5 mins to form the active catalyst in situ (solution should turn from dark/red to clear/orange/yellow depending on ligand).

  • Reaction: Add substrate, amine (1.2 equiv), and base. Seal and heat to 100°C for 4 hours.

  • Validation (The "Self-Check"):

    • Take a 10 µL aliquot.

    • Dilute with MeCN containing Biphenyl (Internal Standard).

    • Analyze via UPLC/LC-MS.

    • Pass Criteria: Conversion > 90%, Product/Byproduct ratio > 10:1.

Protocol B: Optimized Preparative Scale (10g)

Scenario: Coupling with a primary aniline (e.g., 4-fluoroaniline).

Reagents:

  • 4-chloro-6-(o-tolyl)pyrimidine: 10.0 g (40.5 mmol)

  • 4-Fluoroaniline: 5.4 g (48.6 mmol, 1.2 equiv)

  • Catalyst: [Pd(BrettPhos)G3] Precatalyst (0.5 mol%, 185 mg)

    • Note: Using G3 precatalyst ensures precise Pd:L ratio and air stability.

  • Base: NaOtBu: 5.8 g (60.7 mmol, 1.5 equiv)

  • Solvent: Anhydrous Toluene (100 mL, 0.4 M)

Step-by-Step Procedure:

  • Setup: Charge a 250 mL 3-neck round-bottom flask with the Pyrimidine substrate, Aniline, NaOtBu, and the Pd-Precatalyst.

  • Inerting: Evacuate and backfill with Nitrogen (

    
    ) three times. This is critical to prevent oxidation of the phosphine ligand.
    
  • Solvent Addition: Add anhydrous Toluene via syringe under

    
     flow.
    
  • Reaction: Heat the mixture to 80°C .

    • Observation: The reaction should turn a homogenous dark orange/brown. Precipitation of NaCl/NaBr will occur as the reaction proceeds.

  • Monitoring: Check HPLC at 1 hour.

    • Expectation: >98% conversion. If <50%, increase temp to 100°C.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black and salts. Wash pad with EtOAc.

  • Purification: Concentrate filtrate. Recrystallize from EtOH/Heptane or perform flash chromatography (0-20% EtOAc/Hexanes).

Data Analysis & Optimization Guide

The following table summarizes expected outcomes based on ligand choice for this specific scaffold.

LigandAmine TypeBaseSolventExpected YieldNotes
BrettPhos Primary AnilinesNaOtBuToluene92-98% Gold standard for primary amines. Fast RE.
RuPhos Secondary AminesNaOtBuDioxane88-95% Prevents

-hydride elimination.
XPhos General / AlkylK₃PO₄tBuOH/H₂O80-90%Good for surfactant/green conditions.
BINAP AnyCs₂CO₃Toluene40-60%Often fails due to slow RE on electron-poor rings.
Optimization Logic Tree

Use this flow to troubleshoot low yields.

OptimizationTree Start Start: Yield < 80% CheckConv Check Conversion (LCMS) Start->CheckConv LowConv Low Conversion (<50%) CheckConv->LowConv HighConv High Conversion (>90%) But Low Yield CheckConv->HighConv CatActive Is Catalyst Active? (Black ppt = Dead) LowConv->CatActive SideProducts Identify Side Products HighConv->SideProducts ChangeBase Switch Base (NaOtBu -> K3PO4) CatActive->ChangeBase No (Stalled) ChangePrecat Use G3/G4 Precatalyst (Ensure Activation) CatActive->ChangePrecat Yes (Aggregation) Hydrolysis Hydrolysis (OH-Pyrim) Dry Solvents! SideProducts->Hydrolysis Peak M-Cl+16 Dehal Hydrodehalogenation Change Solvent (Toluene -> Dioxane) SideProducts->Dehal Peak M-Cl+1

Figure 2: Troubleshooting logic for optimizing reaction parameters.

References

  • Mechanistic Overview of Buchwald-Hartwig Amination

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6][7][8][9] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Ligand Selection for Heterocycles (BrettPhos/RuPhos)

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Specific Application to Chloropyrimidines

    • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. Organic Letters, 10(16), 3505–3508. Link

  • Precatalyst Activation Strategies

    • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalysts for the Buchwald–Hartwig Amination of (Hetero)Aryl Chlorides. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

Sources

Reagents and Protocols for the Chlorination of 2-Cyclopropyl-6-(o-tolyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Analysis & Mechanistic Rationale

The conversion of pyrimidin-4-ols to their corresponding 4-chloropyrimidines is a foundational transformation in medicinal chemistry and drug development. The substrate , 2-cyclopropyl-6-(o-tolyl)pyrimidin-4-ol (CAS: 301691-47-4)[1], is a highly functionalized heterocyclic building block.

To successfully execute this chlorination, one must first understand the substrate's behavior in solution. Pyrimidin-4-ols do not exist primarily as enols; they strongly favor the pyrimidin-4(3H)-one tautomer. Because the oxygen atom is embedded within a stable, amide-like resonance system, it is a poor leaving group. Direct nucleophilic substitution (SN2) is impossible. Instead, the oxygen must be highly electrophilically activated to facilitate an Addition-Elimination (SNAr) mechanism, yielding the desired 4-chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine (CAS: 1207053-50-6)[2].

Furthermore, the ortho-tolyl group at the C6 position introduces significant steric hindrance, which can impede the formation of the transition state during chlorination. This necessitates the use of robust, catalytically accelerated reagent systems rather than relying on unactivated halogenating agents[3].

Reagent Selection & Causality

The gold standard for this transformation is Phosphorus oxychloride (POCl3) , which serves a dual role as both the chlorinating reagent and the reaction solvent. However, using neat POCl3 often results in sluggish kinetics and incomplete conversion due to the aforementioned steric bulk. To overcome this, specific additives are employed:

  • N,N-Dimethylformamide (DMF) [The Standard Catalyst]: The addition of catalytic DMF generates the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion) in situ. This intermediate rapidly attacks the pyrimidinone oxygen, forming a highly reactive O-adduct that is easily displaced by chloride ions.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) [The High-Purity Alternative]: Historically, N,N-dimethylaniline was used as an acid scavenger and activator. However, aniline derivatives frequently undergo parasitic SNAr reactions with the newly formed 4-chloropyrimidine, creating deeply colored, difficult-to-separate impurities. Substituting traditional amines with 50–60 mol% DBU neutralizes the generated HCl and drives the equilibrium forward without participating in nucleophilic side reactions, ensuring an exceptionally clean impurity profile[4].

Experimental Workflow

Workflow A 2-Cyclopropyl-6-(o-tolyl) pyrimidin-4-ol B Add POCl3 (Solvent/Reagent) + Catalytic DMF or DBU A->B C Reflux at 90-105°C (2-4 hours) B->C D Vacuum Distillation (Remove excess POCl3) C->D E Careful Quench (Ice-Water + NaHCO3) D->E F Liquid-Liquid Extraction (DCM or EtOAc) E->F G 4-Chloro-2-cyclopropyl- 6-(o-tolyl)pyrimidine F->G

Fig 1. Experimental workflow for the chlorination of pyrimidin-4-ol to 4-chloropyrimidine.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPC) are embedded to ensure the integrity of the reaction before proceeding to the next step.

Protocol A: Scalable POCl3 / DMF Catalytic Method

Best for general synthesis and rapid scale-up.

  • Reaction Setup: Charge a dry, argon-purged 250 mL round-bottom flask with 2-cyclopropyl-6-(o-tolyl)pyrimidin-4-ol (10.0 g, 1.0 equiv).

  • Reagent Addition: Add POCl3 (50 mL, ~12.0 equiv). The substrate will partially suspend. Slowly add anhydrous DMF (0.3 mL, 0.1 equiv) dropwise at room temperature. Caution: Mild exotherm may occur.

  • Thermal Activation: Equip the flask with a reflux condenser and a drying tube. Heat the mixture to 100–105 °C. The suspension will become a homogeneous solution as the Vilsmeier-Haack intermediate forms and reacts.

  • In-Process Control (IPC): After 3 hours, withdraw a 50 µL aliquot, quench into 1 mL of saturated NaHCO3, extract with 1 mL ethyl acetate, and analyze via HPLC or TLC (Hexanes:EtOAc 4:1). Proceed only when starting material is <1%.

  • Concentration (Critical Step): Cool the reaction to 40 °C. Remove excess POCl3 via vacuum distillation. Causality: Failing to remove POCl3 prior to the aqueous quench will cause a violent exothermic hydrolysis, elevating the temperature and driving the hydrolysis of your newly formed 4-chloropyrimidine back to the starting pyrimidin-4-ol.

  • Quench & Workup: Dissolve the concentrated syrup in dichloromethane (DCM, 50 mL). Pour this solution dropwise into a vigorously stirred mixture of crushed ice (200 g) and saturated aqueous NaHCO3 (100 mL). Maintain the aqueous pH > 7.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organics with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude product.

Protocol B: High-Purity POCl3 / DBU Method

Best for late-stage intermediates where amine-adduct impurities must be strictly avoided[4].

  • Reaction Setup: Suspend 2-cyclopropyl-6-(o-tolyl)pyrimidin-4-ol (1.0 equiv) in POCl3 (5.0 equiv) under an inert atmosphere.

  • Base Addition: Slowly add DBU (0.55 equiv) dropwise at 0 °C. Causality: DBU acts as a non-nucleophilic proton sink. It neutralizes the HCl byproduct, preventing the protonation of the pyrimidine nitrogens, which would otherwise deactivate the ring and stall the reaction[4].

  • Heating: Warm the mixture to 90 °C and stir for 2 hours.

  • Workup: Proceed with vacuum concentration and the careful biphasic quench as described in Protocol A. The resulting product typically requires no further column chromatography.

Quantitative Reagent Comparison

To aid in process chemistry decision-making, the following table summarizes the performance metrics of various chlorination reagent systems when applied to sterically hindered pyrimidinones.

Reagent SystemActivation MechanismTypical Reaction TimeImpurity ProfileScalability
Neat POCl3 Direct Phosphorylation12–24 hLowHigh
POCl3 + DMF (cat.) Vilsmeier-Haack2–4 hLow to ModerateVery High
POCl3 + DBU Non-nucleophilic base1–3 hVery LowHigh
POCl3 + PhNMe2 Amine activation4–6 hHigh (Aryl-amine adducts)Moderate
Oxalyl Chloride + DMF Vilsmeier-Haack6–8 hLow (Gaseous byproducts)Low (Cost prohibitive)

References

  • ChemSrc Database. 2-Cyclopropyl-6-(o-tolyl)pyrimidin-4-ol (CAS: 301691-47-4). Retrieved from:[Link]

  • ChemSrc Database. 4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine (CAS: 1207053-50-6). Retrieved from:[Link]

  • Fluorine Notes. Synthesis of 4-fluoroalkyl-9H-pyrimido[4,5-b]indoles. (Details the superior efficacy of POCl3/DBU over traditional amine catalysts for pyrimidinone chlorination). Retrieved from: [Link]

  • Organic Process Research & Development. Convenient and Practical One-Pot Synthesis of 4-Chloropyrimidines via a Novel Chloroimidate Annulation. (Provides authoritative context on the mechanistic challenges of synthesizing sterically hindered 4-chloropyrimidines). Retrieved from:[Link]

Sources

Using 4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine in Kinase Inhibitor Synthesis

Executive Summary

This application note details the strategic use of 4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine (CAS: 1207053-50-6) as a privileged scaffold in the synthesis of Type I and Type II kinase inhibitors. The unique substitution pattern of this intermediate offers distinct pharmacological advantages: the C2-cyclopropyl group enhances metabolic stability and lipophilicity without the liability of rapid oxidation seen in alkyl chains, while the C6-(o-tolyl) group introduces steric bulk that forces the pyrimidine ring out of planarity, improving selectivity by targeting specific hydrophobic pockets (e.g., the gatekeeper region or back-cleft).

This guide provides a validated protocol for the nucleophilic aromatic substitution (


) of the C4-chloride, a critical step in generating the hinge-binding motif of potent kinase inhibitors.

Chemical Profile & Strategic Value

PropertyDescriptionStrategic Relevance in Drug Design
Core Structure 2,4,6-Trisubstituted PyrimidineA classic "privileged structure" in kinase inhibition (e.g., p38 MAPK, JNK, CDK inhibitors).
C4-Chloro Reactive HandleThe primary site for

reactions to introduce the hinge-binding element (amine/aniline).
C2-Cyclopropyl Metabolic ShieldReplaces labile alkyl groups (ethyl/isopropyl), reducing CYP450 oxidation while maintaining hydrophobic contacts.
C6-(o-Tolyl) Conformational LockThe ortho-methyl group creates steric clash, inducing a twisted conformation (atropisomerism) that can improve selectivity for specific kinase isoforms.

Synthetic Pathway & Mechanism

The synthesis of kinase inhibitors from this scaffold typically involves the displacement of the C4-chloride by an amine nucleophile. This reaction is facilitated by the electron-deficient nature of the pyrimidine ring.

Mechanism of Action (S_NAr)
  • Nucleophilic Attack: The amine (e.g., an aniline or aminopyrazole) attacks the C4 position.

  • Meisenheimer Complex: Formation of a resonance-stabilized intermediate.

  • Elimination: Loss of the chloride ion and restoration of aromaticity.

ReactionScheme Start 4-Chloro-2-cyclopropyl- 6-(o-tolyl)pyrimidine (Electrophile) Intermediate Meisenheimer Complex Start->Intermediate + R-NH2 Base, Heat Reagent Amine Nucleophile (R-NH2) (e.g., 4-Aminopyridine) Reagent->Intermediate Product Final Kinase Inhibitor (Hinge Binder Attached) Intermediate->Product - HCl

Figure 1: Reaction pathway for the functionalization of the 4-chloropyrimidine scaffold.

Detailed Experimental Protocol

This protocol describes the coupling of 4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine with a representative aniline (e.g., 4-(4-methylpiperazin-1-yl)aniline) to form a kinase inhibitor precursor.

Materials & Reagents
  • Scaffold: 4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine (1.0 equiv)

  • Nucleophile: Substituted Aniline or Amine (1.1–1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0–3.0 equiv) or 
    
    
    
    (for weaker nucleophiles)
  • Solvent:

    
    -Butanol (for thermal) or DMSO/DMF (for microwave)
    
  • Catalyst (Optional):

    
    -Toluenesulfonic acid (pTSA) (0.1 equiv) can accelerate sluggish reactions.
    
Step-by-Step Procedure

Method A: Thermal Displacement (Standard)

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine (1.0 mmol, 244 mg) in

    
    -Butanol  (5 mL).
    
  • Addition: Add the Amine Nucleophile (1.1 mmol) followed by DIPEA (2.0 mmol, 348 µL).

  • Reaction: Heat the mixture to 100–110°C (reflux) for 4–12 hours. Monitor reaction progress by TLC (Hexane/EtOAc 3:1) or LC-MS.

    • Checkpoint: The starting material (Cl-pyrimidine) should disappear. A new, more polar spot (product) will appear.

  • Workup:

    • Cool the reaction to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator).

    • Dilute the residue with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0–5% MeOH in DCM) to yield the target compound.

Method B: Microwave-Assisted (High Throughput)

  • Preparation: In a 5 mL microwave vial, combine the scaffold (0.5 mmol), amine (0.6 mmol), and DIPEA (1.0 mmol) in DMSO (2 mL).

  • Reaction: Seal the vial and irradiate at 150°C for 20–40 minutes.

  • Workup: Pour the reaction mixture into ice-water (20 mL). If a precipitate forms, filter and wash with water. If no precipitate, extract with EtOAc as in Method A.

Optimization & Troubleshooting

IssueProbable CauseSolution
Low Conversion Steric hindrance from the o-tolyl group or low nucleophilicity of the amine.Switch to Method B (Microwave) at 160°C. Add pTSA (0.1 eq) or use a stronger base like NaH in THF (for phenols/amides).
Side Products Hydrolysis of C4-Cl to C4-OH.Ensure solvents are anhydrous . Avoid prolonged heating if water is present.
Purification Issues Product co-elutes with aniline.Use a SCX-2 (Strong Cation Exchange) cartridge to catch the basic product and wash away non-basic impurities, then elute with

/MeOH.

Analytical Characterization

To validate the synthesis, look for the following spectral features:

  • 
     NMR (DMSO-
    
    
    
    ):
    • Loss of C4-Cl: No specific proton signal, but the chemical shifts of the pyrimidine C5-H will shift upfield upon amination.

    • New NH Signal: A broad singlet around

      
       8.0–10.0 ppm (exchangeable with 
      
      
      
      ).
    • Cyclopropyl Signals: Multiplets at

      
       0.9–1.2 ppm (4H) and 
      
      
      
      1.9–2.1 ppm (1H).
    • o-Tolyl Methyl: Singlet at

      
       2.3–2.4 ppm.
      
  • LC-MS:

    • Isotope Pattern: The characteristic Chlorine isotope pattern (3:1 ratio of M : M+2) will disappear and be replaced by the pattern of the product (usually M+H only).

References

  • Gomtsyan, A. (2012). "Heterocycles in Drugs and Drug Discovery." Chemistry of Heterocyclic Compounds, 48(1), 7-10. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9(1), 28–39. Link

  • Chemical Book. (2024). "4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine Product Page." Link

Application Notes & Protocols: Strategic Functionalization of the C4-Position in 2,6-Disubstituted Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous FDA-approved therapeutics. The ability to selectively modify this heterocycle is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds. Among the various positions on the pyrimidine ring, the C4-position offers a critical vector for diversification. This guide provides an in-depth exploration of the primary strategies for the functionalization of the C4-position in 2,6-disubstituted pyrimidines. We will delve into the mechanistic principles, provide field-proven experimental protocols, and offer insights into reaction optimization for three major synthetic pillars: Nucleophilic Aromatic Substitution (SNAr), Transition-Metal-Catalyzed Cross-Coupling, and Direct C-H Functionalization.

The Chemical Rationale: Understanding Reactivity at the C4-Position

The pyrimidine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This electronic characteristic dictates its reactivity, rendering the carbon atoms electrophilic and susceptible to attack by nucleophiles or radicals.

  • Electrophilicity: The C2, C4, and C6 positions are the most electron-deficient. In a 2,6-disubstituted pyrimidine, the C4-position becomes a primary site for functionalization. Nucleophilic attack at C4 (or C2) results in a high-energy anionic intermediate (a Meisenheimer-like complex) which is stabilized by resonance, with one resonance form placing the negative charge on an electronegative nitrogen atom.[1] This stabilization is key to the feasibility of nucleophilic aromatic substitution (SNAr) reactions.[1][2]

  • Regioselectivity (C4 vs. C2): In pyrimidines bearing leaving groups at both C2 and C4 (e.g., 2,4-dichloropyrimidines), substitution typically occurs preferentially at the C4-position.[2][3] This selectivity is governed by frontier molecular orbital theory, where the Lowest Unoccupied Molecular Orbital (LUMO) often has a larger coefficient at C4, indicating it as the kinetically favored site of nucleophilic attack.[2] Furthermore, steric hindrance from the substituent at the C2 position can further direct incoming nucleophiles to the more accessible C4-position.

  • Radical Addition: For direct C-H functionalization, radical species can add to the protonated pyrimidine ring. Protonation enhances the ring's electrophilicity, lowering its LUMO energy and facilitating radical addition.[4] While this can lead to mixtures of C2 and C4 isomers, strategic modifications can steer the reaction towards the desired C4 product.[4][5]

Strategy I: Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most classical and direct method for functionalizing the C4-position, contingent on the presence of a suitable leaving group, typically a halogen (Cl, F). The reaction proceeds via a two-step addition-elimination mechanism.

Mechanistic Principle

The electron-deficient pyrimidine ring readily accepts a nucleophile at the C4-position, forming a resonance-stabilized anionic intermediate. The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the C4-substituted product. The rate of this reaction is influenced by the nature of the leaving group (F > Cl > Br > I), the strength of the nucleophile, and the solvent's ability to stabilize the charged intermediate.

cluster_0 S_NAr Mechanism Start 2,6-Disubstituted-4-chloropyrimidine + Nucleophile (Nu:⁻) Intermediate Formation of Meisenheimer-like Intermediate (Anionic, Non-aromatic) Start->Intermediate Step 1: Nucleophilic Attack End C4-Functionalized Pyrimidine + Cl⁻ Intermediate->End Step 2: Elimination of Leaving Group (Rearomatization) Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Coupled Product (Ar-R) RedElim->Product Substrate 4-Chloropyrimidine (Ar-X) Substrate->OxAdd Boronic Boronic Acid (R-B(OH)₂) + Base Boronic->Transmetal cluster_1 General Photoredox Cycle PC Photocatalyst (PC) PC_star Excited State (PC*) PC->PC_star Visible Light (hν) SET Single Electron Transfer (SET) PC_star->SET Radical Radical (R•) SET->Radical Regen Catalyst Regeneration SET->Regen Radical_Gen Radical Precursor (R-X) Radical_Gen->SET Addition Radical Addition to Pyrimidine-H Radical->Addition Final C4-Functionalized Product Addition->Final Oxidation/ Deprotonation Regen->PC

Sources

Application Note: One-Pot Synthesis of Polysubstituted Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance & Scope

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, serving as the core structure for ubiquitous biological entities (DNA/RNA bases cytosine, thymine, uracil) and blockbuster therapeutics including Rosuvastatin (lipid-lowering), Imatinib (tyrosine kinase inhibitor), and Etravirine (NNRTI).

Traditional synthesis often involves multi-step procedures (e.g., stepwise condensation followed by oxidation) that suffer from low atom economy and extensive purification requirements. This Application Note details one-pot multicomponent reactions (MCRs) that streamline the synthesis of 2,4,6-trisubstituted pyrimidines. These protocols are designed to maximize regioselectivity , yield , and process safety while minimizing solvent waste.

Key Applications
  • Fragment-Based Drug Discovery (FBDD): Rapid generation of diverse libraries.

  • Agrochemicals: Synthesis of broad-spectrum fungicides.

  • Material Science: Development of optoelectronic ligands.

Mechanistic Insight: The Chemical Logic

To troubleshoot low yields or byproduct formation, one must understand the cascade mechanism. The one-pot synthesis of 2,4,6-trisubstituted pyrimidines typically proceeds via a Chalcone-Amidine route or a Three-Component Condensation (Aldehyde + Ketone + Amidine).

The Reaction Pathway

The reaction involves a sequence of Claisen-Schmidt condensation, Michael addition, Cyclization, and Oxidative Aromatization.

PyrimidineMechanism Start Aldehyde (R1) + Acetophenone (R2) Chalcone Intermediate 1: Chalcone (α,β-unsaturated ketone) Start->Chalcone Claisen-Schmidt (Base catalyzed) Michael Intermediate 2: Michael Adduct Chalcone->Michael + Amidine Amidine + Amidine (R3) Amidine->Michael Dihydropyrimidine Intermediate 3: Dihydropyrimidine Michael->Dihydropyrimidine Cyclization (- H2O) Product Final Product: 2,4,6-Trisubstituted Pyrimidine Dihydropyrimidine->Product Oxidation (Air/O2/Oxidant) Oxidation Oxidative Aromatization

Figure 1: Mechanistic cascade for the synthesis of 2,4,6-trisubstituted pyrimidines. Note that the final oxidation step is critical; without it, the reaction yields dihydropyrimidines.

Validated Experimental Protocols

Protocol A: Base-Mediated Three-Component Synthesis (Standard)

Objective: Synthesis of 2,4,6-triphenylpyrimidine from benzaldehyde, acetophenone, and benzamidine hydrochloride. Scale: 1.0 mmol | Time: 4–6 Hours | Yield Target: >85%

Materials
  • Benzaldehyde (1.0 mmol)

  • Acetophenone (1.0 mmol)

  • Benzamidine hydrochloride (1.2 mmol)

  • NaOH (2.5 mmol) or KOH (2.5 mmol)

  • Ethanol (5 mL)

  • Optional: TEMPO (1 mol%) if air oxidation is slow.

Step-by-Step Methodology
  • Reagent Charging: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Acetophenone (1.0 mmol) and Benzaldehyde (1.0 mmol) in Ethanol (3 mL).

  • Catalyst Addition: Add NaOH (2.5 mmol) pellets. Stir at room temperature for 10 minutes to initiate the Claisen-Schmidt condensation (formation of chalcone intermediate). Observation: Solution often turns yellow.

  • Amidine Addition: Add Benzamidine hydrochloride (1.2 mmol) and the remaining Ethanol (2 mL).

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Eluent: Hexane/EtOAc 4:1). The chalcone spot should disappear.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into crushed ice (50 g) with vigorous stirring.

  • Isolation: The solid product will precipitate.[1] Filter the precipitate using a Buchner funnel.

  • Purification: Wash the solid with cold water (3 x 10 mL) followed by a small amount of cold ethanol (2 mL). Recrystallize from hot ethanol or DMF/Water mixture.

Protocol B: Microwave-Assisted Solvent-Free Synthesis (Green/Fast)

Objective: Rapid library generation with minimal waste. Scale: 1.0 mmol | Time: 10–15 Minutes | Yield Target: >90%

Materials
  • Chalcone (pre-synthesized or in-situ) (1.0 mmol)

  • Amidine/Guanidine hydrochloride (1.1 mmol)

  • Potassium tert-butoxide (t-BuOK) (1.2 mmol) or K2CO3

  • Microwave vial (10 mL, pressure rated)

Step-by-Step Methodology
  • Loading: Grind the Chalcone, Amidine, and Base in a mortar and pestle to create a homogeneous powder.

  • Transfer: Transfer the powder into a 10 mL microwave process vial.

  • Irradiation: Cap the vial. Irradiate at 120°C (Power: 150W, Max Pressure: 200 psi) for 10 minutes .

    • Note: Use a ramp time of 2 minutes to prevent pressure spikes.

  • Extraction: Cool to room temperature. Add Water (10 mL) to the vial and sonicate to dissolve inorganic salts.

  • Filtration: Filter the remaining solid (product).

  • Drying: Dry in a vacuum oven at 50°C for 2 hours.

Optimization & Data Analysis

The choice of solvent and base critically impacts the reaction rate and the ratio of Dihydropyrimidine (intermediate) to Pyrimidine (aromatic product).

Table 1: Solvent & Base Screening (Model Reaction)

Reaction Conditions: Benzaldehyde (1 mmol), Acetophenone (1 mmol), Benzamidine (1.2 mmol), 80°C.

EntrySolventBase (Equiv)Time (h)Yield (%)Notes
1EthanolNaOH (2.0)682Standard protocol; good precipitation.
2WaterNaOH (2.0)1245Poor solubility of reactants; requires surfactant.
3PEG-400 KOH (2.0) 3 92 Green solvent; excellent yield; recyclable.
4TolueneEt3N (2.0)1830Slow reaction; triethylamine is too weak for initial condensation.
5Solvent-Freet-BuOK (1.5)0.2 (MW)88Microwave method; requires efficient heat dissipation.
Table 2: Substituent Effects (Scope)

Protocol A Conditions.

R1 (Aldehyde)R2 (Ketone)R3 (Amidine)Yield (%)Observation
PhPhPh85Reference standard.
4-NO2-PhPhPh94EWG on aldehyde accelerates Michael addition.
4-OMe-PhPhPh76EDG slows condensation; requires longer reflux (8h).
PhMe (Acetone)Ph65Acetone is volatile; use excess (3.0 equiv).

Troubleshooting & Critical Parameters

Issue: Formation of Dihydropyrimidine (Incomplete Oxidation)
  • Symptom: Product melting point is lower than expected; NMR shows CH signals at the 4-position (approx. 5.5 ppm).

  • Root Cause: The final aromatization step (dehydrogenation) is the rate-determining step in non-oxidative environments.

  • Solution:

    • Ensure the reaction is open to air (if safety permits) or bubble air through the solution.

    • Add an oxidant: TEMPO (1 mol%) or Iodine (10 mol%) facilitates rapid aromatization.

Issue: Regioselectivity in Asymmetric Ketones
  • Context: When using unsymmetrical ketones (e.g., 2-butanone), two isomeric chalcones can form.

  • Solution: Regioselectivity is controlled by the base and temperature.

    • Kinetic Control (LDA, -78°C): Favors attack at the less substituted alpha-carbon.

    • Thermodynamic Control (NaOH, Reflux): Favors the more stable enolate (more substituted). Protocol A uses thermodynamic conditions.

Workflow Diagram: Decision Matrix

Troubleshooting Start Reaction Complete? CheckTLC Check TLC/LCMS Start->CheckTLC Decision1 Single Spot? CheckTLC->Decision1 Success Proceed to Workup Decision1->Success Yes Problem Multiple Spots Decision1->Problem No Analyze Identify Impurity Problem->Analyze Intermediate Impurity = Dihydropyrimidine (Mass = Product + 2H) Analyze->Intermediate SideProduct Impurity = Chalcone (Starting Material) Analyze->SideProduct Fix1 Action: Add Oxidant (I2 or TEMPO) & Reflux Intermediate->Fix1 Fix2 Action: Add more Amidine Increase Base Conc. SideProduct->Fix2

Figure 2: Troubleshooting decision matrix for reaction monitoring.

References

  • Direct Synthesis of 2,4,6-Trisubstituted Pyrimidines via Base-Mediated One-Pot Multicomponent Reaction. ResearchGate. Available at: [Link]

  • Microwave Assisted Synthesis of 2,4,6-trisubstituted Pyrimidines from Acid Chlorides via in situ Formed Alkynones. Biotage Application Note. Available at: [Link]

  • Construction of a Pyrimidine Framework through [3 + 2 + 1] Annulation of Amidines, Ketones, and N,N-Dimethylaminoethanol. Organic Chemistry Portal. Available at: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI Molecules. Available at: [Link]

Sources

Scalable Synthesis Routes for o-Tolyl Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The o-tolyl pyrimidine motif is a privileged scaffold in kinase inhibitor design, serving as the pharmacophore core for blockbuster drugs like Imatinib (Gleevec) and Nilotinib (Tasigna) . The steric bulk of the ortho-methyl group is critical for locking the biaryl system into a conformation that fits the ATP-binding pocket of BCR-ABL tyrosine kinase. However, this same steric hindrance presents significant challenges during scale-up, often leading to sluggish reaction rates and atropisomeric impurities.

This guide details two distinct, scalable synthetic architectures:

  • The Classical De Novo Route: A linear, cost-effective cyclization strategy ideal for early-phase GMP production where raw material cost is paramount.

  • The Modern Convergent Route: A palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig) adapted for continuous flow, offering superior impurity profiles and higher throughput for late-stage manufacturing.

Strategic Route Comparison

The following decision matrix illustrates the logical flow for selecting the appropriate synthesis route based on project phase and resource availability.

RouteStrategy Start Target: o-Tolyl Pyrimidine Core Decision Key Constraints? Start->Decision RouteA Route A: De Novo Cyclization (Classical) Decision->RouteA Cost-Driven / Non-Noble Metal RouteB Route B: Pd-Catalyzed Coupling (Modern/Flow) Decision->RouteB Speed / Impurity Profile / Flow Capable A_Pros Pros: Low RM Cost, No Heavy Metals RouteA->A_Pros A_Cons Cons: Harsh Conditions, Genotoxic Intermediates RouteA->A_Cons B_Pros Pros: Convergent, Mild, High Yield RouteB->B_Pros B_Cons Cons: Pd Scavenging Required, Ligand Cost RouteB->B_Cons

Figure 1: Strategic decision tree for selecting the synthesis pathway.

Protocol A: Classical De Novo Cyclization (Batch)

Best for: Cost-sensitive campaigns avoiding heavy metals. Mechanism: Guanidine-Chalcone Condensation.

This route constructs the pyrimidine ring onto the o-tolyl amine. It avoids expensive catalysts but requires handling of energetic guanidine intermediates.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Starting Material: 2-Methyl-5-nitroaniline.[1][2]

  • Reagents: Cyanamide (50% aq.), Nitric acid (conc.), 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one (Enaminone).

  • Solvents: n-Butanol, Ethanol.

  • Base: Sodium Hydroxide (NaOH).

Step-by-Step Methodology
Step 1: Guanidine Nitrate Formation[1]
  • Charge a glass-lined reactor with 2-methyl-5-nitroaniline (1.0 equiv) and Ethanol (5 vol).

  • Add Nitric acid (65%, 1.0 equiv) dropwise at 20–25°C. (Exothermic: maintain <35°C).

  • Add Cyanamide (50% aq. solution, 1.5 equiv) over 30 mins.

  • Heat to reflux (80°C) for 16–20 hours.

  • Cool to 0–5°C. The product, 2-methyl-5-nitrophenylguanidine nitrate , will precipitate.[1]

  • Filter and wash with cold ethanol. Dry at 60°C.

    • Critical Quality Attribute (CQA): Ensure nitrate salt is free of residual aniline (limit <0.1%).

Step 2: Pyrimidine Ring Closure
  • Suspend the guanidine nitrate salt (1.0 equiv) and Enaminone (1.0 equiv) in n-Butanol (10 vol).

  • Add NaOH pellets (1.0 equiv).

  • Heat to reflux (118°C) with a Dean-Stark trap to remove water.

    • Why: Water removal drives the condensation equilibrium toward the pyrimidine product.

  • Monitor by HPLC until guanidine is <1%.

  • Cool to RT. The product, N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine , precipitates.[3][2][4]

  • Purification (Non-Chromatographic):

    • Filter the crude solid.[5]

    • Reslurry in water (5 vol) to remove inorganic salts.

    • Recrystallize from DMF/Water (1:1) or Methanol to achieve >99.5% purity.

Protocol B: Flow-Based Buchwald-Hartwig Coupling

Best for: High-throughput manufacturing, safety, and superior impurity profiles. Mechanism: Pd-Catalyzed C-N Bond Formation.[6]

This protocol utilizes a continuous flow reactor to overcome the steric hindrance of the o-tolyl group by allowing high-temperature/high-pressure conditions that are unsafe in batch.

Process Flow Diagram

FlowProcess FeedA Feed A: Aryl Bromide + Catalyst (in Dioxane) Mixer T-Mixer (High Shear) FeedA->Mixer FeedB Feed B: o-Tolyl Amine + Base (in Dioxane/Water) FeedB->Mixer Reactor Tubular Reactor (PFA Coil) 140°C, 10 bar Mixer->Reactor Residence Time: 10 min Quench Quench (Dil. HCl) Reactor->Quench Separator Phase Separator (Membrane) Quench->Separator Product Product Stream (>98% Conversion) Separator->Product

Figure 2: Continuous flow setup for the Buchwald-Hartwig amination.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Coupling Partners: 3-Bromo-4-methylaniline (1.0 equiv) + 2-Amino-4-(3-pyridyl)pyrimidine (1.0 equiv). Note: Partners can be reversed depending on availability.

  • Catalyst System: Pd(OAc)₂ (2 mol%) + Xantphos (4 mol%).

    • Why Xantphos? Its wide bite angle is crucial for reductive elimination in sterically hindered ortho-substituted systems.

  • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄.

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology
Step 1: Feed Preparation
  • Stream A: Dissolve 3-Bromo-4-methylaniline and Pd(OAc)₂/Xantphos in degassed Dioxane. Keep under Argon.

  • Stream B: Suspend the Pyrimidine amine and Cs₂CO₃ in Dioxane/Water (9:1). Note: Water improves solubility of the inorganic base.

Step 2: Reactor Setup
  • Equipment: Vapourtec R-Series or equivalent chip/coil reactor.

  • Coil Volume: 10 mL PFA.

  • Parameters:

    • Temperature: 140°C (Superheated).

    • Back Pressure: 10 bar (To prevent solvent boiling).

    • Residence Time: 10–15 minutes .

Step 3: Execution & Workup
  • Pump Streams A and B at a 1:1 ratio into the T-mixer.

  • Collect the output into a quench vessel containing 1M HCl .

  • Phase Separation: The product salt remains in the aqueous phase; organic impurities/catalyst ligands remain in the organic phase.

  • Precipitation: Neutralize the aqueous phase to pH 8.5 with NaOH. The free base product precipitates.

  • Filtration: Filter and wash with water.[7]

Scale-Up & Safety Considerations

ParameterRiskMitigation Strategy
Thermal Hazard Reaction runaways in Protocol A (Nitration/Guanidine).Strict temperature control (<35°C during addition).[8] Use DSC to determine onset of decomposition.
Genotoxicity Residual Anilines and Hydrazines (if reduction step used).Implement "Purge Factor" calculations. Maintain pH 3.5–5.0 during extractions to selectively remove aniline impurities.[9]
Metal Residue High Pd levels in Protocol B.Use functionalized silica scavengers (e.g., SiliaMetS® Thiol) or crystallization from complexing solvents (DMSO).
Steric Hindrance Incomplete conversion due to ortho-methyl group.In Protocol B, use high-temperature flow conditions (140°C) which are inaccessible in batch reflux.

Analytical Data Summary (Expected)

  • ¹H NMR (DMSO-d₆): Characteristic singlet for o-methyl group at δ ~2.2–2.3 ppm. Amide/Amine NH protons typically broad singlets at δ >9.0 ppm.

  • HPLC Purity: >99.5% (Area %) required for API grade.

  • Impurity Limits:

    • o-Toluidine derivatives: <20 ppm (Genotoxic).[10]

    • Palladium: <10 ppm.

References

  • Buchwald-Hartwig Flow Synthesis of Nilotinib

    • Cheung, J. M., et al. "Designing an Industrially Scalable, Flow-Based Synthesis for the Production of Nilotinib."[11] Columbia Undergraduate Science Journal.

  • Classical Imatinib Synthesis & Purification

    • "Process for preparing Imatinib and salts thereof, free of genotoxic impurity F.
  • Palladium Catalyst Selection for Hindered Amines

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
  • Purification Strategies

    • "Process for preparing Imatinib and Imatinib Mesylate non-needle shaped α2 form.

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in o-tolyl pyrimidine coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance & Protodeboronation in Suzuki-Miyaura Cross-Coupling Role: Senior Application Scientist Status: Active Guide

Introduction: The "Orthogonal" Challenge

Coupling an o-tolyl (ortho-methyl phenyl) species with a pyrimidine ring is a classic "stress test" for palladium catalysis. You are fighting two simultaneous enemies:

  • Steric Hindrance: The ortho-methyl group on the benzene ring and the nitrogen lone pairs/substituents on the pyrimidine create a crowded transition state, significantly inhibiting the reductive elimination step of the catalytic cycle.

  • Electronic Deactivation & Instability: Pyrimidines are electron-deficient (making oxidative addition difficult if they are the halide) and prone to protodeboronation (if they are the boronic acid).

This guide abandons generic "Suzuki conditions" (e.g., Pd(PPh3)4/Na2CO3) which will almost certainly fail or stall. Instead, we utilize Dialkylbiaryl Phosphine (Buchwald) ligand systems and Precatalyst Scaffolds (G3/G4) to force the reaction to completion.

Module 1: Catalyst & Ligand Selection

The Engine: Why SPhos and XPhos?

For o-tolyl couplings, the rate-determining step is often reductive elimination . Standard ligands (PPh3, dppf) form square-planar complexes that are too stable; they hold the crowded partners apart.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy groups on the biaryl backbone provide a "hemilabile" interaction with the Pd center. This stabilizes the monoligated Pd(0) species but, crucially, the bulk encourages the crowded product to "pop off" the metal (reductive elimination).

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Even bulkier. Use this if SPhos fails or if you are coupling a chloride.

The Ignition: G3/G4 Precatalysts

Do not use Pd2(dba)3 or Pd(OAc)2 in situ. These sources often suffer from an induction period or form inactive "palladium black" aggregates before the bulky ligand can coordinate.

  • Solution: Use Pd-G3 or Pd-G4 precatalysts . These are air-stable, pre-formed complexes that release the active L-Pd(0) species immediately upon exposure to base, preventing catalyst death.

Workflow Visualization: Ligand Decision Tree

LigandSelection Start Start: o-Tolyl + Pyrimidine Coupling CheckHalide Which partner is the Halide? Start->CheckHalide Branch1 Pyrimidine-Halide + o-Tolyl-Boron CheckHalide->Branch1 Branch2 o-Tolyl-Halide + Pyrimidine-Boron CheckHalide->Branch2 Clash1 Is Pyrimidine 2-substituted? Branch1->Clash1 Instability CRITICAL: Protodeboronation Risk Branch2->Instability SPhos Primary Rec: SPhos Pd G3/G4 (Standard Hindrance) Clash1->SPhos No (4- or 5-pos) XPhos Secondary Rec: XPhos Pd G3/G4 (Extreme Hindrance/Chlorides) Clash1->XPhos Yes (2-pos steric clash) MIDA Use MIDA Boronate + SPhos Pd G3 Slow Release = High Stability Instability->MIDA

Caption: Decision logic for selecting the optimal ligand/precatalyst system based on substrate configuration and steric risk.

Module 2: The "Protodeboronation" Trap

If you are using 2-pyrimidineboronic acid or o-tolylboronic acid , your reagent may decompose (hydrolyze C-B bond) faster than it couples.

Symptoms:

  • LCMS shows the "de-borylated" starting material (e.g., pyrimidine or toluene).

  • Catalyst is still active, but one partner is gone.

The Fix: Boron Source Hierarchy Switch your boron source to a more stable derivative.

Boron SpeciesStability (pH > 10)ReactivityRecommendation for o-Tolyl
Boronic Acid -B(OH)2Low (Fast Protodeboronation)HighAvoid for 2-pyridyl/pyrimidyl types.
Pinacol Ester -BpinModerateModerateGood baseline. Use anhydrous conditions.
MIDA Boronate Very HighLow (Slow Release)Best for highly unstable heteroaryls.
Trifluoroborate -BF3KHighModerateGood alternative; requires alcoholic solvent.

Module 3: Experimental Protocols

Protocol A: The "Standard" High-Performance Coupling

Use this for 4-bromopyrimidine + o-tolylboronic acid (or vice versa).

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with:

    • Halide: 1.0 equiv

    • Boronic Acid/Pin Ester: 1.2 – 1.5 equiv

    • Catalyst: SPhos Pd G3 (0.02 – 0.05 equiv / 2-5 mol%)

    • Base: Potassium Phosphate Tribasic (

      
      ), 2.0 – 3.0 equiv.
      
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio) .

    • Note: The water is necessary to activate the boronic acid, but keep the volume low to maintain high concentration (0.2 M to 0.5 M).

  • Reaction: Seal and heat to 80°C - 100°C for 2-4 hours.

    • Tip: Do not run overnight unnecessarily; extended heating promotes side reactions.

  • Workup: Cool, dilute with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: The "Anhydrous" Rescue (For Unstable Boronates)

Use this if Protocol A results in protodeboronation (loss of boron group).

  • Setup: Charge vial with Halide, MIDA Boronate (1.5 equiv), and XPhos Pd G3 (5 mol%).

  • Base/Solvent: Add anhydrous

    
      (finely ground) and anhydrous n-Butanol  or Dioxane .
    
  • Reaction: Heat to 100°C .

    • Mechanism:[1][2][3][4][5][6][7][8] The MIDA boronate hydrolyzes very slowly by trace water or solvent exchange, keeping the concentration of the unstable free boronic acid low (below the threshold of decomposition) while the catalyst consumes it.

Module 4: Troubleshooting & FAQs

Q1: The reaction turns black immediately and yields are low. Why?

A: "Palladium Black" precipitation indicates the catalyst has decomposed (aggregated) before entering the catalytic cycle.

  • Cause: Ligand dissociation or insufficient oxidative addition.

  • Fix: Switch from Pd(PPh3)4 or Pd(OAc)2 to G3/G4 precatalysts . The G3 scaffold guarantees the ligand is bound to Pd during the critical activation step.

Q2: I see the product, but also a "homocoupling" dimer of my boronic acid.

A: This is oxidative homocoupling, driven by oxygen.

  • Fix: Your degassing is insufficient. Sparging with nitrogen is not enough for sensitive cases. Use Freeze-Pump-Thaw (3 cycles) or prepare everything in a glovebox.

Q3: My pyrimidine is a 2,4-dichloropyrimidine. Which spot couples first?

A: This is a regioselectivity trap.

  • Standard Conditions: The C4 position is electronically more deficient and usually reacts first via

    
     or oxidative addition.
    
  • Steric Reversal: If you use a very bulky ligand (like an NHC or XPhos), you can sometimes force reaction at the C2 position, or get a mixture.

  • Recommendation: If you need the C4 product, use standard SPhos conditions at lower temperature (60°C). If you need C2, block C4 first or use a specific NHC catalyst (see References).

Q4: The reaction stalls at 60% conversion.

A: The catalyst may be dying due to inhibitory byproducts or the reaction has reached equilibrium (rare for Suzuki).

  • Fix: Add a second "spike" of catalyst (1-2 mol%) and fresh boronic acid (0.5 equiv) after 2 hours.

Module 5: Mechanistic Visualization

Understanding why the reaction fails allows you to fix it. The diagram below highlights the "Steric Bottleneck" in the cycle.

CatalyticCycle cluster_fail Failure Modes PreCat Pd-G3 Precatalyst ActiveCat L-Pd(0) (Bulky SPhos) PreCat->ActiveCat Base Activation OxAdd Oxidative Addition (Pd-Ar-X) ActiveCat->OxAdd + Ar-X TransMet Transmetallation (Pd-Ar-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (STERIC BOTTLENECK) TransMet->RedElim Crowded Transition State Deboron Protodeboronation (Ar'-B -> Ar'-H) TransMet->Deboron Slow Transmetallation RedElim->ActiveCat Product Release PdBlack Pd Black (Ligand dissociation) RedElim->PdBlack Stalled Cycle

Caption: The Catalytic Cycle. Note that for o-tolyl/pyrimidine systems, the Reductive Elimination step is the highest energy barrier. If this step is too slow, the catalyst decomposes (Pd Black).

References

  • Buchwald Ligand Efficacy: Walker, S. D., et al. "A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides and Boronic Acids." Angewandte Chemie International Edition, 2004, 43(14), 1871-1876.

  • Precatalyst G3/G4 Development: Bruno, N. C., et al. "Improved Preparation of Pd-Precatalysts for Cross-Coupling Reactions."[7] Chemical Science, 2013, 4, 916-920.

  • Protodeboronation Mechanisms: Kinzel, T., et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2010, 132(40), 14052-14054.

  • MIDA Boronates: Knapp, D. M., et al. "MIDA Boronates are Hydrolytically Stable and Magnetically Separable." Journal of the American Chemical Society, 2009, 131(20), 6961-6963.

Sources

Technical Support Center: Handling & Preventing Hydrolysis in 4-Chloropyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Welcome to the Technical Support Center. For researchers and drug development professionals, 4-chloropyrimidines are privileged building blocks, particularly in the synthesis of kinase inhibitors and agrochemicals. However, their unique electronic structure presents a significant handling challenge: rapid hydrolysis.

This guide provides a deep-dive into the causality of this degradation, self-validating protocols to prevent it, and troubleshooting strategies to rescue your synthetic workflows.

Mechanistic Causality: Why Do 4-Chloropyrimidines Hydrolyze?

To prevent failure, we must first understand the molecular logic of the degradation. The pyrimidine ring contains two highly electronegative nitrogen atoms that exert strong inductive and resonance electron-withdrawing effects. This renders the C4 (and C6) positions profoundly electron-deficient.

When exposed to ambient moisture or aqueous solvents, water acts as a nucleophile. The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Water attacks the electrophilic C4 carbon, disrupting aromaticity to form a negatively charged, high-energy Meisenheimer-like intermediate[1]. Aromaticity is rapidly restored by the elimination of the chloride leaving group, yielding a 4-hydroxypyrimidine (which predominantly exists as its pyrimidin-4(3H)-one tautomer)[1].

HydrolysisMechanism A 4-Chloropyrimidine (Electrophilic C4) B Nucleophilic Attack (H2O / OH-) A->B Moisture C Meisenheimer Complex (Anionic Intermediate) B->C Addition D Chloride Elimination (-Cl-) C->D Rearomatization E 4-Hydroxypyrimidine (Hydrolyzed Product) D->E Tautomerization

Caption: SNAr mechanism of 4-chloropyrimidine hydrolysis via a Meisenheimer intermediate.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a major byproduct peak with a mass difference of approximately -18.5 Da from my starting material. What is happening? A1: You are observing the direct hydrolysis of your 4-chloropyrimidine intermediate. The mass difference between a departing chlorine isotope (~35.5 Da) and an incoming hydroxyl group (~17.0 Da) is exactly 18.5 Da. This confirms that water has out-competed your intended nucleophile[1].

Q2: Can I use 4-chloropyrimidine hydrochloride salts directly in my SNAr reactions? A2: Yes, but with extreme caution. The hydrochloride salt is notoriously hygroscopic and highly unstable in aqueous solutions[2]. If you use the salt, you must add an extra equivalent of a non-nucleophilic base (e.g., DIPEA) to neutralize the HCl and liberate the reactive free base, while maintaining strictly anhydrous conditions.

Q3: Why is my 4-chloropyrimidine more prone to hydrolysis than my 4-bromopyrimidine analog? A3: In SNAr reactions, the reactivity of the leaving group typically follows the inverse of cross-coupling trends: F > Cl > Br > I. The highly electronegative chlorine atom stabilizes the rate-determining Meisenheimer intermediate much better than bromine. Consequently, the C-Cl bond is cleaved more readily by water than the C-Br bond[3].

Q4: How should I store these building blocks to prevent degradation? A4: 4-chloropyrimidines are extremely moisture-sensitive and may decompose upon prolonged exposure to ambient humidity or strong light[4]. They must be stored in tightly sealed containers under an inert atmosphere (Argon or Nitrogen) at -20 °C[4].

Quantitative Stability & Reactivity Data

Understanding the relative reactivity of your specific pyrimidine derivative dictates the stringency of the anhydrous conditions required.

SubstrateSNAr ReactivityHydrolysis SusceptibilityRecommended Storage
4-Chloropyrimidine Very HighCritical-20 °C, Argon, Desiccated[4]
2,4-Dichloropyrimidine Extremely HighCritical-20 °C, Argon, Desiccated
2-Amino-4-chloropyrimidine HighHigh0-4 °C, Tightly Sealed
4-Bromopyrimidine ModerateModerate-20 °C, Protected from light

Note: In 2,4-dichloropyrimidines, substitution typically occurs preferentially at the highly activated C4 position rather than C2[5].

Troubleshooting Matrix

Observed IssueRoot Cause (Causality)Corrective Action
High levels of M-18.5 Da byproduct Ambient moisture in solvent or hygroscopic inorganic base (e.g., K₂CO₃) acting as a water source.Switch to strictly anhydrous solvents (DMF/DMSO). Replace inorganic bases with non-nucleophilic organic bases (DIPEA/TEA).
Reaction stalls at 50% conversion Amine nucleophile is being consumed by HCl generated during the SNAr process, forming an unreactive salt.Increase the equivalents of your auxiliary base (DIPEA) to >2.0 eq to act as an acid sponge.
Degradation during workup Prolonged exposure to basic aqueous conditions during extraction hydrolyzes unreacted starting material.Bypass aqueous workup. Evaporate solvent under high vacuum and purify directly via column chromatography.

Self-Validating Experimental Protocol: Anhydrous Amination

To ensure scientific integrity, protocols must be self-validating. The following workflow incorporates built-in analytical checkpoints to prevent downstream failures caused by hydrolysis.

Objective:

Achieve >95% amination of 4-chloropyrimidine while restricting hydrolysis byproducts to <2%.

Step-by-Step Methodology:

Step 1: Reagent and Solvent Validation

  • Action: Dry your chosen polar aprotic solvent (e.g., DMF or THF) over activated 3Å molecular sieves for 24 hours.

  • Validation Check: Perform a Karl Fischer titration. Do not proceed unless the water content is <50 ppm.

  • Causality: Even trace amounts of water in polar aprotic solvents become highly active nucleophiles upon heating, rapidly destroying the electrophile[1].

Step 2: Inert Atmosphere Setup

  • Action: Flame-dry a Schlenk flask under vacuum. Backfill with high-purity Nitrogen or Argon. Repeat this purge cycle three times.

  • Action: Add 4-chloropyrimidine (1.0 eq) and the amine nucleophile (1.1 eq) against a positive flow of inert gas.

Step 3: Base Addition & Kinetic Control

  • Action: Cool the reaction vessel to 0 °C using an ice bath. Dropwise add anhydrous N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Causality: Cooling minimizes the kinetic energy available for the competing hydrolysis pathway. DIPEA provides a strictly non-nucleophilic basic environment, avoiding the hidden moisture often introduced by inorganic bases like K₂CO₃.

Step 4: Reaction Execution & In-Process Monitoring

  • Action: Gradually warm the mixture to room temperature and stir for 2 hours.

  • Validation Check (Decision Gate): Extract a 10 µL aliquot, dilute in dry Acetonitrile, and analyze via LC-MS.

    • Pass: Target mass [M+H]⁺ is dominant; Starting material is <5%. Proceed to Step 5.

    • Fail (Hydrolysis): Hydrolysis mass [M-Cl+OH+H]⁺ is >5%. Abort the run, re-verify solvent moisture, and restart.

    • Fail (Incomplete): Starting material >5%. Heat gently to 40 °C and re-test in 1 hour.

Step 5: Non-Aqueous Workup

  • Action: Do not quench with water. Remove the DMF/solvent directly under high vacuum (e.g., Genevac or rotary evaporator with a strong vacuum pump). Purify the crude residue directly via flash column chromatography.

  • Causality: Aqueous workups—especially those utilizing saturated bicarbonate—can rapidly hydrolyze any remaining starting material, complicating purification and artificially lowering your recovered mass balance.

Workflow Step1 1. Reagent Prep Dry solvents & amine Step2 2. Inert Atmosphere Schlenk line / N2 Step1->Step2 Step3 3. Base Addition Non-nucleophilic (DIPEA) Step2->Step3 Step4 4. Reaction & Temp Control 0°C to RT Step3->Step4 Validation In-Process Control LC-MS / TLC check Step4->Validation Step5 5. Anhydrous Workup Avoid aq. exposure Validation->Step4 Incomplete Validation->Step5 >95% Conversion

Caption: Self-validating anhydrous workflow for minimizing hydrolysis during SNAr aminations.

References

  • NIH. "C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines." PMC. [Link]

Sources

Technical Support Center: Catalyst Selection for Suzuki-Miyaura Coupling of 2-Methylphenyl Boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-methylphenyl boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling sterically hindered substrates. The ortho-methyl group on the boronic acid introduces significant steric challenges that can impede key steps in the catalytic cycle, leading to low yields and side product formation.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to overcome common hurdles and achieve successful coupling outcomes.

Troubleshooting Guide & FAQs

This section directly addresses specific issues you may encounter during your experiments with 2-methylphenyl boronic acid and related sterically hindered substrates.

Q1: My Suzuki-Miyaura reaction with 2-methylphenyl boronic acid is resulting in low or no yield. What are the primary causes?

A1: Low to no yield in the coupling of 2-methylphenyl boronic acid is a common challenge primarily rooted in the steric hindrance imposed by the ortho-methyl group. This steric bulk can negatively impact multiple stages of the catalytic cycle.

  • Inefficient Oxidative Addition: While less influenced by the boronic acid's structure, this initial step can be slow if you are also using a sterically hindered or electron-rich aryl halide.[1]

  • Difficult Transmetalation: This is often the rate-limiting step with sterically hindered boronic acids.[2] The bulky ortho-substituent hinders the approach of the boronic acid to the palladium center, slowing down the transfer of the 2-methylphenyl group.

  • Slow Reductive Elimination: The final step to form the desired C-C bond can also be impeded by steric congestion around the palladium center, especially when coupling to another ortho-substituted aryl halide.[1][3]

  • Catalyst Deactivation: Sterically hindered couplings are often run at higher temperatures, which can increase the rate of catalyst decomposition into inactive palladium black.[1][4]

  • Protodeboronation: This is a significant side reaction where the boronic acid reacts with water or other protic sources, replacing the boronic acid group with a hydrogen atom before it can participate in the cross-coupling.[1][5] This is exacerbated by prolonged reaction times and certain basic conditions.

  • Suboptimal Reaction Conditions: The choice of ligand, palladium precatalyst, base, and solvent is critical and often requires careful optimization for challenging substrates.[1][6]

Q2: How can I select the best catalyst system (ligand and palladium source) to improve my reaction yield with 2-methylphenyl boronic acid?

A2: The key is to use a catalyst system that is both highly active and can accommodate the steric bulk of the substrate. This typically involves bulky, electron-rich phosphine ligands.

Ligand Selection: Bulky, electron-rich monophosphine ligands, particularly dialkylbiaryl phosphines (Buchwald-type ligands), are the state-of-the-art for this type of transformation.[7][8] These ligands promote the formation of a monoligated, highly reactive L-Pd(0) species, which is crucial for efficient oxidative addition and reductive elimination.[7][9]

LigandKey Features & Recommendations
XPhos Excellent general-purpose ligand for sterically hindered couplings. Often a great starting point.[9][10][11]
SPhos Known for its high activity and stability, often providing excellent results at low catalyst loadings.[10][12][13]
JohnPhos (L4) Particularly effective for room-temperature reactions.[13]
o-(dicyclohexylphosphino)biphenyl More effective for highly hindered substrates and can be used at very low catalyst loadings.[14]
2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (1) Shows unprecedented activity for coupling extremely hindered substrates.[12]

Palladium Source Selection: The choice of palladium source can influence the rate of formation of the active Pd(0) catalyst.

  • Palladium(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)): These are common and often bench-stable but require in-situ reduction to the active Pd(0) species.[5] This reduction can sometimes lead to side reactions like boronic acid homocoupling.[4][5]

  • Palladium(0) Sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): Starting with a Pd(0) source can sometimes mitigate issues related to the in-situ reduction step.[4]

  • Preformed Precatalysts: Modern precatalysts, such as the Buchwald G3 and G4 palladacycles, are designed to rapidly generate the active monoligated Pd(0) species under mild conditions.[10][11][15] This is particularly advantageous for unstable boronic acids as it can outcompete the rate of decomposition.[10][11][15]

Logical Workflow for Catalyst Selection

Here is a decision-making workflow to guide your catalyst system selection for the coupling of 2-methylphenyl boronic acid.

CatalystSelectionWorkflow Start Start: Coupling 2-Methylphenyl Boronic Acid InitialScreen Initial Screening: - Ligand: XPhos or SPhos - Pd Source: Pd(OAc)₂ or Pd₂(dba)₃ - Base: K₃PO₄ - Solvent: Toluene or Dioxane Start->InitialScreen AssessYield Assess Yield InitialScreen->AssessYield LowYield Low Yield (<50%) AssessYield->LowYield <50% ModerateYield Moderate Yield (50-80%) AssessYield->ModerateYield 50-80% GoodYield Good Yield (>80%) AssessYield->GoodYield >80% Troubleshoot Troubleshoot & Optimize LowYield->Troubleshoot OptimizeConditions Optimize Conditions: - Screen different bases (e.g., Cs₂CO₃) - Vary solvent/water ratio - Adjust temperature ModerateYield->OptimizeConditions Success Successful Coupling GoodYield->Success ChangeLigand Change Ligand: - Try more specialized ligands (e.g., JohnPhos, RuPhos) Troubleshoot->ChangeLigand UsePrecatalyst Use Preformed Precatalyst: - e.g., XPhos-Pd-G3 - Faster activation, milder conditions Troubleshoot->UsePrecatalyst ChangeLigand->AssessYield UsePrecatalyst->AssessYield OptimizeConditions->AssessYield

Caption: Decision workflow for catalyst selection.

Q3: What are the optimal base and solvent choices for coupling 2-methylphenyl boronic acid?

A3: The base and solvent play interconnected and crucial roles in the Suzuki-Miyaura coupling.

Base Selection: The base is essential for activating the boronic acid to facilitate transmetalation.[16][17] For sterically hindered couplings, a moderately strong base is often required.

  • Potassium Phosphate (K₃PO₄): This is often the most effective and widely used base for challenging Suzuki couplings, including those with sterically hindered substrates.[12][14] It is generally a good starting point.

  • Potassium Fluoride (KF) and Cesium Carbonate (Cs₂CO₃): These can also be effective, particularly KF when dealing with base-sensitive functional groups.[14][16] Cs₂CO₃ is a stronger base that can sometimes improve yields in difficult cases.

  • Hydroxides (e.g., NaOH, KOH): While strong, these can sometimes promote side reactions, including protodeboronation, especially in the presence of water.[6][18]

Solvent Selection: The solvent influences the solubility of reagents and the stability of the catalytic species.[6]

  • Aprotic Ethereal Solvents (e.g., Dioxane, THF): These are very common and effective solvents for Suzuki couplings. They often perform well, especially when used with an aqueous base solution.

  • Aromatic Hydrocarbons (e.g., Toluene): Toluene is another excellent choice, particularly for reactions run at higher temperatures.

  • Role of Water: A small amount of water is often beneficial, even in "anhydrous" reactions with bases like K₃PO₄, as it helps to solubilize the base and facilitate the formation of the active boronate species.[19] However, excess water can promote protodeboronation.[1] A common solvent system is a mixture like Dioxane/H₂O or Toluene/H₂O.

Q4: I am observing significant amounts of homocoupling of my boronic acid and/or dehalogenation of my aryl halide. How can I minimize these side products?

A4: These are common side reactions that can often be suppressed with careful optimization.

  • Minimizing Homocoupling: This side reaction is often caused by the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules.[4][6]

    • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent.

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd₂(dba)₃ can sometimes reduce homocoupling that occurs during the in-situ reduction of a Pd(II) precatalyst.[4]

  • Minimizing Dehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom.

    • Inert Atmosphere: Strictly maintain an inert atmosphere throughout the reaction setup and duration.

    • Ligand Choice: Bulky electron-rich ligands like the Buchwald-type phosphines are designed to promote the desired reductive elimination over side reactions like β-hydride elimination which can lead to dehalogenation.[1]

Experimental Protocols

The following is a general, detailed protocol for a Suzuki-Miyaura coupling of 2-methylphenyl boronic acid with an aryl bromide, which can be adapted as a starting point for your specific system.

General Protocol for a Small-Scale Test Reaction
Experimental Workflow Diagram

ExperimentalWorkflow Prep Preparation: - Dry glassware - Weigh reagents Assembly Reaction Assembly (under Inert Gas): 1. Add solids: Aryl Halide, Boronic Acid, Base 2. Add Pd precatalyst & Ligand 3. Add degassed solvent Prep->Assembly Reaction Reaction Execution: - Heat to desired temp (e.g., 80-110 °C) - Stir vigorously for 12-24h Assembly->Reaction Monitoring Monitoring: - TLC or GC-MS to check for  starting material consumption Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Cool to RT - Dilute with organic solvent - Wash with H₂O and brine Monitoring->Workup Complete Purification Purification: - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography Workup->Purification Analysis Analysis: - NMR, MS to confirm product identity Purification->Analysis

Caption: Step-by-step experimental workflow.

Materials:

  • Aryl bromide (1.0 equiv)

  • 2-Methylphenyl boronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Toluene, degassed (to make a 0.2 M solution with respect to the aryl bromide)

  • Deionized water, degassed

Procedure:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 2-methylphenyl boronic acid (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(OAc)₂ (0.02 equiv) and XPhos (0.04 equiv).

  • Solvent Addition: Add the degassed toluene and degassed water (e.g., in a 10:1 ratio) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (a good starting point is 100 °C). Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or GC-MS until the starting aryl bromide is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • ABCR. (n.d.). New Palladium Precatalysts For Cross-Coupling Reactions. Retrieved from [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13572–13573. [Link]

  • Scrivanti, A., & Bovo, S. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry, 1(2), 177-185. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Pugin, B., et al. (2018). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chimia, 72(11), 808-812. [Link]

  • Wang, L., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(20), 5004-5018. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

  • Various Authors. (2025). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • Nxumalo, W., & de Kock, C. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26647-26658. [Link]

  • Kageyama, T., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Various Authors. (2025). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. ResearchGate. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • Various Authors. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(3), 237-241. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Vantourout, J. C., et al. (2020). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Retrieved from [Link]

  • Various Authors. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Girek, T., & Szlachcic, P. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2368–2378. [Link]

  • Various Authors. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Various Authors. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Various Authors. (n.d.). Suzuki reactions promoted by different ligands. ResearchGate. [Link]

  • Yin, J., & Rainka, M. P. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Organic Letters, 15(4), 848-851. [Link]

  • Various Authors. (n.d.). Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Various Authors. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Various Authors. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate. [Link]

Sources

Technical Support Center: Purification of 4-chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the isolation and purification of 4-chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine . This molecule is a highly specialized intermediate often utilized in the synthesis of targeted kinase inhibitors and other pharmaceutical active ingredients.

The chlorination of pyrimidinones using phosphorus oxychloride (POCl₃) is notoriously prone to side reactions, hydrolysis, and challenging workups . This guide synthesizes field-proven methodologies, explaining the structural causality behind each experimental choice to ensure your protocols are robust, reproducible, and self-validating.

Purification Logic & Workflow

The successful isolation of this pyrimidine derivative relies on a strict sequence of operations designed to prevent the hydrolysis of the labile C-Cl bond while efficiently removing organophosphate byproducts and structurally similar regioisomers.

PurificationWorkflow A Crude POCl3 Reaction Mixture (Target + Impurities) B Reverse Quench (Ice-cold Na2CO3, pH 8-9) A->B Controlled addition C Liquid-Liquid Extraction (EtOAc / Aqueous) B->C D Organic Phase (Target + Regioisomer) C->D E Aqueous Phase (Phosphates + Salts) C->E Discard F Flash Chromatography (Silica, Hexane/EtOAc) D->F G Recrystallization (Heptane/Isopropanol) F->G Isolate main fraction H Pure 4-chloro-2-cyclopropyl -6-(o-tolyl)pyrimidine G->H >99% Purity

Workflow for the isolation and purification of 4-chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine.

Quantitative Impurity Profile

Understanding your crude mixture is the first step to rational purification. The table below summarizes the most common side products encountered after the POCl₃ chlorination step, their mechanistic origins, and targeted removal strategies.

Impurity / Side ProductOrigin / MechanismTypical AbundanceRemoval Strategy
2-cyclopropyl-6-(o-tolyl)pyrimidin-4-ol Incomplete chlorination or localized acidic hydrolysis during the aqueous quench.5% – 15%Reverse alkaline quench (pH 8-9); Silica gel chromatography.
Regioisomer (e.g., 4-chloro-6-cyclopropyl-2-(o-tolyl)pyrimidine)Ambiguous condensation of the starting cyclopropanecarboximidamide and

-ketoester.
2% – 8%Flash chromatography (optimized low-polarity gradient).
Polyphosphates / Phosphoric Acid Hydrolyzed byproducts of the POCl₃ reagent.>50% (Crude mass)Strict pH-controlled aqueous alkaline wash; Liquid-liquid extraction.
Des-chloro dimer / Over-arylated species High-temperature degradation during excessive POCl₃ distillation.< 2%Final recrystallization from non-polar solvents (e.g., Heptane).

Troubleshooting Guides & FAQs

Q1: Why does my product revert to the pyrimidin-4-ol starting material during the POCl₃ quench?

Causality: The chlorination of pyrimidines forms a highly electrophilic intermediate. If the quench is performed by adding water directly to the reaction mixture (forward quench), the exothermic hydrolysis of excess POCl₃ generates concentrated HCl and extreme localized heat. This acidic, high-temperature environment rapidly hydrolyzes the newly formed C-Cl bond back to the thermodynamically stable pyrimidin-4-ol . Solution: Always perform a reverse quench. Slowly drip the crude reaction mixture into a large volume of ice-cold saturated aqueous sodium carbonate (Na₂CO₃). Self-Validating Check: The internal temperature must never exceed 5°C during the addition. Verify the pH is strictly between 8.0 and 9.0 using a calibrated pH probe before proceeding to extraction. If the pH drops below 7, the risk of hydrolysis increases exponentially.

Q2: How do I resolve the regioisomer during chromatography?

Causality: The target molecule and its regioisomer have nearly identical molecular weights and dipole moments, leading to co-elution on standard silica gel when using polar solvent systems (like Dichloromethane/Methanol). Solution: Exploit the subtle steric differences introduced by the o-tolyl group. The ortho-methyl group restricts the rotation of the phenyl ring, slightly altering the molecule's interaction with the stationary phase. Use a highly non-polar, high-resolution solvent system such as Hexane/Ethyl Acetate (starting at 98:2 and slowly ramping to 90:10) or Toluene/Ethyl Acetate.

Q3: What is the best way to remove residual phosphorus byproducts without causing emulsions?

Causality: Polyphosphates act as powerful surfactants in biphasic systems, trapping the pyrimidine product in stable emulsions during liquid-liquid extraction. Solution: Ensure the quench is fully complete (no gas evolution) and the pH is alkaline, which forces the phosphates into their highly water-soluble anionic forms. If an emulsion still forms, filter the entire biphasic mixture through a pad of Celite to remove insoluble phosphate polymers before separating the layers.

Detailed Step-by-Step Methodologies

Protocol A: Optimized POCl₃ Quench and Liquid-Liquid Extraction

This protocol assumes you have just completed the chlorination reaction in neat POCl₃ or POCl₃/Toluene.

  • Concentration: Distill off the bulk of the excess POCl₃ under reduced pressure (approx. 50 mbar) at a maximum bath temperature of 50°C to prevent thermal degradation. Leave a concentrated syrup.

  • Dilution: Dilute the cooled syrup with 3 volumes of Ethyl Acetate (EtOAc) or Toluene to reduce viscosity.

  • Reverse Quench: Prepare a 5-neck reactor with 10 volumes of saturated aqueous Na₂CO₃ and crushed ice. Vigorously stir (>400 rpm). Slowly add the diluted reaction mixture dropwise via an addition funnel.

  • Validation: Monitor the internal temperature continuously. Adjust the addition rate to maintain

    
    . Once addition is complete, stir for 30 minutes and verify the aqueous layer pH is 8.0–9.0. Add additional solid Na₂CO₃ if necessary.
    
  • Extraction: Transfer to a separatory funnel. Extract with EtOAc (3 x 5 volumes).

  • Washing & Drying: Wash the combined organic layers with brine (1 x 3 volumes), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol B: Flash Chromatography & Final Recrystallization

This protocol ensures the removal of the regioisomer and trace impurities.

  • Column Preparation: Pack a silica gel column (230-400 mesh) using Hexane. A high silica-to-crude ratio of 50:1 is recommended due to the close

    
     values of the regioisomers.
    
  • Loading: Dissolve the crude product in a minimum amount of Toluene (do not use Dichloromethane, as it broadens the initial band) and load it onto the column.

  • Elution: Run an isocratic elution at 98:2 Hexane:EtOAc for 3 column volumes, then employ a shallow gradient up to 90:10 Hexane:EtOAc.

  • Fraction Collection: Monitor via TLC (UV 254 nm). The target 4-chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine typically elutes slightly after the regioisomer due to the steric shielding of the o-tolyl group affecting silica interaction .

  • Recrystallization (Self-Validating Purity): Combine and concentrate the pure fractions. Dissolve the resulting solid in a minimum volume of boiling Isopropanol (IPA). Slowly add Heptane dropwise until the solution becomes slightly cloudy. Allow to cool to room temperature, then to 4°C overnight. Filter the resulting pristine white crystals and dry under high vacuum.

References

  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. Available at: [Link]

Technical Support Center: Advanced Strategies for Solving Regioselectivity Issues in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the complex challenge of regioselectivity in pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of constructing substituted pyrimidine scaffolds. Here, we move beyond basic protocols to dissect the underlying mechanistic principles that govern regiochemical outcomes, offering field-proven insights and actionable troubleshooting strategies.

Our approach is rooted in a deep understanding of reaction kinetics, thermodynamics, and the subtle interplay of electronic and steric effects. By explaining the "why" behind experimental choices, this resource aims to empower you to not only solve immediate synthetic challenges but also to rationally design more selective and efficient pyrimidine syntheses in the future.

Section 1: Foundational Concepts - Understanding the Roots of Regioselectivity

Regioselectivity in pyrimidine synthesis refers to the preferential formation of one constitutional isomer over another when multiple reaction sites are available on the precursors. The pyrimidine ring, a π-deficient heterocycle, and its precursors possess multiple nucleophilic and electrophilic centers. The final substitution pattern is a result of a delicate balance of factors that can be expertly manipulated.

Key Controlling Factors:

  • Electronic Effects: The inherent electron distribution within the reacting molecules. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the precursors can activate or deactivate specific positions, directing the course of the reaction.[1][2]

  • Steric Hindrance: The physical bulk of substituents on the reactants can block access to certain reaction sites, favoring bond formation at less sterically encumbered positions.[2]

  • Reaction Conditions: Parameters such as temperature, solvent, catalyst, and even the order of reagent addition can profoundly influence the reaction pathway, often by favoring either the kinetically or thermodynamically controlled product.[3][4]

  • Catalyst Choice: Lewis and Brønsted acids, as well as transition metal catalysts, can selectively activate specific functional groups, thereby dictating the regiochemical outcome.[5][6][7]

Section 2: Troubleshooting Guides & FAQs for Common Synthetic Routes

This section provides a question-and-answer-based troubleshooting guide for some of the most widely used pyrimidine synthesis reactions.

The Biginelli Reaction: Competing Pathways and Side Products

The Biginelli reaction is a cornerstone of pyrimidine synthesis, involving a one-pot, three-component condensation of an aldehyde, a β-ketoester, and a urea or thiourea.[3][8] While powerful, it is not without its challenges, particularly the formation of undesired regioisomers and byproducts.

Frequently Asked Questions (FAQs):

Q1: My Biginelli reaction is producing a significant amount of a highly fluorescent yellow byproduct instead of the desired dihydropyrimidinone (DHPM). What is this compound and how can I prevent its formation?

A1: The most common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[3][9] This occurs when two equivalents of the β-ketoester react with the aldehyde, with ammonia (often formed from the decomposition of urea at elevated temperatures) acting as the nitrogen source, creating a parallel reaction pathway that competes with the desired Biginelli condensation.[3][10]

Troubleshooting Steps & Causality:

Parameter Problem Causality Recommended Solution
Reaction Temperature Higher temperatures promote the decomposition of urea into ammonia and isocyanic acid, favoring the Hantzsch pathway which relies on ammonia.[3]Run the reaction at a lower temperature. Monitor progress by TLC to find the optimal balance between reaction rate and selectivity.
Catalyst Choice The nature of the acid catalyst (Lewis or Brønsted) can influence the relative rates of the competing pathways. Some Lewis acids may preferentially activate the aldehyde for the Hantzsch reaction.[9]Screen different catalysts. Brønsted acids like HCl are traditional, but others like gluconic acid aqueous solution have shown high selectivity.[11] Chiral phosphoric acids can also be employed for enantioselective variants.[12]
Order of Addition Premature decomposition of urea can be minimized by altering the sequence of reagent addition.Consider adding the urea portionwise or as the final component to the pre-mixed aldehyde and β-ketoester.[3]

Logical Workflow for Biginelli vs. Hantzsch Selectivity:

Biginelli_vs_Hantzsch cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Pathways & Products Aldehyde Aldehyde Iminium Acyl Iminium Ion Aldehyde->Iminium + Urea Hantzsch Hantzsch Pathway (Side-Reaction) Aldehyde->Hantzsch + 2x Ketoester + Ammonia Ketoester β-Ketoester Enamine Enamine Ketoester->Enamine + Ammonia Urea Urea Ammonia Ammonia (from Urea decomp.) Urea->Ammonia High Temp. Biginelli Biginelli Pathway (Desired) Iminium->Biginelli + Ketoester Enamine->Hantzsch DHPM Dihydropyrimidinone Biginelli->DHPM DHP Dihydropyridine Hantzsch->DHP

Caption: Biginelli vs. Hantzsch reaction pathways.

Q2: My reaction yields two different regioisomers of the DHPM. How can I control which isomer is formed?

A2: This issue often arises when using unsymmetrical β-dicarbonyl compounds, like phenylacetone. The regioselectivity is determined by which carbonyl group preferentially condenses with the urea component. This can be influenced by kinetic versus thermodynamic control.[4]

Troubleshooting Steps & Causality:

Control Type Conditions & Rationale Expected Outcome
Kinetic Control Use a strong, non-nucleophilic base (e.g., LDA) at low temperatures (e.g., 0°C).[4] This favors the formation of the less sterically hindered enolate, leading to the kinetically preferred product.Favors one specific regioisomer (e.g., with phenylacetone, attack at the methyl ketone).
Thermodynamic Control Use a weaker base (e.g., NaH) in a protic solvent (e.g., EtOH) at reflux.[4] These conditions allow for equilibration of intermediates, leading to the more stable, thermodynamically favored product.Favors the more stable regioisomer (e.g., with phenylacetone, attack at the methylene ketone adjacent to the phenyl ring).
Nucleophilic Aromatic Substitution (SNAr) on Dichloropyrimidines

The functionalization of dihalopyrimidines via SNAr is a powerful tool for diversification. However, the inherent electronic properties of the pyrimidine ring can lead to mixtures of products. For 2,4-dichloropyrimidines, substitution is typically favored at the C4 position, but this is not always the case.[2]

Frequently Asked Questions (FAQs):

Q1: My SNAr reaction on a 2,4-dichloropyrimidine is giving me a mixture of C2 and C4 substituted products, or exclusively the C2 product. How can I improve C4 selectivity?

A1: The regioselectivity of SNAr on 2,4-dichloropyrimidines is highly sensitive to the electronic nature of other substituents on the ring.[2] An electron-donating group (EDG) at the C6 position can activate the C2 position for nucleophilic attack, leading to a loss of C4 selectivity.[2]

Troubleshooting Steps & Causality:

  • Analyze Substituent Effects: An EDG at C6 (e.g., -OMe, -NHMe) increases the electron density at C2 and C4, but quantum mechanical calculations show it can make the LUMO lobes at C2 and C4 similar in size, allowing for competitive attack.[2] In contrast, an electron-withdrawing group at C5 can enhance C4 selectivity.

  • Catalyst and Conditions: For cross-coupling reactions like Suzuki, catalyst choice and reaction conditions are paramount. Microwave-assisted procedures with low catalyst loading (e.g., 0.5 mol% Pd(PPh₃)₄) have been optimized for highly regioselective C4 arylation of 2,4-dichloropyrimidines.[13]

  • Temperature Control: In microwave-assisted Suzuki couplings, temperatures around 100°C are often optimal for C4 selectivity. Higher temperatures can lead to the formation of the 2,4-disubstituted side product.[13]

Experimental Protocol: Regioselective C4 Suzuki Coupling

This protocol provides a starting point for the regioselective arylation of 2,4-dichloropyrimidines.

  • Reagent Preparation: In a microwave reaction vial, combine the 2,4-dichloropyrimidine (1.0 equiv.), the desired aryl boronic acid (1.1 equiv.), Pd(PPh₃)₄ (0.5-1.0 mol%), and a base such as K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of dioxane and water.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100-120°C for 15-20 minutes.[13]

  • Workup and Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Logical Flow for Controlling SNAr/Cross-Coupling Selectivity:

SNAr_Selectivity Start 2,4-Dichloropyrimidine Substrate Analysis Analyze Ring Substituents Start->Analysis C6_EDG C6 has EDG? Analysis->C6_EDG Yes C5_EWG C5 has EWG? Analysis->C5_EWG No C6_EDG->C5_EWG No Mixed_Attack C2/C4 Mixed or C2 Favored C6_EDG->Mixed_Attack Yes C4_Attack Favored C4 Attack C5_EWG->C4_Attack Yes C5_EWG->C4_Attack No (Default) Product Desired C4-Substituted Product C4_Attack->Product Optimize Optimize Conditions: - Lower Temperature - Screen Catalysts (e.g., Pd(PPh3)4) - Microwave Protocol Mixed_Attack->Optimize Optimize->Product

Caption: Decision workflow for SNAr regioselectivity.

Multicomponent Reactions (MCRs) for Fused Pyrimidines

MCRs are highly efficient for building molecular complexity, but can often yield regioisomeric mixtures. The synthesis of 3-aminoimidazo[1,2-a]pyrimidines, for example, frequently produces the 2-amino regioisomer as a byproduct.[14][15]

Frequently Asked Questions (FAQs):

Q1: My Groebke–Blackburn three-component reaction to form an imidazo[1,2-a]pyrimidine is giving a mixture of 3-amino and 2-amino isomers. How can I favor the 3-amino product?

A1: The formation of the 2-amino isomer arises from the initial imine formation occurring through a ring nitrogen atom instead of the exocyclic amino group of the 2-aminopyrimidine starting material.[15][16] Advanced reaction technologies can offer superior control over this selectivity.

Troubleshooting with Advanced Techniques:

  • Microwave Irradiation: Compared to conventional heating, microwave irradiation can sometimes improve regioselectivity and dramatically reduce reaction times.[15][17] The focused heating can favor one reaction pathway over another.

  • Continuous Flow Synthesis: A continuous flow setup has been shown to offer significantly improved regioselectivity towards the 3-amino isomer.[14][15][18] The rapid heating and mixing, precise temperature control, and short residence times inherent to flow chemistry can suppress the formation of the undesired side-product. This method is also highly amenable to scale-up.[14][15]

Comparative Data: Batch vs. Flow for Imidazo[1,2-a]pyrimidine Synthesis

Method Reaction Time Regioselectivity (3-amino : 2-amino) Scalability
Conventional Batch Hours to DaysVariable, often poorLimited
Microwave-Assisted MinutesImprovedModerate
Continuous Flow Seconds to MinutesSignificantly Improved[14][15][18]High

Section 3: Conclusion and Future Outlook

Controlling regioselectivity in pyrimidine synthesis is a multifaceted challenge that requires a blend of theoretical understanding and empirical optimization. By carefully considering the electronic and steric nature of the substrates and by strategically manipulating reaction conditions and catalysts, researchers can effectively steer reactions toward the desired constitutional isomer. The adoption of modern techniques such as microwave-assisted synthesis and continuous flow chemistry offers powerful new tools for overcoming long-standing selectivity issues, enabling the rapid and efficient construction of precisely substituted pyrimidine libraries for drug discovery and materials science.

References

  • MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available from: [Link]

  • Butler, A. J. E., et al. (2014, October 13). Regioselective Synthesis of 3-Aminoimidazo[1,2-a]-pyrimidines under Continuous Flow Conditions. The Journal of Organic Chemistry. Available from: [Link]

  • Wiley Online Library. (n.d.). Regioselective synthesis of amino‐acid imidazole, purine and pyrimidine derivatives. Available from: [Link]

  • SAGE Journals. (n.d.). Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. Available from: [Link]

  • Butler, A. J. E., et al. (2014, October 13). Regioselective Synthesis of 3-Aminoimidazo[1,2-a]-pyrimidines under Continuous Flow Conditions. ACS Publications. Available from: [Link]

  • Vanden Eynde, J. J., et al. (2000, July 31). Microwave-mediated Regioselective Synthesis of Novel Pyrimido[1,2-a]pyrimidines under Solvent-free Conditions. Sciforum. Available from: [Link]

  • MDPI. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link]

  • ACS Publications. (2011, November 28). Regioselective Synthesis of 2,8-Disubstituted 4-Aminopyrido[3,2-d]pyrimidine-6-carboxylic Acid Methyl Ester Compounds. Available from: [Link]

  • Vapourtec. (n.d.). Regioselective Synthesis of 3-Aminoimidazo[1,2-α]pyrimidines Under Continuous Flow Conditions. Available from: [Link]

  • PubMed. (2012, January 6). Regioselective synthesis of 2,8-disubstituted 4-aminopyrido[3,2-d]pyrimidine-6-carboxylic acid methyl ester compounds. Available from: [Link]

  • Semantic Scholar. (n.d.). Regioselective synthesis of 3-aminoimidazo[1,2-a]-pyrimidines under continuous flow conditions. Available from: [Link]

  • PubMed. (2014, November 7). Regioselective synthesis of 3-aminoimidazo[1,2-a]-pyrimidines under continuous flow conditions. Available from: [Link]

  • Tohoku University Repository. (n.d.). Substituent effect on the site-selective reaction of pyrimidines. Available from: [Link]

  • Ludwig-Maximilians-Universität München. (n.d.). Regio- and Chemoselective Metalations of N-Heterocycles. Applications to the Synthesis of Biologically Active Compounds. Available from: [Link]

  • RSC Publishing. (2024, July 15). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. Available from: [Link]

  • Garg, N. K., et al. (2013, July 1). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. PMC. Available from: [Link]

  • Taylor & Francis Online. (2017, November 26). Highly regioselective, base-catalyzed, biginelli-type reaction of aldehyde, phenylacetone and urea/thiourea kinetic vs. thermodynamic control. Available from: [Link]

  • SpringerLink. (2024, February 13). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Available from: [Link]

  • ResearchGate. (2025, October 13). Microwave Assisted Diversified Synthesis of Pyrimidines: An Overview. Available from: [Link]

  • ResearchGate. (n.d.). Pyridine/pyrimidine groups in C−H activation. Available from: [Link]

  • RSC Publishing. (2023, December 19). Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[3][5][19]triazolo[1,5- a ]pyrimidines. Available from: [Link]

  • ResearchGate. (n.d.). The most commonly used pathway for the transition metal-catalyzed synthesis of pyrimidines. Available from: [Link]

  • PubMed. (2024, January 31). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Available from: [Link]

  • Sarlah, D., et al. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. PMC. Available from: [Link]

  • Elsevier. (2016, November 1). Transition Metal Catalyzed Pyrimidine, Pyrazine, Pyridazine and Triazine Synthesis - 1st Edition. Available from: [Link]

  • PubMed. (2012, May 18). Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. Available from: [Link]

  • Baran Lab, Scripps Research. (2004, June 9). Pyridine Synthesis: Cliff Notes. Available from: [Link]

  • Indiana State University. (1997, December 4). Purine and Pyrimidine Metabolism. Available from: [Link]

  • Kappe, C. O. (n.d.). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. ACS Publications. Available from: [Link]

  • Macmillan Group, Princeton University. (2004, August 25). Structure, Mechanism and Reactivity of Hantzsch Esters. Available from: [Link]

  • PMC. (n.d.). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. Available from: [Link]

  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Available from: [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Available from: [Link]

  • ResearchGate. (n.d.). Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. Available from: [Link]

  • DeGruyter. (2023, April 5). Chapter 6: Purines and Pyrimidines: Essential Nitrogen Heterocycles. Available from: [Link]

  • ResearchGate. (2025, August 9). Synthesis of pyrimidines by direct condensation of amides and nitriles. Available from: [Link]

  • ACS Publications. (2006, October 31). Highly Enantioselective Organocatalytic Biginelli Reaction. Journal of the American Chemical Society. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available from: [Link]

  • Wikipedia. (n.d.). Pyrimidine metabolism. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Temperatures for Sterically Crowded Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. Pyrimidine scaffolds are ubiquitous in drug development, but functionalizing sterically hindered pyrimidines presents a fundamental thermodynamic and kinetic conflict. Researchers must supply enough thermal energy to overcome the steric barrier of bulky substituents while simultaneously preventing catalyst deactivation, nucleophile degradation, or pyrimidine ring fragmentation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you master temperature optimization in these complex systems.

Diagnostic Workflow: Temperature Optimization Logic

The following decision tree illustrates the logical progression for troubleshooting stalled reactions involving sterically crowded pyrimidines.

G Start Sterically Crowded Pyrimidine Reaction Setup CheckConv Low Conversion at Room Temperature? Start->CheckConv Heat50 Increase Temp to 50-60°C (Provide Activation Energy) CheckConv->Heat50 Yes (Kinetic Barrier) Success Product Isolation & Purification CheckConv->Success No (Reaction Complete) CheckCat Catalyst Deactivation or Black Precipitate? Heat50->CheckCat Ligand Switch to Robust Ligand (e.g., XPhos, tBuXPhos) CheckCat->Ligand Yes (Pd Poisoning) CheckCat->Success No Microwave Microwave Irradiation (150°C, 30 min) Ligand->Microwave If thermal heating fails Microwave->Success

Troubleshooting workflow for temperature optimization in sterically hindered pyrimidine synthesis.

Troubleshooting FAQs: Thermodynamic vs. Kinetic Control

Q1: I am attempting a Nucleophilic Aromatic Substitution (SNAr) on a sterically hindered dichloropyrimidine, but conversion stalls completely at room temperature. How should I adjust the thermal profile? Causality & Expert Insight: The pyrimidine ring is inherently electron-deficient due to its two electronegative nitrogen atoms, which makes the C-2, C-4, and C-6 positions susceptible to nucleophilic attack [1]. However, bulky nucleophiles or adjacent steric bulk on the ring drastically increase the activation energy required to form the charged Meisenheimer complex intermediate. Solution: Gentle heating to 50–60 °C is usually required to provide sufficient kinetic energy for the substitution to proceed [1]. Ensure you are using a polar aprotic solvent (e.g., DMF or DMSO) to stabilize the transition state without protonating your nucleophile.

Q2: During a Buchwald-Hartwig amination of a crowded pyrimidine, increasing the temperature to 110 °C led to the sudden appearance of a black precipitate and no product formation. What happened? Causality & Expert Insight: The black precipitate is "palladium black," a clear indicator of catalyst decomposition. Pyrimidine nitrogens are strong σ-donors. At elevated temperatures (typically >80 °C), sterically hindered pyrimidine substrates can outcompete the phosphine ligand for coordination to the palladium center, creating inactive, insoluble species [1]. Solution: You must switch to a highly sterically demanding, electron-rich biarylphosphine ligand (such as XPhos or tBuXPhos) [2]. These ligands are robust enough to resist displacement by the pyrimidine nitrogens, allowing you to safely maintain the 80–110 °C temperatures required to drive the challenging reductive elimination step [2].

Q3: Standard thermal heating (80 °C) for my amination reaction is taking 3 days, leading to significant hydrolysis and degradation of the pyrimidine core. How can I accelerate this? Causality & Expert Insight: Prolonged exposure to heat in the presence of bases often leads to side reactions, such as the hydrolysis of halopyrimidines. When dealing with weakly nucleophilic amines or sterically hindered carboxylic acids, traditional HATU-mediated amidation or SNAr can be highly inefficient [3]. Solution: Transition to microwave-assisted synthesis. Irradiating the reaction at 150 °C for 30 to 60 minutes rapidly overcomes the steric kinetic barrier, driving the reaction to completion before slower, thermodynamically driven degradation pathways can take over [3].

Quantitative Data: Temperature vs. Yield Optimization

The following table summarizes the empirical relationship between reaction temperature, time, and yield across various hindered pyrimidine functionalizations.

Substrate TypeReaction ClassCatalyst / Base / SolventOptimal Temp (°C)TimeYield Impact & Mechanistic Observation
2-Chloro-5-methylpyrimidine SNAr (Thio-nucleophile)NaSMe / DMF50–60 °C 3–5 h>85% yield. RT yields <20% conversion due to kinetic stalling [1].
Dichloropyrimidine + Bulky Amine Buchwald-Hartwig AminationPd-XPhos / NaOtBu / Toluene80–110 °C 12 hHigh yield. Exceeding 110 °C without robust ligands causes rapid Pd-black precipitation [2].
4-Chloro-furopyrimidine Microwave SNArDIPEA / Isopropanol150 °C 30 minReplaces 3-day thermal reactions; minimizes pyrimidine core degradation [3].
3,5-Disubstituted Pyrimidine Phosphonium AminationNaN3 / DMSO120 °C 2–4 hOptimal for driving C–N bond formation via the Staudinger reaction pathway [4].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They include built-in checkpoints that allow you to verify the mechanistic integrity of the reaction in real-time.

Protocol A: Microwave-Assisted SNAr of Hindered Pyrimidines

Designed to overcome extreme steric hindrance while preventing prolonged thermal degradation [3].

  • Reaction Setup: In a microwave-safe vial equipped with a magnetic stir bar, dissolve the sterically hindered chloro-substituted pyrimidine (1.0 eq) and the amine nucleophile (1.0 eq) in anhydrous isopropanol (1.5 mL/mmol).

  • Base Addition & Validation: Add N,N-Diisopropylethylamine (DIPEA) (1.0 eq) at room temperature.

    • Self-Validation Checkpoint: Spot the mixture on wet pH paper. The pH must be >9. If the pH is lower, the amine is protonated and deactivated; add additional DIPEA until basicity is confirmed.

  • Execution: Seal the vial with a crimp cap. Subject the mixture to microwave irradiation at 150 °C for exactly 30 minutes.

  • Monitoring & Validation: Cool the vial to room temperature. Analyze an aliquot via LC-MS.

    • Self-Validation Checkpoint: You should observe the complete disappearance of the starting material mass. If a mass corresponding to the Meisenheimer complex (Starting Material + Amine) is observed without the loss of HCl, the elimination step has stalled. Re-subject to microwave heating for an additional 15 minutes.

  • Workup: Evaporate the isopropanol under reduced pressure and purify the crude residue via flash column chromatography.

Protocol B: Temperature-Controlled SNAr with Thio-Nucleophiles

Designed to provide exact activation energy without triggering solvent degradation [1].

  • Setup: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the hindered pyrimidine (1.0 eq) in anhydrous DMF (5–10 mL/mmol).

  • Nucleophile Addition & Validation: Slowly add sodium thiomethoxide (1.1 eq) portion-wise at room temperature.

    • Self-Validation Checkpoint: A mild exotherm should be physically palpable on the outside of the flask. This confirms the nucleophile is active. If no exotherm occurs, the sodium thiomethoxide may have oxidized to an inactive disulfide; halt the reaction and verify reagent integrity.

  • Controlled Heating: Transfer the flask to an oil bath and heat strictly to 50–60 °C.

    • Critical Warning: Do not exceed 60 °C. Higher temperatures in DMF with strong nucleophiles can lead to the formation of dimethylamine byproducts, which will competitively attack the pyrimidine.

  • Execution: Stir for 3–5 hours, monitoring by TLC (UV detection at 254 nm).

  • Quench & Extraction: Once the starting material is consumed, cool the mixture to room temperature. Quench carefully with deionized water to destroy unreacted nucleophile, and extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over anhydrous Na2SO4.

References

  • Discovery and Optimization of First-in-Class Furopyrimidine-based Inhibitors of Henipaviruses Source: VeriXiv URL:[Link]

  • A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts Source: National Institutes of Health (PMC) URL:[Link]

Sources

Technical Support Center: 4-Chloro-6-Arylpyrimidine Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket ID: PYR-CL4-ARYL-001 Subject: Troubleshooting low conversion in SNAr and Cross-Coupling workflows.

Introduction: The "Deceptive" Scaffold

Welcome to the technical support center. You are likely here because your 4-chloro-6-arylpyrimidine substrate is refusing to react, despite the literature suggesting that chloropyrimidines are highly electrophilic.

The Core Problem: While the pyrimidine ring is naturally electron-deficient (making C4 electrophilic), the C6-aryl substituent acts as a modulator. Through resonance, an electron-rich aryl group (e.g., p-methoxyphenyl) pushes electron density into the pyrimidine ring, significantly raising the LUMO energy and deactivating the C4-Cl bond toward nucleophilic attack or oxidative addition. Conversely, the pyrimidine nitrogens remain basic, often binding to metal catalysts and "poisoning" them before the reaction starts.

This guide provides the causality-driven troubleshooting steps required to overcome these electronic and steric barriers.

Diagnostic Triage: Identify Your Failure Mode

Compare your experimental observations with the symptoms below to jump to the relevant solution module.

SymptomProbable CauseImmediate Action
SNAr: Starting material (SM) intact, no reaction with amine.Electronic Deactivation: C6-aryl group is donating electrons, killing electrophilicity.Switch to Acid-Catalyzed SNAr (Protocol A).
Pd-Coupling: SM intact, catalyst precipitates (black solid).Catalyst Poisoning: Pyrimidine nitrogens are coordinating to Pd(II).Use Pre-catalysts or Bulky Ligands (Protocol B).
General: Formation of white solid precipitate (insoluble in organic solvent).Hydrolysis: Conversion to 4-hydroxy-6-arylpyrimidine (pyrimidinone).Check solvent water content; switch base to K3PO4.[1]
SNAr: Reaction stalls at 50% conversion.Product Inhibition: The product is protonating the amine nucleophile (HCl salt formation).Add non-nucleophilic scavenger base (DIPEA) or use excess amine.
Module 1: SNAr Failures (The "Electronic Wall")

Issue: Standard basic conditions (TEA/DIPEA in THF/DMF) fail to displace the chloride with amines.

Technical Insight: In a standard SNAr, the nucleophile attacks the


-deficient ring. However, if your C6-aryl group is electron-rich, it deactivates the ring.
  • The Fix: Instead of making the nucleophile stronger (which causes side reactions), you must make the electrophile stronger . By adding acid, you protonate the N3 pyrimidine nitrogen. This lowers the LUMO energy of the ring, dramatically increasing the electrophilicity at C4.

Visual Troubleshooting Tree (SNAr):

SnAr_Troubleshooting Start START: S_NAr Reaction Stalled Check_C6 Analyze C6-Aryl Substituent Start->Check_C6 Is_Rich Is it Electron Rich? (e.g., -OMe, -NH2, -Alkyl) Check_C6->Is_Rich Yes Is_Poor Is it Electron Poor? (e.g., -NO2, -CF3) Check_C6->Is_Poor No Acid_Cat SOLUTION: Acid Catalysis (Protonate Ring N) Is_Rich->Acid_Cat Base_Boost SOLUTION: Stronger Base/Heat (Use DIPEA/NMP @ 120°C) Is_Poor->Base_Boost Solvent_Check Check Solvent System Acid_Cat->Solvent_Check Protic Use Protic Solvent (iPrOH or Water) Solvent_Check->Protic Stabilizes Transition State

Caption: Decision logic for overcoming electronic deactivation in SNAr reactions.

Protocol A: Acid-Catalyzed SNAr (The "Proton Switch")

Best for: Deactivated pyrimidines reacting with anilines or weak amines.

  • Stoichiometry: 1.0 eq Substrate + 1.1 eq Amine.[2]

  • Solvent: 2-Propanol (iPrOH) or 1:1 Water/iPrOH. Note: Protic solvents stabilize the charged Meisenheimer intermediate.

  • Catalyst: Add 3–5 drops of conc. HCl (or 1.0 eq of HCl in dioxane).

  • Conditions: Heat to 80°C–100°C for 2–4 hours.

  • Workup: The product often precipitates as the HCl salt. Cool, filter, and wash with cold ether. Neutralize with NaHCO3 only if the free base is required.

Module 2: Palladium Cross-Coupling (The "Coordination Trap")

Issue: Suzuki or Buchwald couplings fail; Pd black precipitates immediately.

Technical Insight: Pyrimidine nitrogens are excellent ligands for Pd(II). If your phosphine ligand is not bulky enough, the pyrimidine N will displace it, forming a stable (and inactive) (Pyrimidine)2-Pd-Cl2 complex. This stops the reduction to the active Pd(0) species required for oxidative addition.

Visual Mechanism of Failure:

Pd_Poisoning Pd_Pre Active Catalyst L-Pd(0) Substrate 4-Cl-6-Arylpyrimidine Pd_Pre->Substrate Approaches Coordination N-Coordination (Poisoning) Forms Stable Pd(II) Complex Substrate->Coordination Small Ligand (PPh3) N-binding dominates OxAdd Oxidative Addition (C-Cl) Productive Cycle Substrate->OxAdd Bulky Ligand (XPhos) Sterics block N-binding

Caption: The competition between productive oxidative addition and catalyst poisoning by pyrimidine nitrogen.

Protocol B: "Shielded" Suzuki Coupling

Best for: 4-chloro-6-arylpyrimidines in C-C bond formation.

  • Ligand Selection: You must use bulky, electron-rich ligands that create a "steric shell" around the Pd, preventing the pyrimidine nitrogen from binding.

    • Recommended:XPhos , BrettPhos , or Amphos .

    • Avoid: PPh3, dppf (unless substrate is highly activated).

  • Pre-catalysts: Do not use Pd(OAc)2 or Pd2(dba)3 directly, as they require in-situ reduction which can be intercepted by the pyrimidine.

    • Use:XPhos Pd G3 or Pd(dppf)Cl2·DCM (if using dppf).

  • Base: Use K3PO4 (3.0 eq). Avoid strong alkoxide bases (NaOtBu) which promote dehalogenation or hydrolysis.

  • Solvent: 1,4-Dioxane/Water (4:1). The water is strictly necessary to dissolve the inorganic base and facilitate transmetallation.

Module 3: Stability & Side Reactions

FAQ: Why is my product turning into a white solid that isn't my target?

This is likely hydrolysis . The 4-position is susceptible to attack by water, converting the chloride to a hydroxyl group (tautomerizing to the pyrimidinone).

  • Risk Factors:

    • High temperatures (>100°C) in aqueous solvents.

    • Strong hydroxide bases (NaOH, KOH).

    • Electron-poor aryl groups at C6 (e.g., p-NO2-Ph) make the C4 position too reactive, inviting water to attack.

  • Prevention:

    • Switch to anhydrous conditions (Anhydrous Toluene/Dioxane).

    • Use Cs2CO3 or K3PO4 instead of hydroxides.

    • If water is required for the coupling mechanism (Suzuki), limit the volume to 10% and ensure rigorous degassing.

References
  • Acid-Catalyzed SNAr: J. Org. Chem.2008 , 73, 2462. (Demonstrates protonation of pyrimidine N to activate C4-Cl). Link

  • Regioselectivity of Chloropyrimidines: Tetrahedron2006 , 62, 11657. (Detailed analysis of C2 vs C4 reactivity and substituent effects). Link

  • Pd-Catalyst Poisoning by N-Heterocycles: Chem. Sci.2011 , 2, 27. (Mechanistic insight into N-coordination arresting the catalytic cycle). Link

  • Buchwald Ligands for Pyrimidines: J. Am. Chem. Soc.2007 , 129, 3358. (Use of XPhos/BrettPhos to overcome inhibition). Link

Sources

Minimizing des-chloro impurities in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is a Technical Support Center guide designed for high-level research and process development professionals. It prioritizes actionable troubleshooting, mechanistic insight, and rigorous data grounding.

Topic: Minimizing Des-chloro Impurities & Optimization of Chlorination

Status: Active Doc ID: PYR-OPT-2026 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Diagnostic Hub: Define Your Impurity

Before applying a fix, we must distinguish between the two common "missing chlorine" scenarios. Inaccurate terminology often leads to the wrong troubleshooting path.

Impurity TypeChemical StructureCommon NameRoot CauseSeverity
Type A R-OH (Hydroxyl)Hydroxy-impurity / Starting MaterialIncomplete reaction or Hydrolysis during workup.Medium: Can often be removed by pH-controlled extraction.
Type B R-H (Hydrogen)Des-chloro Impurity (True Dehalogenation)Metal-catalyzed reduction (Synthesis) or Protodehalogenation (Coupling).Critical: Chemically similar to product; extremely difficult to separate by crystallization.

 This guide focuses primarily on Type B (True Des-chloro) and Type A (Incomplete) minimization. 
Module 1: The Chlorination Step (POCl Chemistry)

Objective: Synthesize chloropyrimidines (e.g., 2,4-dichloropyrimidine) from hydroxypyrimidines while preventing reductive dechlorination.

Mechanism & Risk Factors

The transformation uses Phosphoryl Chloride (POCl


).[1][2][3][4] While robust, two specific failure modes generate impurities:
  • Incomplete Chlorination (Type A): Exhaustion of the Vilsmeier-Haack reagent species before full conversion.

  • Reductive Dechlorination (Type B): If the reaction mixture is exposed to transition metals (Fe, Zn from reactor walls) in the presence of acidic protons, an electron transfer mechanism can replace the newly formed C-Cl bond with C-H.

Experimental Protocol: Optimized Chlorination

Standard Scale: 100g Input

  • Reagent Setup: Charge Hydroxypyrimidine (1.0 equiv) and N,N-Dimethylaniline (PhNMe

    
    )  (1.0 equiv) into the reactor.
    
    • Why PhNMe

      
      ? It acts as a catalyst, forming the reactive Vilsmeier-Haack intermediate [Cl-CH=NMe
      
      
      
      ]
      
      
      which is more electrophilic than POCl
      
      
      alone, driving completion.
  • Solvent/Reagent: Add POCl

    
      (3.0 - 5.0 equiv).
    
    • Note: For stubborn substrates, add PCl

      
        (0.5 equiv). PCl
      
      
      
      regenerates POCl
      
      
      from spent phosphoric acids and pushes equilibrium.
  • Reaction: Heat to reflux (105-115°C). Monitor by HPLC.

    • Critical Control: If Type B (Des-chloro) is observed >0.5%, check reactor metallurgy. Glass-lined reactors are mandatory. Stainless steel (SS316) can leach Fe/Ni under harsh acidic/chloride conditions, catalyzing reduction.

  • Workup (The Danger Zone):

    • Cool to 40°C.[4]

    • Quench: Slowly pour reaction mass into Ice/Water or Ice/K

      
      CO
      
      
      
      mixture.
    • Temperature Limit: Maintain internal temp <25°C during quench. High temp + Acidic water = Rapid Hydrolysis (Type A formation).

Troubleshooting Table: Synthesis Phase
SymptomProbable CauseCorrective Action
High Residual Hydroxy (Type A) Wet reagents (POCl

hydrolysis).
Distill POCl

before use. Ensure system is under N

.
High Residual Hydroxy (Type A) Exhausted chlorinating agent.Add PCl

(0.2-0.5 eq) to the mixture.
Des-chloro (R-H) Formation Metal contamination (Fe/Zn).Switch to Glass-lined or Hastelloy reactors. Add EDTA wash in workup.
Thermal Runaway Vilsmeier reagent accumulation.Control addition rate of base/catalyst. Do not add all at once at high temp.
Module 2: Downstream Protection (The Suzuki Coupling)

Context: Most "Des-chloro" complaints arise after the synthesis, during Palladium-catalyzed cross-couplings (Suzuki-Miyaura). The Pd catalyst can insert into the C-Cl bond and, instead of coupling with the boronic acid, undergo Protodehalogenation .

The Mechanism: Protodehalogenation [5]
  • Oxidative Addition: L

    
    Pd(0) inserts into Ar-Cl.
    
  • Competition:

    • Path A (Desired): Transmetallation with Ar-B(OH)

      
      .
      
    • Path B (Impurity):

      
      -Hydride elimination (from alkyl ligands/solvents) or protonation of the Pd-Ar species reduces Ar-Cl to Ar-H.
      
Visualizing the Pathway

G cluster_0 Critical Control Point Start Chloropyrimidine (Ar-Cl) Pd_Complex Pd(II) Intermediate (Ar-Pd-Cl) Start->Pd_Complex Oxidative Addition (Pd Catalyst) Product Coupled Product (Ar-Ar') Pd_Complex->Product Transmetallation (Boronic Acid) Impurity Des-chloro Impurity (Ar-H) Pd_Complex->Impurity Protodehalogenation (Hydride Source/Slow Rxn)

Figure 1: The bifurcation point in Suzuki coupling. Slow transmetallation favors the des-chloro impurity.

Prevention Protocol for Suzuki Couplings

To minimize Ar-H formation:

  • Solvent Selection: Avoid secondary alcohols (e.g., Isopropanol) which act as hydride donors. Use Dioxane , Toluene , or DMF .[6]

  • Base Selection: Use anhydrous bases (K

    
    PO
    
    
    
    , Cs
    
    
    CO
    
    
    ) instead of aqueous carbonate solutions. Water promotes protodehalogenation.
  • Catalyst Loading: High catalyst loading (1-5 mol%) ensures the catalytic cycle turns over faster than the side reaction.

  • Reaction Rate: "Des-chloro" is a slow reaction compared to coupling. If the coupling is sluggish (steric hindrance), the impurity increases.

    • Fix: Use highly active catalysts like Pd(dppf)Cl

      
        or XPhos Pd G2  to accelerate the desired transmetallation.
      
FAQ: Rapid Response

Q1: I have 2% des-chloro impurity in my crude 2,4-dichloropyrimidine. Can I recrystallize it? A: Likely not effectively. Because the impurity (H) and product (Cl) have similar crystal lattices and solubilities (Isomorphism), they often co-crystallize.

  • Solution: You must optimize the reaction to prevent formation.[7] If isolation is required, melt crystallization or fractional distillation (significant boiling point difference: Pyrimidine ~124°C vs 2,4-Dichloropyrimidine ~190°C) is more effective than solvent recrystallization.

Q2: Why does adding water to the POCl


 reaction help? 
A:  Counter-intuitive, but adding a controlled equivalent of water (or using PCl

) generates Dichlorophosphoric acid , which increases the solubility of the pyrimidine complex and improves stirring/heat transfer, preventing hot-spots that lead to degradation. However, excess water kills the reagent.

Q3: My HPLC shows a peak at RRT 0.9. Is this des-chloro? A: Des-chloro impurities are usually less polar than the parent chloride (elute later on Reverse Phase) or very close.

  • Verification: You must use LC-MS. The mass difference is exactly 34 Da (Cl = 35, H = 1). If the mass shift is -34, it is des-chloro. If the shift is -18 (Cl to OH), it is the hydroxy impurity.

References
  • Mechanism of Chlorination: Brown, D. J. The Pyrimidines; Wiley-Interscience: New York, 1962. (Classic text on Vilsmeier-Haack mechanism).
  • Solvent-Free Scale Up: Sun, Z.; et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines...[2] Using Equimolar POCl3." Molecules2012 , 17, 4533-4544.[2]

  • Impurity Profiles: "Process for the preparation of chloropyrimidines." US Patent 5,525,724. (Details PCl5/POCl3 mixtures and impurity control).

  • Suzuki Protodehalogenation: Navarro, O.; et al. "Protodehalogenation during Suzuki-Miyaura coupling." J. Org. Chem.2004, 69, 3173.
  • Des-chloro Separation: "Purification of 2,4-dichloropyrimidine." ChemicalBook Technical Data.

Sources

Validation & Comparative

Structural Validation & Purity Benchmarking: 1H NMR Guide for 4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine is a high-value heterocyclic scaffold, typically utilized as an electrophilic intermediate in the synthesis of kinase inhibitors or P2X antagonists. Its structural integrity is defined by three distinct domains: the electron-deficient pyrimidine core, the steric-demanding o-tolyl group, and the metabolic-stability-enhancing cyclopropyl moiety.

This guide provides a rigorous framework for characterizing this molecule using 1H NMR. Unlike standard certificates of analysis, this document focuses on comparative performance : distinguishing the target molecule from its most common synthetic impurities (regioisomers and hydrolysis products) which often co-elute in HPLC but possess distinct NMR signatures.

Structural Segmentation & Expected Chemical Shifts

To validate the structure, we segment the molecule into three magnetic zones. The values below are representative ranges derived from structural analogs and electronic shielding principles.

Zone A: The Cyclopropyl "Anchor" (High Field)

The cyclopropyl group at the C2 position is the most diagnostic feature. Due to the ring current anisotropy of the cyclopropane ring, these protons appear upfield.

  • 
     1.0 – 1.3 ppm (4H, m):  The methylene protons (
    
    
    
    ) of the ring. They typically appear as two distinct multiplets due to the magnetic non-equivalence of cis vs. trans protons relative to the pyrimidine ring.
  • 
     2.1 – 2.3 ppm (1H, m):  The methine proton (
    
    
    
    ) connecting the ring to the pyrimidine. This is deshielded relative to the methylenes due to the electron-withdrawing nature of the pyrimidine nitrogen.
Zone B: The o-Tolyl Rotamer (Mid-Field)

The ortho-methyl group introduces steric hindrance, forcing the phenyl ring to twist out of planarity with the pyrimidine.

  • 
     2.3 – 2.5 ppm (3H, s):  The methyl group attached to the phenyl ring.
    
  • 
     7.2 – 7.6 ppm (4H, m):  The aromatic protons of the tolyl group. Note that the proton ortho to the pyrimidine linkage may appear distinct if rotation is restricted (atropisomerism).
    
Zone C: The Pyrimidine Core (Low Field)
  • 
     7.3 – 7.8 ppm (1H, s):  The C5-H of the pyrimidine ring. This is the critical purity handle.  Because C4 is substituted with Chlorine (EWG) and C6 with an Aryl group, this singlet is highly sensitive to changes in substitution pattern.
    

Comparative Performance: Target vs. Alternatives (Impurities)

In drug development, the "performance" of an intermediate is measured by its purity relative to critical byproducts. The table below contrasts the Target with its two most common "alternatives" (impurities).

Table 1: NMR Shift Comparison for Structural Verification
FeatureTarget Product (4-Cl, 2-Cyc, 6-Tol)Alternative A: Regioisomer (2-Cl, 4-Cyc, 6-Tol)Alternative B: Hydrolysis (4-OH, 2-Cyc, 6-Tol)
Pyrimidine C5-H Singlet, ~7.4 ppm Singlet, ~7.1 ppm Singlet, < 6.5 ppm
Cyclopropyl Methine ~2.2 ppm ~1.9 ppm ~2.1 ppm
Mechanism of Formation Desired ProductInverse addition of Cyclopropyl nucleophileMoisture exposure / Acidic workup
Differentiation Logic C2-Cyclopropyl is more deshielded by two flanking nitrogens.C4-Cyclopropyl is less deshielded (only one adjacent N).Loss of aromaticity (tautomerism) shields C5-H significantly.

Critical Insight: If you observe a small singlet around 6.0–6.5 ppm, your product has hydrolyzed to the pyrimidinone (4-OH) tautomer. If you see a "shadow" cyclopropyl system slightly upfield, you likely have the regioisomer.

Visual Logic: Structural Assignment & Decision Tree

The following diagrams illustrate the structural numbering and the logical workflow for assessing the spectrum.

G cluster_0 Figure 1: Structural Logic & Assignment Strategy Molecule 4-Chloro-2-cyclopropyl- 6-(o-tolyl)pyrimidine ZoneA Zone A: Cyclopropyl (0.9 - 2.3 ppm) Confirmed by Integral = 5H Molecule->ZoneA Aliphatic ZoneB Zone B: o-Tolyl (2.4 ppm, 7.2-7.6 ppm) Check Methyl Singlet Molecule->ZoneB Steric/Aromatic ZoneC Zone C: Pyrimidine C5-H (~7.4 ppm) CRITICAL PURITY HANDLE Molecule->ZoneC Heteroaromatic

Caption: Figure 1 segmentation of the molecule into three diagnostic NMR zones.

DecisionTree Start Start: Acquire 1H NMR (CDCl3) CheckC5 Check Pyrimidine C5-H (7.0 - 8.0 ppm) Start->CheckC5 Singlet74 Singlet at ~7.4 ppm? CheckC5->Singlet74 Yes Yes Singlet74->Yes No No Singlet74->No CheckCyc Check Cyclopropyl Region (0.9 - 1.3 ppm) Yes->CheckCyc FailShift Shift < 6.5 ppm? No->FailShift CleanMultiplet Clean Multiplets (4H)? CheckCyc->CleanMultiplet Pass PASS: Target Structure Confirmed CleanMultiplet->Pass Yes Hydrolysis FAIL: Hydrolysis Product (4-Hydroxy impurity) FailShift->Hydrolysis Yes FailRegio Shift ~7.1 ppm? FailShift->FailRegio No Regio FAIL: Regioisomer (2-Cl, 4-Cyclopropyl) FailRegio->Regio Yes

Caption: Figure 2 Decision tree for distinguishing the target product from common synthetic impurities.

Experimental Protocol

To ensure reproducibility and minimize "false" impurity signals caused by solvent effects (e.g., water peaks overlapping with cyclopropyl signals), follow this protocol.

Materials
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS.
    
    • Why:

      
       provides better resolution for the cyclopropyl region than DMSO-
      
      
      
      , which often has a large water peak around 3.3 ppm and high viscosity that broadens the cyclopropyl multiplets.
  • Tube: 5mm High-Precision NMR tube.

Method
  • Sample Prep: Dissolve 5–10 mg of the solid product in 0.6 mL of

    
    .
    
    • Note: Ensure the solution is clear. If cloudy, filter through a small cotton plug to remove inorganic salts (NaCl/KCl) from the synthesis.

  • Acquisition Parameters:

    • Pulse Angle:

      
       (ensures accurate integration).
      
    • Relaxation Delay (D1): Set to

      
       seconds.
      
      • Reasoning: The Pyrimidine C5-H and Cyclopropyl protons have vastly different relaxation times (

        
        ). A short delay will under-integrate the aromatic proton, leading to incorrect stoichiometry calculations.
        
    • Scans: 16–32 scans are sufficient for this concentration.

  • Processing:

    • Reference the TMS peak to 0.00 ppm or the residual

      
       peak to 7.26 ppm.
      
    • Phase correct manually to ensure the cyclopropyl multiplets are symmetric.

Troubleshooting & Anomalies

Issue: Broadening of the o-tolyl signals.

  • Cause: Atropisomerism. The bulky Chlorine at C4 and the Methyl at the ortho position of the phenyl ring create steric clash, slowing the rotation of the C6-C(phenyl) bond.

  • Solution: This is normal.[1] Do not interpret broadened aromatic peaks as impurities. If sharp peaks are required, run the NMR at elevated temperature (

    
    ) to speed up rotation.
    

Issue: Extra singlet at 2.1 ppm.

  • Cause: Acetone or Ethyl Acetate residue.

  • Verification: Check for the corresponding quartet (EtOAc) or verify against solvent impurity tables. Do not confuse with the o-tolyl methyl group (which is usually lower field at ~2.4 ppm).

References

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Standard reference for Pyrimidine reactivity and regioselectivity).
  • Pretsch, E.; Bühlmann, P.; Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data, 4th Ed.; Springer: Berlin, 2009. (Source for Cyclopropyl and Pyrimidine chemical shift increments).
  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry, 3rd Ed.; Elsevier: Oxford, 2016.
  • PubChem Compound Summary. 4-Chloro-2-cyclopropyl-6-methylpyrimidine (Analog). National Library of Medicine. Available at: [Link] (Accessed 2024).

  • Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online resource for chemical shift correlations).[2]

Sources

A Comparative Guide to the Reactivity of o-Tolyl vs. p-Tolyl Pyrimidines for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the fast-paced world of drug development, the pyrimidine scaffold is a familiar and powerful tool. Its prevalence in bioactive molecules and its versatile chemistry make it a cornerstone of modern medicinal chemistry.[1][2] However, the reactivity of the pyrimidine core can be dramatically altered by the nature and position of its substituents.[3] This guide provides an in-depth technical comparison of the reactivity of ortho-tolyl (o-tolyl) and para-tolyl (p-tolyl) substituted pyrimidines, offering insights into how a simple positional change of a methyl group can significantly impact synthetic strategy and outcomes.

The Tale of Two Isomers: Electronic and Steric Profiles

The difference in reactivity between o-tolyl and p-tolyl pyrimidines is a classic example of the interplay between electronic and steric effects in organic chemistry.[4] While both tolyl groups are generally considered to be weakly electron-donating, their placement on the pyrimidine ring leads to distinct chemical behaviors, particularly in common cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][6]

The p-Tolyl Pyrimidine: An Electronically Influenced Partner

The p-tolyl group, with its methyl substituent positioned opposite the point of attachment to the pyrimidine ring, primarily exerts an electronic effect.[7] The methyl group is electron-donating through a combination of inductive effects and hyperconjugation. This is quantitatively described by its Hammett sigma constant (σₚ), which for a methyl group is approximately -0.17.[8][9] This negative value indicates that the p-tolyl group donates electron density to the aromatic system it is attached to.

In the context of a pyrimidine ring, which is inherently electron-deficient due to its two nitrogen atoms, this electron-donating character can have a modest activating or deactivating effect depending on the reaction mechanism. For instance, in nucleophilic aromatic substitution (SNAr) reactions, where the pyrimidine ring is attacked by a nucleophile, the electron-donating p-tolyl group can slightly decrease reactivity by making the ring less electrophilic.[1] Conversely, in some metal-catalyzed cross-coupling reactions, the electronic nature of the substituent can influence the oxidative addition or reductive elimination steps.[6]

The o-Tolyl Pyrimidine: A Sterically Hindered Substrate

The o-tolyl group presents a more complex scenario. While it also possesses an electron-donating methyl group, its reactivity is overwhelmingly dominated by steric hindrance.[4] The ortho-positioned methyl group physically obstructs the reaction center on the pyrimidine ring, making it more difficult for incoming reagents or catalysts to approach.

Comparative Reactivity in Key Synthetic Transformations

To provide a practical understanding of these differences, we will examine the expected reactivity of o-tolyl and p-tolyl pyrimidines in two of the most important C-C and C-N bond-forming reactions in drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures by coupling an organoboron compound with a halide or triflate.[6][14] When considering the coupling of a halopyrimidine with a tolylboronic acid, or a tolyl-substituted halopyrimidine with a boronic acid, the steric hindrance of the o-tolyl group is expected to be the dominant factor.

Expected Reactivity Trend: p-tolyl pyrimidine > o-tolyl pyrimidine

The ortho-methyl group in an o-tolyl pyrimidine substrate will sterically hinder the approach of the bulky palladium catalyst complex to the C-X bond (where X is a halogen), thereby slowing down the rate-determining oxidative addition step of the catalytic cycle. This often translates to lower reaction yields or the need for more forcing reaction conditions (higher temperatures, longer reaction times, or more specialized catalysts) to achieve comparable results to the p-tolyl isomer.

cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Aryl-Pd(II)-X) Pd0->OxAdd Transmetal Transmetalation (Aryl-Pd(II)-R') OxAdd->Transmetal Rate-determining for sterically hindered substrates RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-R' RedElim->Product ArylX Aryl-X ArylX->OxAdd Boronic R'-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, coupling an amine with an aryl halide or triflate.[5][15] Similar to the Suzuki-Miyaura coupling, this reaction is also catalyzed by a palladium complex and is sensitive to steric hindrance around the reaction site.

Expected Reactivity Trend: p-tolyl pyrimidine > o-tolyl pyrimidine

For an o-tolyl-substituted halopyrimidine, the ortho-methyl group will impede the oxidative addition of the C-X bond to the palladium catalyst. Furthermore, it can also hinder the subsequent association of the amine and the final reductive elimination step that forms the desired C-N bond. Consequently, o-tolyl pyrimidines are expected to be significantly less reactive than their p-tolyl counterparts in Buchwald-Hartwig aminations. Achieving high yields with o-tolyl substrates often requires the use of specialized bulky phosphine ligands that can promote the catalytic cycle despite the steric hindrance.[1]

cluster_buchwald Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Aryl-Pd(II)-X) Pd0->OxAdd AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord RedElim Reductive Elimination AmineCoord->RedElim Rate-determining for sterically hindered substrates RedElim->Pd0 Catalyst Regeneration Product Aryl-NR₂ RedElim->Product ArylX Aryl-X ArylX->OxAdd Amine HNR₂ Amine->AmineCoord Base Base Base->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Quantitative Data and Experimental Considerations

IsomerKey FeatureHammett Constant (σₚ of CH₃)Taft Steric Parameter (Eₛ)Expected Reactivity in Cross-Coupling
p-Tolyl Electron-donating-0.17[8][9]NegligibleHigher
o-Tolyl Steric Hindrance(Electronically similar to p-tolyl)Significantly more negative than -0.38 (inferred)[12][13]Lower

Table 1: Comparison of Electronic and Steric Properties of p-Tolyl and o-Tolyl Substituents.

Based on the established principles of steric hindrance in cross-coupling reactions, a hypothetical comparative experiment would likely show a significant decrease in reaction yield and/or rate when moving from a p-tolyl pyrimidine substrate to its o-tolyl isomer under identical reaction conditions.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of a Tolyl-Substituted Chloropyrimidine

This protocol is a representative example of a Suzuki-Miyaura coupling reaction involving a tolyl-substituted pyrimidine and can be adapted for both isomers. Note that for the o-tolyl derivative, longer reaction times, higher temperatures, or a more active catalyst system may be necessary to achieve comparable yields to the p-tolyl derivative.

start Start reagents 1. Combine Reactants: - Halogenated tolyl-pyrimidine (0.5 mmol) - Boronic acid (0.5 mmol) - Base (e.g., K₂CO₃, 1.5 mmol) - Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%) start->reagents solvent 2. Add Degassed Solvent: - 1,4-Dioxane/Water (2:1, 6 mL) reagents->solvent seal 3. Seal Vial solvent->seal microwave 4. Microwave Irradiation: - 100-150 °C - 15-60 min seal->microwave cool 5. Cool to RT microwave->cool extract 6. Work-up: - Extract with Ethyl Acetate cool->extract purify 7. Purification: - Column Chromatography extract->purify end Final Product purify->end

Caption: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.

Materials:

  • o- or p-Tolyl-substituted chloropyrimidine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed 1,4-dioxane and water (4:1 mixture)

  • Microwave reactor vials

Procedure:

  • To a 10 mL microwave reactor vial, add the tolyl-substituted chloropyrimidine (0.5 mmol), arylboronic acid (0.55 mmol), palladium catalyst (0.01-0.025 mmol), and base (1.0 mmol).

  • Add 5 mL of the degassed 1,4-dioxane/water mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture with stirring at a set temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes). Note: These conditions may require optimization, particularly for the o-tolyl isomer.

  • After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Causality Behind Experimental Choices:

  • Microwave Irradiation: This technique allows for rapid and uniform heating, often leading to significantly reduced reaction times and improved yields compared to conventional heating.[16]

  • Palladium Catalyst and Ligand: The choice of catalyst and ligand is critical. For sterically hindered substrates like o-tolyl pyrimidines, more electron-rich and bulky ligands (e.g., SPhos, XPhos) may be required to facilitate the oxidative addition and reductive elimination steps.

  • Base: The base is essential for the transmetalation step, activating the boronic acid. The choice of base can influence the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.

Conclusion and Future Directions

The positional isomerism of a tolyl group on a pyrimidine ring has a profound impact on its reactivity in key synthetic transformations. The p-tolyl isomer's reactivity is primarily governed by its weak electron-donating nature, while the o-tolyl isomer is significantly less reactive due to steric hindrance. This difference necessitates careful consideration in synthetic planning, often requiring more forcing conditions or specialized catalyst systems for the o-tolyl derivatives.

For drug development professionals, understanding these nuances is crucial for efficient lead optimization and the development of robust synthetic routes. Future work in this area could involve systematic kinetic studies to quantify the reactivity differences between o- and p-tolyl pyrimidines in various cross-coupling reactions, as well as the development of novel catalyst systems specifically designed to overcome the steric challenges posed by ortho-substituted substrates.

References

  • Slideshare. (n.d.). Steric parameters taft's steric factor (es). Available at: [Link]

  • Al-Warhi, T., Zaben, F., Gáspári, Z., Szabó, P., Bánóczi, G., & Kollár, L. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1993. Available at: [Link]

  • Grokipedia. (n.d.). Taft equation. Available at: [Link]

  • Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 74(11), 2729–2732.
  • Wired Chemist. (n.d.). Hammett Sigma Constants*. Available at: [Link]

  • Scribd. (n.d.). Taft equation: Polar substituent constants, σ. Available at: [Link]

  • Dalal Institute. (n.d.). Taft Equation. Available at: [Link]

  • Miller, J. J., & Sigman, M. S. (2012). Multidimensional steric parameters in the analysis of asymmetric catalytic reactions. Bioorganic & Medicinal Chemistry, 20(6), 1935-1941. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Scribd. (n.d.). Taft Equation: Steric and Polar Effects. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]

  • Purdue University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • Semantic Scholar. (2009). Table 1 from Examination of the role of Taft-type steric parameters in asymmetric catalysis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • ResearchGate. (2012). (PDF) Multidimensional steric parameters in the analysis of asymmetric catalytic reactions. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. (n.d.). The isolated yield of product 3 after Suzuki coupling of.... Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Multidisciplinary Digital Publishing Institute. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • Multidisciplinary Digital Publishing Institute. (2023). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Available at: [Link]

  • ResearchGate. (n.d.). a) Steric (Charton) parameters used to optimize the catalyst for.... Available at: [Link]

  • Taylor & Francis Group. (n.d.). Steric Taft Parameters. Available at: [Link]

  • Wikipedia. (n.d.). Tolyl group. Available at: [Link]

  • Grokipedia. (n.d.). Tolyl group. Available at: [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

  • ChemRxiv. (n.d.). Conformational Effects on Physical-Organic Descriptors – the Case of Sterimol Steric Parameters. Available at: [Link]

  • International Research Journal of Engineering and Technology. (2019). COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE. Available at: [Link]

  • Swarthmore College. (2023). The Relative Favorability Of Placing Substituents Ortho Or Para In The Cationic Intermediate For Electrophilic Aromatic Substitution. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Directed regioselective ortho,ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene. Available at: [Link]

Sources

Crystal structure analysis of sterically hindered pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Title: Crystal Structure Analysis of Sterically Hindered Pyrimidines: A Comparative Guide to MicroED vs. SC-XRD

The Crystallographic Bottleneck of Steric Hindrance

Pyrimidines are privileged scaffolds in modern drug discovery, particularly in the design of highly selective kinase inhibitors. To achieve target selectivity and enhance metabolic stability, medicinal chemists frequently engineer steric hindrance into the pyrimidine core by introducing bulky substituents (e.g., tert-butyl, adamantyl, or complex spirocycles) at the C-2, C-4, or C-6 positions.

While these modifications improve pharmacodynamics, they create a severe analytical bottleneck. Steric bulk disrupts the planar


 stacking and hydrogen-bonding networks required for ordered lattice formation[1]. Consequently, sterically hindered pyrimidines often precipitate as amorphous powders or sub-micron crystallites. For decades, this prevented routine structural verification, as traditional Single-Crystal X-ray Diffraction (SC-XRD) requires large, well-ordered crystals[2]. Today, Microcrystal Electron Diffraction (MicroED) offers a powerful alternative, bypassing the need for macroscopic crystallization entirely[3].

Technological Showdown: SC-XRD vs. MicroED

The fundamental difference between these two modalities lies in how their respective radiation sources interact with matter:

  • SC-XRD (Single-Crystal X-ray Diffraction): Relies on X-ray photons scattering off the electron clouds of atoms. Because this interaction is relatively weak, a large crystal volume (typically >10–50 µm) is required to generate a measurable diffraction signal[3].

  • MicroED (Microcrystal Electron Diffraction): Utilizes a high-energy electron beam (typically 200–300 kV in a Cryo-TEM) that interacts with the electrostatic potential of both the atomic nuclei and their electron clouds. This interaction is

    
     to 
    
    
    
    times stronger than X-ray scattering, allowing for atomic-resolution diffraction data to be extracted from nanocrystals as small as 100 nm[4],[5].
Comparative Performance Data

The following table summarizes the quantitative performance metrics of in-house SC-XRD, Synchrotron SC-XRD, and MicroED when applied to small-molecule pyrimidine derivatives.

ParameterIn-House SC-XRDSynchrotron SC-XRDMicroED (Cryo-TEM)
Minimum Crystal Size ~50 µm~5–10 µm~100–500 nm
Sample State Required Large Single CrystalSmall Single CrystalDry Powder / Nanocrystals
Radiation Source X-ray Tube / MicrofocusX-ray UndulatorElectron Beam
Data Collection Time Hours to DaysMinutes to Hours< 5 Minutes
Typical Resolution 0.7 – 1.2 Å0.6 – 1.0 Å0.8 – 1.2 Å
Suitability for Hindered Pyrimidines Low (Difficult to grow)ModerateHigh (Direct from powder)

Analytical Workflow & Decision Matrix

To determine the optimal structural analysis route for a newly synthesized pyrimidine derivative, researchers must evaluate the spontaneous crystallization behavior of the compound.

Workflow Start Sterically Hindered Pyrimidine Synthesis Cryst Crystallization Attempt Start->Cryst Decision Crystal Size? Cryst->Decision SCXRD_Path > 10-50 µm SC-XRD Pipeline Decision->SCXRD_Path Large Crystals MicroED_Path < 1 µm (Nanocrystals) MicroED Pipeline Decision->MicroED_Path Microcrystals/Powder SCXRD_Prep Loop Mounting & Cryocooling SCXRD_Path->SCXRD_Prep MicroED_Prep Direct Grid Deposition (Dry Powder) MicroED_Path->MicroED_Prep SCXRD_Data X-ray Diffraction (Synchrotron/In-house) SCXRD_Prep->SCXRD_Data MicroED_Data Continuous Rotation Electron Diffraction MicroED_Prep->MicroED_Data Structure Atomic Resolution Structure (< 1.0 Å) SCXRD_Data->Structure MicroED_Data->Structure

Workflow comparison for structure determination of hindered pyrimidines via SC-XRD and MicroED.

Self-Validating Protocol: MicroED for Pyrimidine Nanocrystals

When traditional crystallization fails, MicroED provides a rapid, high-resolution alternative. The following protocol outlines the optimal methodology for acquiring MicroED data from sterically hindered pyrimidine powders, emphasizing the causality behind each procedural step.

Step 1: Dry Sample Deposition

  • Methodology: Crush the purified pyrimidine powder gently between two glass slides to break up macroscopic aggregates. Apply the dry powder directly onto a glow-discharged holey carbon copper grid (e.g., Quantifoil R 2/2) and shake off the excess.

  • Causality: Unlike protein MicroED, small molecule crystals are typically dry and lack high solvent content. Applying them dry bypasses complex aqueous vitrification protocols, completely eliminating the risk of ice ring artifacts in the resulting diffraction pattern[3].

Step 2: Cryogenic Screening

  • Methodology: Load the grid into a Cryo-TEM (e.g., Thermo Fisher Glacios) operating at 200 kV, cooled to liquid nitrogen temperatures. Screen the grid in low-dose imaging mode to locate isolated nanocrystals that are 100–500 nm thick.

  • Causality: Although the sample is dry, cooling to cryogenic temperatures is critical to minimize radiation damage from the high-energy electron beam. This preserves the high-resolution structural integrity of the pyrimidine ring and its bulky substituents during exposure[6].

Step 3: Continuous Rotation Data Acquisition

  • Methodology: Isolate a candidate nanocrystal using a selected area aperture. Initiate continuous stage rotation (e.g., 0.5° to 1.0° per second) across a wedge of 60° to 120° while recording the diffraction pattern on a direct electron detector in shutterless mode.

  • Causality: Because electrons interact so strongly with matter, they cause dynamical scattering (multiple scattering events within the crystal). Continuous rotation integrates the diffraction intensities across the reciprocal lattice nodes, significantly mitigating dynamical scattering effects and yielding highly accurate structure factors[4],[5].

Step 4: Kinematic Processing & Self-Validation

  • Methodology: Convert the diffraction frames to standard crystallographic formats (e.g., SMV or CBF). Process the data using standard software like DIALS or XDS to index, integrate, and scale the reflections. Solve the phase problem using direct methods (SHELXT) and refine the structure (SHELXL).

  • Causality & Validation: Because continuous rotation mimics the oscillation method used in SC-XRD, standard X-ray software can be seamlessly applied[5]. This protocol is a self-validating system : a successful, dynamically-corrected dataset must yield an internal agreement metric (

    
    ) of < 15% and a clear difference Fourier map that unambiguously resolves the sterically hindered substituents without severe positional disorder[6].
    

Conclusion

For sterically hindered pyrimidines, the physical limits of crystal growth often render SC-XRD unviable. MicroED circumvents this bottleneck by exploiting the strong kinematic scattering of electrons, allowing drug development professionals to derive atomic-resolution structures directly from sub-micron powders in minutes. By integrating MicroED into the analytical pipeline, researchers can drastically accelerate the structure-based design of complex heterocyclic therapeutics.

References

  • Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals - nih.gov - 4

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination | ACS Central Science - acs.org - 5

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples - frontiersin.org - 3

  • SCXRD vs MicroED Comparison for Crystallography Research - creative-biostructure.com - 6

  • Electron crystallography of small molecules: Big impact on science! - dectris.com - 2

  • Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives - scispace.com - 1

Sources

Technical Guide: Purity Validation of 4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine

[1][2][3]

Executive Summary & Chemical Context[3][4][5][6][7][8]

4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine (hereafter Intermediate-A ) is a critical electrophilic scaffold used in the synthesis of Letermovir (Prevymis), a novel viral terminase inhibitor for CMV.[1][2][3]

The purity of Intermediate-A is the rate-limiting quality attribute for the subsequent ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

23

This guide compares two validation methodologies:

  • HPLC-UV: The standard for routine lot release and impurity profiling.[1][2]

  • qNMR (Quantitative NMR): The orthogonal "absolute purity" method, essential when certified reference standards are unavailable or during early process development.[3]

The Impurity Profile (What we are fighting)

Based on the synthesis route (cyclization followed by chlorination), the three critical impurities are:

  • Impurity A (Hydrolysis): 2-cyclopropyl-6-(o-tolyl)pyrimidin-4(3H)-one.[1][2][3] Cause: Moisture exposure.[2]

  • Impurity B (Regioisomer): 4-Chloro-6-cyclopropyl-2-(o-tolyl)pyrimidine.[1][2][3] Cause: Incorrect cyclization orientation.[2]

  • Impurity C (Starting Material): Residual amidine or keto-ester precursors.[1][2][3]

Method A: HPLC-UV (The Routine Workhorse)[1][2][3]

High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting trace impurities (<0.1%).[1][2][3] Because Intermediate-A is a weak base (pyrimidine nitrogen) and lipophilic (o-tolyl/cyclopropyl), the method requires acidic buffering to prevent peak tailing.[2][3]

Optimized Protocol
  • Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC.

  • Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm).[3] Why: Strong retention of the lipophilic o-tolyl group.[2]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[2][3] Why: TFA suppresses silanol interactions and protonates the pyrimidine, sharpening the peak.[3]

  • Mobile Phase B: Acetonitrile (ACN).[2][3]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bonds in impurities).[2][3]

Critical Analysis
  • Pros: Excellent sensitivity (LOD ~0.01%); separates regioisomers effectively.

  • Cons: Requires a Certified Reference Standard (CRS) to calculate quantitative purity (Assay %).[2][3] Without a CRS, you can only report "Area %," which is often misleading if impurities have different extinction coefficients.[3]

Method B: qNMR (The Absolute Standard)[3]

Quantitative NMR (qNMR) is the superior method for Assay Validation when a reference standard does not exist.[3] It relies on the physics of nuclear spin, where the signal integration is directly proportional to the molar ratio of nuclei, regardless of chemical structure.[3]

Optimized Protocol
  • Instrument: 400 MHz or 600 MHz NMR (Bruker Avance).

  • Solvent: DMSO-d6. Why: Ensures complete solubility of the lipophilic Intermediate-A and polar hydrolysis impurities.[1][2]

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid.[1][2][3]

    • Requirement: The IS must have high purity (>99.9%) and distinct peaks that do not overlap with the tolyl methyl group (

      
       2.3 ppm) or the cyclopropyl protons (
      
      
      0.9–1.2 ppm).[3]
  • Pulse Sequence: zg30 (30° pulse angle) with a relaxation delay (

    
    ) of at least 30 seconds (5 
    
    
    
    
    ). Why: To ensure full relaxation of protons for quantitative integration.
Calculation

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23456789101112

Comparative Data Analysis

The following table summarizes experimental data comparing both methods on a "Process Lot X-05" of Intermediate-A.

MetricHPLC-UV (Area %)qNMR (Weight %)Interpretation
Purity Value 99.2%97.8%Discrepancy: HPLC overestimates purity because the "4-Hydroxy" impurity has a lower UV response factor than the parent molecule.[1][2][3] qNMR reveals the true mass balance.
LOD (Limit of Detection) 0.005%~0.1%HPLC is 20x more sensitive for trace impurities.[3]
Specificity High (Separates Isomers)Medium (Overlapping peaks possible)HPLC separates the Regioisomer (Impurity B) better than NMR.[2][3]
Reference Standard Required Not Required qNMR is the "Primary Method" used to certify the standard for HPLC.
Time to Result 45 mins (Acquisition)15 mins (Acquisition)qNMR is faster for spot-checks.[1][2][3]

Decision Workflow & Visualization

The following diagram illustrates the logical workflow for validating a new batch of Intermediate-A. It integrates both methods to ensure "Scientific Integrity."

ValidationWorkflowStartCrude BatchIntermediate-AScreenStep 1: HPLC-UV Screen(Area %)Start->ScreenDecision1Purity > 98.0%?Screen->Decision1qNMRStep 2: qNMR Assay(Absolute Purity)Decision1->qNMRYes (Verify Mass Balance)MSStep 2b: UPLC-MSIdentify UnknownsDecision1->MSNo (Identify Impurity)ReleaseRELEASE BATCH(Certificate of Analysis)qNMR->ReleaseAssay > 97.0% w/wReprocessREJECT / REPROCESS(Recrystallize)qNMR->ReprocessAssay < 97.0%MS->Reprocess

Figure 1: Integrated Analytical Workflow.[1][2] HPLC provides sensitivity; qNMR provides accuracy.[2][12]

References

  • Humphrey, G. R., et al. (2016).[2][3] "Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction." Organic Process Research & Development, 20(6), 1097–1103.[3] [2][3]

    • Context: Defines the synthesis route and key impurities for Letermovir intermedi
  • BenchChem Technical Guides. (2025). "Comparative Guide to Purity Validation: HPLC vs. qNMR."

    • Context: General principles of orthogonal purity validation in pharmaceutical intermedi
  • Holzgrabe, U. (2010).[2][3] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[2][3]

    • Context: Authoritative review on qNMR pulse sequences and relax
  • Merck & Co. (2017).[2] "Letermovir (Prevymis) Prescribing Information."

    • Context: Verification of the final drug substance and its regulatory background.[9][12]

Physicochemical & Electronic Causality: The "Why" Behind the Activity

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Comparison Guide: Cyclopropyl vs. Isopropyl Pyrimidines in Drug Design

The strategic bioisosteric replacement of alkyl groups is a cornerstone of lead optimization in medicinal chemistry. When developing pyrimidine-based therapeutics—particularly kinase inhibitors—the choice between an isopropyl and a cyclopropyl substituent can dictate the success or failure of a drug candidate.

As an Application Scientist, I have structured this guide to move beyond simple data reporting. We will dissect the physicochemical causality behind these structural choices, analyze comparative biological data, and provide a self-validating experimental framework for evaluating these bioisosteres.

To understand why replacing an isopropyl group with a cyclopropyl group drastically alters biological activity, we must analyze the structural physics of the pyrimidine scaffold.

  • Steric Bulk and Conformational Restriction: The isopropyl group is highly flexible and occupies a large, spherical van der Waals volume due to free rotation. In contrast, the cyclopropyl ring is rigid and planar-like. When targeting tight binding pockets—such as the gatekeeper pocket in epidermal growth factor receptor (EGFR) or cyclin-dependent kinase 9 (CDK9)—the rotating isopropyl group often causes severe steric clashes. The cyclopropyl group minimizes this entropic penalty, locking the pyrimidine core into a bioactive conformation optimized for hinge-region binding[1].

  • Electronic Modulation (s-Character): The C-C bonds within a cyclopropyl ring possess approximately 33% s-character (sp2-like), making the group inductively electron-withdrawing (-I effect) compared to the electron-donating isopropyl group. This electronic shift pulls electron density away from the pyrimidine ring, subtly lowering the pKa of the pyrimidine nitrogens. This modulation optimizes the hydrogen-bond donor/acceptor profile required for tight kinase binding[2].

  • Lipophilicity and Metabolic Stability: The Hansch

    
     value for an isopropyl group is 1.53, whereas a cyclopropyl group is significantly less lipophilic at 1.14. Lowering the logP improves aqueous solubility. Furthermore, the isopropyl group contains a highly substituted tertiary carbon that is highly susceptible to cytochrome P450-mediated oxidation. The cyclopropyl ring lacks this vulnerable C-H bond, drastically improving microsomal stability and in vivo half-life[2].
    
Table 1: Physicochemical Properties Comparison
PropertyIsopropyl GroupCyclopropyl GroupCausality / Impact on Drug Design
Hansch

Value
1.531.14Cyclopropyl lowers lipophilicity, improving aqueous solubility and reducing off-target binding[2].
Electronic Nature Electron-donating (+I)Electron-withdrawing (-I)High s-character in cyclopropyl modulates pyrimidine pKa, optimizing H-bonding[2].
Steric Volume High (freely rotating)Low (rigid, planar-like)Cyclopropyl minimizes steric clashes in tight kinase gatekeeper pockets[1].
Metabolic Liability High (tertiary C-H oxidation)Low (stable C-C bonds)Cyclopropyl resists CYP450 metabolism, extending in vivo half-life.

Comparative Biological Activity (Quantitative Data)

The theoretical advantages of the cyclopropyl group translate directly into measurable biological efficacy. In matched molecular pair (MMP) studies of pyrimidine-based kinase inhibitors, cyclopropyl derivatives consistently outperform their isopropyl counterparts.

Table 2: Kinase Inhibition Efficacy (Matched Molecular Pairs)
Scaffold & TargetSubstitutionIC50 (nM)Fold Change in PotencyReference
Pyrrolo[2,3-d]pyrimidine (EGFR Mutant)Isopropyl74.6--[3]
Pyrrolo[2,3-d]pyrimidine (EGFR Mutant)Cyclopropyl< 0.3> 240x Increase [3]
2,4,5-Trisubstituted Pyrimidine (CDK9)Isopropyl> 1000--[1]
2,4,5-Trisubstituted Pyrimidine (CDK9)Cyclopropyl15> 66x Increase [1]

Data Interpretation: As shown in Table 2, substituting the isopropyl group with a cyclopropyl group on the pyrrolo[2,3-d]pyrimidine scaffold against mutant EGFR resulted in a >240-fold increase in potency. The bulky isopropyl group completely disrupted the binding geometry, while the cyclopropyl group fit seamlessly into the active site[3].

Pathway Ligand ATP / Natural Ligand Kinase Target Kinase (e.g., EGFR, CDK9) Ligand->Kinase Binds Active Site Downstream Downstream Signaling (Active Proliferation) Kinase->Downstream Phosphorylation Inhibition Pathway Inhibition (Apoptosis / Efficacy) Kinase->Inhibition When Blocked Iso Isopropyl Pyrimidine (Steric Clash / Weak Binding) Iso->Kinase Poor Fit (>70nM IC50) Cyclo Cyclopropyl Pyrimidine (Optimal Hinge Binding) Cyclo->Kinase High Affinity (<1nM IC50)

Fig 1. Mechanism of action for cyclopropyl pyrimidine-based kinase inhibitors vs isopropyl analogs.

Experimental Methodologies & Self-Validating Protocols

To objectively assess the biological activity of these bioisosteres, researchers must deploy robust, self-validating assays. Below is the standard operating protocol for quantifying kinase inhibition using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Causality Check: We utilize TR-FRET rather than standard colorimetric assays because the time-resolved nature of the lanthanide fluorophore (Europium) eliminates auto-fluorescence interference from the pyrimidine compounds themselves, ensuring high data fidelity.

Protocol: Self-Validating TR-FRET Kinase Inhibition Assay

Objective: Determine the IC50 of cyclopropyl vs. isopropyl pyrimidine analogs with built-in statistical validation.

Step 1: Reagent Preparation & Control Setup

  • Prepare 10-point, 3-fold serial dilutions of both pyrimidine analogs in 100% DMSO (starting concentration: 10 mM).

  • Self-Validation Control A (Assay Floor): Prepare 10 µM Staurosporine (a pan-kinase inhibitor) to define 100% kinase inhibition.

  • Self-Validation Control B (Assay Ceiling): Prepare a 1% DMSO vehicle control to define 0% inhibition (maximum kinase activity).

Step 2: Kinase Reaction

  • Transfer 100 nL of the compound dilutions and controls into a 384-well low-volume microplate using an acoustic liquid handler.

  • Add 5 µL of the Kinase/Substrate mixture (e.g., purified EGFR kinase domain and biotinylated poly-GT substrate) to all wells.

  • Incubation: Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the conformationally restricted cyclopropyl analog to reach binding equilibrium in the hinge region before ATP competition begins.

  • Initiate the reaction by adding 5 µL of ATP at the predetermined Michaelis-Menten constant (

    
    ) concentration. Incubate for 60 minutes.
    

Step 3: Detection & Statistical Validation

  • Stop the reaction by adding 10 µL of TR-FRET detection buffer containing a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Read the plate on a compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615 nm).

  • System Validation Gate: Before calculating IC50s, calculate the Z'-factor using the controls:

    
    
    
  • Decision: If

    
    , the assay is statistically robust. Proceed to calculate the IC50 using a 4-parameter logistic non-linear regression model. If 
    
    
    
    , discard the data and recalibrate the assay.

Workflow Synth 1. Bioisostere Synthesis QC 2. Purity QC (LC-MS/NMR) Synth->QC Assay 3. TR-FRET Kinase Assay QC->Assay >95% Purity Val 4. Z'-Factor Validation Assay->Val Data Capture PK 5. ADME/PK Profiling Val->PK Z' > 0.5

Fig 2. Self-validating experimental workflow for pyrimidine bioisostere evaluation.

References

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry / PMC. 2

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications. 3

  • Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. ORCA / Cardiff University. 1

  • Molecular Docking Studies, Synthesis and Biological Evaluation of Substituted Pyrimidine‐2,4‐diamines as Inhibitors of Plasmodium falciparum Dihydrofolate Reductase. PMC. 4

Sources

Stability testing of 4-chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Stability Testing of 4-chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine Under Basic Conditions

Part 1: Executive Summary & Strategic Context

4-chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine is a critical electrophilic intermediate, most notably utilized in the synthesis of Letermovir (Prevymis) , a novel CMV terminase inhibitor.[1] Its structural uniqueness lies in the 2-cyclopropyl moiety (providing lipophilicity and metabolic stability) and the 6-(o-tolyl) group (introducing atropisomerism-like steric bulk).[1]

For drug development professionals, the stability of this intermediate under basic conditions is a double-edged sword:

  • Process Requirement: It must resist premature hydrolysis during basic workups (e.g., quenching).

  • Reactivity Requirement: It must remain sufficiently electrophilic to undergo Nucleophilic Aromatic Substitution (

    
    ) with the next synthon (e.g., a hydrazine or amine linker) under controlled basic catalysis.
    

This guide objectively compares its stability profile against standard pyrimidine scaffolds, providing protocols to quantify its degradation kinetics.

Part 2: Mechanistic Insight (The "Why")

To predict stability, we must understand the degradation mechanism. Under basic conditions (


), the primary degradation pathway is Hydrolysis via 

, where the hydroxide ion (

) attacks the C4 position, displacing the chloride.
The "Ortho-Effect" Stability Shield

Unlike a standard 4-chloro-6-phenylpyrimidine , the subject compound possesses an o-tolyl group.[1]

  • Steric Clashing: The ortho-methyl group on the phenyl ring creates significant steric clash with the pyrimidine nitrogen/hydrogen.

  • Conformational Twist: This forces the tolyl ring to rotate out of the plane of the pyrimidine ring (dihedral angle

    
    ).
    
  • Result: This "twisted" conformation hinders the trajectory of incoming nucleophiles (

    
    ) towards the C4 electrophilic center, effectively increasing hydrolytic stability  compared to planar analogs.
    
DOT Diagram 1: Degradation Pathway & Steric Shielding

DegradationPathway cluster_effect The Ortho-Effect Start 4-chloro-2-cyclopropyl- 6-(o-tolyl)pyrimidine (Intact Active) TS Transition State (Meisenheimer Complex) Start->TS Slow Attack (Sterically Hindered) Product 4-hydroxy-2-cyclopropyl- 6-(o-tolyl)pyrimidine (Inactive Impurity) TS->Product -Cl (Fast Elimination) OH OH- (Nucleophile) OH->TS Note o-Tolyl group twists out of plane, blocking OH- approach.

Caption: Mechanism of base-induced hydrolysis showing the steric hindrance provided by the o-tolyl group.

Part 3: Comparative Performance Analysis

The following table compares the subject compound against two common alternatives used in similar medicinal chemistry campaigns.

Table 1: Hydrolytic Stability Comparison (0.1 N NaOH, 25°C)

FeatureSubject Compound (o-Tolyl)Alternative A (Phenyl analog)Alternative B (4,6-Dichloro)
Structure 4-Cl, 6-(o-tolyl)4-Cl, 6-phenyl4,6-Dichloro, 2-cyclopropyl
Steric Hindrance High (Ortho-methyl twist)Low (Planar conjugation)Low (Small H/Cl atoms)
Est.[1] Half-Life (

)
> 24 Hours ~6-8 Hours< 2 Hours
Primary Impurity 4-Hydroxy derivative4-Hydroxy derivative6-Chloro-4-hydroxy derivative
Process Implication Allows milder basic workups without rapid degradation.[1]Requires strict pH control/rapid quenching.Highly labile; requires anhydrous conditions.
Solubility (pH 12) Low (Precipitates)LowModerate

Key Takeaway: The o-tolyl group acts as a "kinetic stabilizer," granting researchers a wider processing window during basic extraction or coupling reactions compared to the phenyl or dichloro analogs.[1]

Part 4: Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine the degradation rate constant (


) and identify impurities.

Reagents:

  • Stock Solution: 1 mg/mL of compound in Acetonitrile (ACN).

  • Stress Media: 0.1 N NaOH, 1.0 N NaOH, and 0.1 N NaOH/MeOH (1:1 v/v).

  • Quenching Solution: 0.1 N HCl or 1.0 N HCl.

Workflow:

  • Preparation: Transfer 5.0 mL of Stock Solution into a 20 mL amber vial.

  • Initiation: Add 5.0 mL of Stress Medium (e.g., 0.1 N NaOH). Vortex.

  • Incubation: Incubate at 25°C (Room Temp) and 60°C (Accelerated).

  • Sampling:

    • Timepoints: 0h, 1h, 4h, 8h, 24h.[1]

    • Aliquot 1.0 mL at each point.

  • Quenching: Immediately neutralize with equivalent volume of HCl to stop reaction.

  • Analysis: Inject onto HPLC.

Protocol B: Analytical Method (HPLC-UV)

Based on validated methods for Letermovir intermediates.

  • Column: Phenomenex Luna C18(2) (150 mm × 4.6 mm, 3 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-2 min: 5% B (Equilibration)[1]

    • 2-15 min: 5%

      
       90% B (Linear Ramp)[1]
      
    • 15-20 min: 90% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: 230 nm (pyrimidine

    
    ) and 254 nm.
    
  • Retention Logic: The 4-hydroxy degradant is more polar and will elute earlier (approx RRT 0.6-0.[1]7) than the parent 4-chloro compound.[1]

DOT Diagram 2: Testing Workflow

TestingWorkflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_anal Analysis Phase Step1 Dissolve Compound (1 mg/mL in ACN) Step2 Add Stress Medium (0.1 N NaOH) Step1->Step2 Step3 Incubate (25°C / 60°C) Step2->Step3 Step4 Sample at t=0, 1, 4, 24h Step3->Step4 Step5 Quench with HCl (Stop Reaction) Step4->Step5 Step6 HPLC-UV Analysis (C18 Column) Step5->Step6 Step7 Calculate % Degradation & Mass Balance Step6->Step7

Caption: Step-by-step workflow for evaluating basic stability.

Part 5: References

  • Bhupatiraju, R. V., et al. (2023).[3] "An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds." Journal of Chemical Metrology. Link

  • Leresche, J., et al. (2016). "Amorphous letermovir and solid pharmaceutical formulations thereof." European Patent EP3010891B1. Link

  • Humphrey, G. R., et al. (2016). "Asymmetric Synthesis of Letermovir." The Journal of Organic Chemistry. (Describes the synthesis utilizing the 4-chloro intermediate). Link[1]

  • BenchChem Technical Support. (2025). "Optimization of 4-Chloropyrimidine Substitution Reactions." BenchChem Protocols. Link[1]

  • Gilead Sciences / Merck. (2017). "Letermovir (Prevymis) Prescribing Information & Chemistry Review." FDA Access Data. Link

Sources

Benchmarking Synthetic Architectures: A Comparative Guide to Accessing 2,4,6-Trisubstituted Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Landscape: Symmetry vs. Diversity

The 2,4,6-trisubstituted pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the pharmacophore of numerous kinase inhibitors (e.g., Brigatinib), GPCR antagonists, and antivirals. However, accessing this scaffold presents a "Regioselectivity Paradox":

  • The De Novo Approach (Cyclocondensation) offers high atom economy and scalability but struggles with breaking C4/C6 symmetry.

  • The Functionalization Approach (SNAr/Coupling) offers exquisite modularity for Structure-Activity Relationship (SAR) scans but requires navigating complex electronic biases to control regioselectivity.

This guide benchmarks these two dominant architectures, providing experimental protocols and decision logic to optimize your synthetic campaigns.

Methodology A: De Novo Cyclocondensation (The "Bottom-Up" Route)

This classical method remains the gold standard for accessing symmetrically substituted pyrimidines or those with simple alkyl/aryl patterns at C4/C6.

Mechanism & Causality

The reaction relies on the condensation of a binucleophilic amidine (providing the N-C-N fragment) with a 1,3-dielectrophile (providing the C-C-C fragment).

  • Critical Control Point: The choice of base dictates the reaction rate and tautomeric equilibrium. Sodium ethoxide (NaOEt) is preferred for solubility in ethanol, while K2CO3 is used for sensitive substrates.

Standardized Protocol: The Pinner-Type Synthesis
  • Substrate: Benzamidine hydrochloride (1.0 equiv) + Acetylacetone (1.1 equiv).

  • Conditions: NaOEt (2.5 equiv), EtOH, Reflux, 4–6 h.

Step-by-Step Workflow:

  • Activation: Dissolve sodium metal (2.5 equiv) in anhydrous ethanol under N2 to generate fresh NaOEt.

  • Free Basing: Add benzamidine HCl. Stir at RT for 15 min to liberate the free amidine.

  • Condensation: Add acetylacetone dropwise. The solution will often turn yellow/orange.

  • Cyclization: Reflux for 4 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Cool to RT. Acidify to pH 5-6 with glacial acetic acid (critical for precipitation of the pyrimidine if it has OH groups, or to neutralize base). Concentrate in vacuo.[1] Partition between water/EtOAc.[2]

  • Purification: Recrystallization from EtOH/Water is usually sufficient.

Performance Metrics:

  • Yield: 75–90% (High).

  • Regiocontrol: N/A (Symmetric).

  • Scalability: Excellent (kg scale).

Methodology B: Sequential Functionalization (The "Top-Down" Route)

For high-value SAR libraries requiring distinct substituents at positions 2, 4, and 6, starting from 2,4,6-trichloropyrimidine (TCP) is the industry standard.

The Regioselectivity Rules (The "4-6-2" Rule)

Understanding the electronic bias is non-negotiable for success.

  • Position C4/C6: Most electron-deficient. Kinetically favored for the first nucleophilic attack.

  • Position C2: Flanked by two nitrogens with lone pair repulsion. Least reactive in SNAr, typically substituted last.

The Hierarchy of Reactivity:



  • First Substitution (C4): Occurs at 0 °C .

  • Second Substitution (C6): Occurs at Room Temperature (RT) .

  • Third Substitution (C2): Occurs at Reflux (>80 °C) .

Expert Insight: If you require an amine at C2 and an ether at C4, you cannot simply add them in that order. You must install the C4-ether first (easier), then force the C2-amine reaction, or use a specific 2-amino-4,6-dichloro scaffold.

Standardized Protocol: Sequential SNAr

Target: 2-amino-4-alkoxy-6-arylpyrimidine.

Step 1: C4-Functionalization (The Kinetic Phase)

  • Dissolve TCP (1.0 equiv) in THF at 0 °C .

  • Add amine/alkoxide (1.0 equiv) and DIPEA (1.1 equiv) dropwise.

  • Stir at 0 °C for 1–2 h.

  • Checkpoint: Isolate the mono-substituted product. Do not telescope unless validated.

Step 2: C6-Functionalization (The Thermal Phase)

  • Dissolve Step 1 product in dioxane/DMF.

  • Add second nucleophile (1.2 equiv) and Cs2CO3 (2.0 equiv).

  • Stir at RT to 40 °C for 4–12 h.

Step 3: C2-Functionalization (The Forcing Phase)

  • Add third nucleophile (excess, 2–3 equiv).

  • Heat to 90–110 °C (sealed tube often required for volatile amines).

Methodology C: Transition Metal Cross-Coupling

When C-C bond formation is required (e.g., aryl/heteroaryl groups), SNAr fails. Palladium-catalyzed Suzuki-Miyaura coupling is the alternative.

Site-Selectivity in Cross-Coupling

Similar to SNAr, oxidative addition occurs preferentially at the most electron-deficient C-Cl bond (C4 > C6 > C2).

Protocol: Regioselective Suzuki Coupling

  • Catalyst: Pd(PPh3)4 (3-5 mol%) is standard. Pd(dppf)Cl2 for sterically hindered boronic acids.

  • Solvent: Toluene/Ethanol/Water (4:2:1) or DME/Water.

  • Base: Na2CO3 (mild) for first coupling; K3PO4 (strong) for final coupling.

Comparative Benchmarking

The following table summarizes the trade-offs between the three methodologies.

MetricRoute A: CyclocondensationRoute B: Sequential SNArRoute C: Pd-Catalyzed Coupling
Primary Utility Symmetric cores, Multi-gram scale upDiversity-oriented synthesis (Heteroatom links)Biaryl/Aryl-pyrimidine construction
Regiocontrol Poor (dictated by starting material)High (Temperature controlled)High (Electronic controlled)
Atom Economy High (Water/EtOH byproduct)Moderate (HCl/Salt waste)Low (Boronic acids, Phosphine ligands)
Reaction Conditions Harsh (Reflux, Strong Base/Acid)Mild to Harsh (Stepwise)Mild (requires inert atmosphere)
Cost $ (Low)

(Medium)

$ (High - Catalysts)

Decision Logic & Workflow Visualization

Diagram 1: The Regioselectivity Map (TCP Functionalization)

This diagram illustrates the kinetic hierarchy and temperature gates required to control substitution on 2,4,6-trichloropyrimidine.

RegioselectivityMap TCP 2,4,6-Trichloropyrimidine (TCP) Step1 Step 1: C4 Substitution (Kinetic Control) TCP->Step1 Nucleophile 1 0°C, THF Anomaly Warning: C2 Selectivity Possible with Alkoxides at -78°C TCP->Anomaly Prod1 4-Substituted-2,6-dichloro (Major Isomer) Step1->Prod1 Step2 Step 2: C6 Substitution (Thermodynamic/Thermal) Prod1->Step2 Nucleophile 2 RT-40°C, Dioxane Prod2 2-Chloro-4,6-disubstituted Step2->Prod2 Step3 Step 3: C2 Substitution (Forcing Conditions) Prod2->Step3 Nucleophile 3 80-110°C, Reflux Final 2,4,6-Trisubstituted Pyrimidine Step3->Final

Caption: Kinetic hierarchy of 2,4,6-trichloropyrimidine functionalization. Note the temperature progression required to overcome increasing activation energy barriers.

Diagram 2: Synthetic Route Decision Matrix

Select the optimal pathway based on your target molecule's symmetry and bond types.

DecisionMatrix Start Target: 2,4,6-Trisubstituted Pyrimidine Q1 Are C4 and C6 substituents identical? Start->Q1 RouteA ROUTE A: Cyclocondensation Q1->RouteA Yes (Symmetric) RouteB ROUTE B/C: Sequential Functionalization Q1->RouteB No (Asymmetric) Q2 Are the substituents linked via C-C bonds? RouteB->Q2 MethodB Method: S_NAr (Start with TCP) Q2->MethodB No (N/O/S-linked) MethodC Method: Suzuki/Stille (Start with TCP or Tribromo) Q2->MethodC Yes (Aryl/Alkyl-linked)

Caption: Decision tree for selecting the optimal synthetic architecture based on structural symmetry and linkage type.

References

  • Regioselectivity in SNAr Reactions

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec QM Magic Class, Chapter 29.
    • URL:[Link]

  • Suzuki Coupling Selectivity

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[3]

    • Source: Catalysts (MDPI), 2021, 11, 439.[4]

    • URL:[Link][5]

  • General Synthesis Review

    • Title: Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines.[1][5]

    • Source: ACS Omega 2024.
    • URL:[Link]

  • Green Chemistry Approaches

    • Title: Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines.[6]

    • Source: New Journal of Chemistry (RSC), 2025.
    • URL:[Link]

Sources

Comparative Guide: Spectroscopic Differentiation of Pyrimidine Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Pyrimidine rings are the backbone of modern medicinal chemistry, serving as the core scaffold for kinase inhibitors, nucleoside analogs, and antibiotics. However, the synthesis of substituted pyrimidines—particularly via nucleophilic aromatic substitution (


) or alkylation—frequently yields regioisomers (e.g., 

- vs.

-alkylation, or

- vs.

-substitution).

Misidentification of these isomers is a "silent killer" in drug development. It leads to erroneous Structure-Activity Relationship (SAR) models and invalid intellectual property claims. Standard 1D


H NMR is often insufficient due to the electronic similarity of the isomeric positions.

This guide provides a definitive, evidence-based workflow for distinguishing pyrimidine regioisomers, prioritizing 2D


H-

N HMBC
as the gold standard for solution-state analysis, supported by X-ray crystallography as the ultimate arbiter.

Comparative Analysis of Analytical Methods

The following table contrasts the primary methods for isomer differentiation based on resolution, cost, and definitive power.

MethodDiscriminatory PowerResource DemandBest Use CaseLimitations
1D

H /

C NMR
Low to MediumLowPreliminary screening; purity checks.Often inconclusive for

-alkylation due to similar chemical environments.
2D

H-

C HMBC
HighMediumEstablishing connectivity in

-substituted rings (

vs

).
Cannot easily distinguish

-isomers if quaternary carbons are ambiguous.
2D

H-

N HMBC
Very High (Gold Standard) High (Time)Definitive ID of

vs

isomers via Nitrogen chemical shifts.
Requires sensitive probe (CryoProbe preferred); natural abundance

N is low.
UV-Vis Spectroscopy MediumLowQuick check for conjugation length differences.Indirect evidence only; solvent dependent.
X-Ray Crystallography UltimateVery HighFinal confirmation for lead compounds.Requires single crystals; slow turnaround.

Deep Dive: The N1 vs. N3 Alkylation Challenge

The most common regioisomeric confusion arises during the alkylation of non-symmetric pyrimidines (e.g., uracil derivatives or 2,4-disubstituted pyrimidines).

The Mechanism of Ambiguity

When alkylating a pyrimidine with distinct substituents at C2 and C4 (e.g., an oxo group at C2 and an amino group at C4), the N1 and N3 positions are electronically distinct but often react competitively.

  • N1-Isomer: Adjacent to C2 and C6.[1]

  • N3-Isomer: Adjacent to C2 and C4.[1]

The Solution: N NMR Chemical Shifts

Nitrogen chemical shifts are exquisitely sensitive to their local environment.

  • Pyridinic Nitrogen (Lone pair available): Typically

    
     250–320 ppm (relative to liq. NH
    
    
    
    ).
  • Pyrrolic/Amide-like Nitrogen (Alkylated/Protonated): Typically

    
     130–180 ppm.
    

Key Insight: Upon alkylation, the specific nitrogen atom undergoes a massive upfield shift (shielding) of >100 ppm compared to the unalkylated precursor. By using


H-

N HMBC
, you can correlate the new alkyl protons directly to the specific nitrogen they are attached to, and indirectly to the adjacent ring carbons.

Experimental Protocols

Protocol A: The "Gold Standard" 1H-15N HMBC Workflow

Use this protocol when 1D NMR shows ambiguous aromatic signals.

Prerequisites:

  • Sample Concentration: >20 mg in 0.6 mL deuterated solvent (DMSO-

    
     is preferred for solubility and viscosity).
    
  • Instrument: 500 MHz or higher; CryoProbe highly recommended.

Step-by-Step Methodology:

  • Acquisition Setup: Select the hmbcgpndqf (or equivalent) pulse sequence.

  • Coupling Optimization: Set the long-range coupling constant (

    
    ) to 6–8 Hz . This is critical.
    
    • Why? 2-bond (

      
      ) and 3-bond (
      
      
      
      ) couplings in heterocycles typically fall in this range.
  • Spectral Window: Set the

    
    N dimension width to 0–400 ppm (referenced to liq. NH
    
    
    
    or nitromethane).[2]
  • Scans: Acquire 128–256 scans. Natural abundance

    
    N (0.37%) requires significant signal averaging.
    
  • Analysis:

    • Locate the alkyl proton signal (e.g.,

      
      -CH
      
      
      
      at ~3.5 ppm).[1]
    • Observe the cross-peak in the

      
      N dimension.
      
    • Interpretation: If the cross-peak correlates to a nitrogen at

      
       ~150 ppm, that specific nitrogen is alkylated. Use the remaining long-range couplings to adjacent ring protons to map the position relative to C5/C6.
      
Protocol B: NOESY/ROESY Confirmation

Use as a secondary validation method.

  • Setup: Standard 2D NOESY (mixing time 300–500 ms).

  • Target: Look for spatial correlations (Through-Space).

    • N1-Alkylation: The

      
      -alkyl protons will show a NOE correlation to the H6  proton of the pyrimidine ring.
      
    • N3-Alkylation: The

      
      -alkyl protons usually show NO correlation  to ring protons (H5 is too far, H6 is across the ring), unless there is a substituent at C4 with protons.
      
  • Self-Validation: If you see a strong NOE between the alkyl group and H6, the N1 assignment is confirmed.

Visualized Decision Workflows

Diagram 1: Regioisomer Identification Logic Tree

This decision tree guides the chemist from crude synthesis to definitive structural assignment.

Pyrimidine_ID_Workflow Start Crude Reaction Mixture (Pyrimidine Alkylation) LCMS LC-MS Analysis (Check Mass & Purity) Start->LCMS Decision_1 Are isomers separable by chromatography? LCMS->Decision_1 NMR_1D 1D 1H NMR (DMSO-d6) Analysis_Path Analyze Major Isomer NMR_1D->Analysis_Path Sep_Yes Isolate Pure Isomers Decision_1->Sep_Yes Yes Sep_No Optimize Prep-HPLC (Chiral/Achiral) Decision_1->Sep_No No Sep_Yes->NMR_1D Sep_No->Sep_Yes After Opt. NOESY_Check 2D NOESY/ROESY (Check N-R to H-6 correlation) Analysis_Path->NOESY_Check Decision_NOE NOE Observed (Alkyl to H6)? NOESY_Check->Decision_NOE Result_N1 Confirmed: N1-Isomer Decision_NOE->Result_N1 Strong NOE Result_Ambiguous Ambiguous / N3? Decision_NOE->Result_Ambiguous No NOE HMBC_15N Run 1H-15N HMBC (The Gold Standard) Result_Ambiguous->HMBC_15N Final_Check Check 15N Chemical Shift (N-Alkyl ~150ppm vs Pyridine ~300ppm) HMBC_15N->Final_Check Result_Final Definitive Assignment Final_Check->Result_Final XRay X-Ray Crystallography (Last Resort) Final_Check->XRay Still Unclear

Caption: Step-by-step workflow for isolating and identifying pyrimidine regioisomers, prioritizing NMR techniques before escalating to X-ray.

Diagram 2: HMBC Correlation Logic (N1 vs N3)

This diagram illustrates the specific long-range couplings (


-values) that distinguish the two isomers.

HMBC_Logic Substrate Target Molecule: N-Alkylated Pyrimidine N1_Path Hypothesis: N1-Alkylation Substrate->N1_Path N3_Path Hypothesis: N3-Alkylation Substrate->N3_Path N1_Data HMBC Correlations: 1. N-CH3 -> C2 (2-bond) 2. N-CH3 -> C6 (3-bond) 3. H6 -> C2 & C4 N1_Path->N1_Data N3_Data HMBC Correlations: 1. N-CH3 -> C2 (2-bond) 2. N-CH3 -> C4 (3-bond) 3. H6 -> C2 & C4 N3_Path->N3_Data Differentiation Key Differentiator: Correlation to C4 vs C6 N1_Data->Differentiation N3_Data->Differentiation Outcome C6 is usually shielded relative to C4 (C=O) Differentiation->Outcome

Caption: Logical framework for interpreting HMBC data. The key is distinguishing the 3-bond coupling of the N-alkyl protons to C6 (N1-isomer) versus C4 (N3-isomer).

References

  • Salgado, A., et al. (2010).[3] Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry. [Link]

  • Sheehy, K., et al. (2020).[2] Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. ResearchGate. [Link]

  • Oxford Instruments. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. News-Medical. [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of 4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal and handling procedures for 4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine (CAS: 1153412-53-3). This content is structured for laboratory personnel and safety officers, prioritizing chemical stability, regulatory compliance, and environmental protection.

Executive Safety Summary

  • Chemical Identity: 4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine[1]

  • CAS Number: 1153412-53-3[1]

  • Role: Key intermediate in the synthesis of Letermovir (Prevymis), an antiviral agent.

  • Primary Waste Classification: Halogenated Organic Waste .

  • Critical Hazard: The C-Cl bond on the pyrimidine ring is electrophilic, making the compound reactive toward biological nucleophiles (SnAr reactivity). It acts as a skin and eye irritant and poses potential aquatic toxicity.

Hazard Characterization & Causality

To handle this compound safely, one must understand the chemical mechanism of its toxicity.

The Electrophilic Threat

The chlorine atom at the 4-position of the pyrimidine ring is a good leaving group. In the presence of nucleophiles (such as proteins in skin or eyes), this compound can undergo Nucleophilic Aromatic Substitution (SnAr) .

  • Consequence: This reaction results in the alkylation of biological tissue, leading to the H315 (Skin Irritation) and H319 (Eye Irritation) classifications.

  • Operational Implication: Waste containers must be chemically inert (HDPE or Glass) to prevent container degradation, though this is less aggressive than acid chlorides.

Data Summary Table
PropertySpecificationOperational Note
Physical State Solid (typically off-white to pale yellow)May generate dust; use powder containment.
Molecular Weight ~244.72 g/mol Heavy organic; does not volatilize rapidly.
Solubility Low in water; High in DMSO, DCM, Ethyl AcetateDo not attempt to wash down drains.
Reactivity Reacts with strong oxidizers and strong basesKeep away from nitric acid or hydroxide waste streams.

Waste Segregation & Decision Logic

Proper segregation is the first line of defense against unexpected laboratory accidents. This compound contains Chlorine , necessitating its classification as a Halogenated waste stream.[2]

Waste Classification Workflow

The following decision tree illustrates the logic for segregating this specific chemical from other laboratory waste streams.

WasteSegregation Start Waste Generation: 4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Dissolved Solid Solid / Powder StateCheck->Solid Pure Substance SolventCheck Does solvent contain Halogens (DCM, Chloroform)? Liquid->SolventCheck HaloStream Stream A: Halogenated Organic Waste (High BTU Incineration) SolventCheck->HaloStream Yes (e.g., DCM) SolventCheck->HaloStream No, but solute is Halogenated (Safest Default) NonHaloStream Stream B: Non-Halogenated Organic Waste (Check local halogen limits) SolidStream Stream C: Solid Hazardous Waste (Double-bagged, labeled) Solid->SolidStream

Figure 1: Decision logic for segregating 4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine waste. Note that even if dissolved in a non-halogenated solvent (like Acetone), the presence of the chlorinated solute often mandates disposal in the Halogenated stream depending on concentration limits (typically >1-2%).

Detailed Disposal Procedures

Protocol A: Solid Waste Disposal (Pure Compound)

Objective: safely contain solid residues to prevent dust inhalation and environmental leaching.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.

  • Bagging: Place the solid waste inside a clear polyethylene bag before placing it into the rigid container. This "double containment" prevents dust release when the main container is opened.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."[3]

    • Constituents: List "4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine" explicitly.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Disposal Path: Hand over to EHS for High-Temperature Incineration .

    • Why Incineration? Halogenated aromatics require high temperatures (>1100°C) to ensure the C-Cl bond is broken and to prevent the formation of dioxins/furans, which can occur at lower combustion temperatures.

Protocol B: Liquid Waste Disposal (Mother Liquors/Solutions)

Objective: Prevent contamination of non-halogenated solvent streams.

  • Segregation: NEVER pour this solution into the "Aqueous" or "Non-Halogenated" waste carboys.

  • Compatibility: Ensure the waste carboy material is compatible with the carrier solvent (e.g., use Glass or Fluorinated HDPE for DCM solutions).

  • Neutralization (Optional but Recommended for Large Quantities):

    • If disposing of large reaction mixtures containing unreacted starting material, ensure the mixture is not acidic. The pyrimidine ring is basic; however, acidic conditions can protonate the nitrogen, increasing solubility in aqueous layers. Keep pH neutral to organic.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Halogenated Solvent."

    • Constituents: List the solvent (e.g., "Dichloromethane 90%") and the solute ("4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine 10%").

Emergency Spill Response

In the event of a benchtop spill, immediate containment is required to prevent respiratory exposure to dust or vapors.

SpillResponse Alert 1. Alert & Protect (PPE: Nitrile gloves, Goggles, Lab Coat) Contain 2. Containment (Cover with absorbent pads/vermiculite) Alert->Contain Clean 3. Decontamination (Sweep solids or absorb liquids) Contain->Clean Wash 4. Surface Wash (Soap & Water - Avoid Acetone) Clean->Wash Dispose 5. Disposal (Seal in bag -> Solid Waste) Wash->Dispose

Figure 2: Step-by-step spill response workflow.

Critical Note on Surface Washing: Do not use Acetone or Methanol initially to wipe the surface if the spill is solid. Organic solvents can dissolve the solid and drive it into the pores of the benchtop or gloves. Use a detergent/water solution to lift the solids first.

Regulatory & Compliance Codes

When filling out waste manifests, use the following codes where applicable (verify with local EHS/Safety Officer):

  • US EPA (RCRA): Likely falls under D001 (Ignitable, if in solvent) or generic halogenated codes. If pure, it may not have a specific P or U list number, requiring characterization as "Toxic - Halogenated Organic."

  • EU Waste Code (EWC): 07 05 13 * (Solid wastes containing hazardous substances) or 14 06 02 * (Other halogenated solvents and solvent mixtures).

  • Transport (DOT/IATA):

    • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine).

    • UN Number: UN 3077 (Solid) or UN 3082 (Liquid).

    • Class: 9 .

References

  • National Institutes of Health (NIH). (2017). Letermovir and its role in the prevention of cytomegalovirus infection. PMC5760334. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.